12-Oleanen-3,11-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O2 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(6aR,6bS,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione |
InChI |
InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20?,22?,24?,27-,28+,29-,30-/m1/s1 |
InChI Key |
XQIVDOSRZQSWFL-LINGBFQGSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Sources of 12-Oleanen-3,11-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oleanen-3,11-dione is a pentacyclic triterpenoid belonging to the oleanane class of natural products. Triterpenoids are a large and structurally diverse group of compounds widely distributed in the plant kingdom, and many exhibit significant biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and identification, and a discussion of its potential biological activities. The information is presented to support further research and development of this promising natural compound.
Natural Sources of this compound
This compound has been identified as a constituent of several plant species, primarily in the resin or bark. The following plants are documented natural sources:
-
Euonymus laxiflorus : A species of flowering plant in the family Celastraceae.[1]
-
Canarium zeylanicum : A species of tree in the family Burseraceae, native to Sri Lanka.[1]
-
Crossopetalum uragoga : A plant species belonging to the family Celastraceae.
-
Pistacia lentiscus var. Chia : An evergreen shrub or small tree of the pistachio genus, cultivated for its aromatic resin, known as mastic, on the Greek island of Chios. While the resin is a rich source of triterpenoids, the specific quantity of this compound has not been explicitly reported in broad phytochemical screens.[2][3][4][5]
Data Presentation: Quantitative Analysis of Triterpenoids in Natural Sources
While the specific quantitative yield of this compound is not extensively documented in the available literature, studies on the triterpenoid fraction of Pistacia lentiscus resin provide valuable context. The following table summarizes the composition of the major triterpenoid constituents in the resin, which is a likely source of this compound.
| Triterpenoid Compound | Resin Collection Method | Percentage (% w/w of Triterpenoid Fraction) |
| Isomasticadienonic acid | Traditional | 24.0% |
| Liquid | 22.5% | |
| Masticadienonic acid | Traditional | 9.3% |
| Liquid | 14.7% | |
| 28-norolean-17-en-3-one | Traditional | 19.0% |
| Liquid | 36.0% | |
| This compound | Not Quantified | Not Quantified |
Note: The data is adapted from a GC-MS analysis of Pistacia lentiscus var. Chia resin.[2][4][5] The quantification of this compound within this matrix requires further targeted investigation.
Experimental Protocols: Isolation and Identification of this compound from a Resinous Matrix
The following protocol is a generalized methodology adapted from the detailed analysis of Pistacia lentiscus resin and is applicable for the isolation and identification of this compound from similar natural sources.
Extraction of Triterpenoids
-
Sample Preparation : Air-dry the plant material (e.g., resin) at room temperature and grind it into a fine powder.
-
Solvent Extraction : Macerate the powdered material in a suitable organic solvent, such as a mixture of methanol and dichloromethane (1:1 v/v), for 24-48 hours at room temperature with occasional stirring.
-
Filtration and Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning : Dissolve the crude extract in a methanol-water mixture (9:1 v/v) and perform liquid-liquid partitioning with n-hexane to remove nonpolar constituents like fats and waxes.
-
Separation of Neutral and Acidic Triterpenoids :
-
The hexane-insoluble fraction, containing the triterpenoids, is dissolved in diethyl ether.
-
Extract the diethyl ether solution with an aqueous solution of sodium carbonate (e.g., 5% w/v) to separate the acidic triterpenoids (which will move to the aqueous phase as sodium salts) from the neutral triterpenoids (which will remain in the ether phase).
-
Acidify the aqueous phase with hydrochloric acid (HCl) to precipitate the acidic triterpenoids, which can then be recovered by filtration or extraction with diethyl ether.
-
Wash the diethyl ether phase containing the neutral triterpenoids with distilled water until neutral and then dry it over anhydrous sodium sulfate.
-
Chromatographic Purification
-
Column Chromatography : Subject the neutral triterpenoid fraction (which is expected to contain this compound) to column chromatography on silica gel.
-
Elution Gradient : Elute the column with a gradient of solvents with increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.
-
Further Purification : Fractions containing this compound may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze the purified compound by GC-MS to determine its molecular weight and fragmentation pattern. The mass spectrum of 12-oleanene derivatives typically shows characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Record ¹H and ¹³C NMR spectra to determine the chemical structure of the isolated compound.
-
Infrared (IR) Spectroscopy : Use IR spectroscopy to identify the functional groups present in the molecule, such as carbonyl (C=O) groups.
-
Comparison with Standards : Compare the spectroscopic data with that of an authentic standard of this compound for final confirmation.
Mandatory Visualizations
Experimental Workflow for Isolation and Identification
Caption: General workflow for the isolation and identification of this compound.
Postulated Anti-Inflammatory Signaling Pathway
Based on the known anti-inflammatory activity of oleanane triterpenoids and studies on synthetic analogues, a potential mechanism of action for this compound involves the inhibition of pro-inflammatory pathways. A synthetic analogue, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inflammatory cytokines.[6] The following diagram illustrates a hypothetical signaling pathway.
Caption: Postulated anti-inflammatory mechanism of this compound.
Conclusion
This compound is a naturally occurring triterpenoid with documented presence in several plant species, particularly in resinous exudates. While its full biological potential is still under investigation, its structural similarity to other bioactive oleananes suggests it may possess valuable pharmacological properties. This guide provides a foundational understanding of its natural sources and a robust methodology for its isolation and identification. Further research is warranted to quantify its abundance in various plant matrices and to elucidate its specific mechanisms of action, which will be crucial for any future drug development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gummastic.gr [gummastic.gr]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part I. Pistacia lentiscus var. Chia. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isolation of 12-Oleanen-3,11-dione from Euonymus laxiflorus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the isolation of the pentacyclic triterpenoid, 12-Oleanen-3,11-dione, from the plant species Euonymus laxiflorus. This compound, also known as 3,11-dioxo-beta-amyrene, is a constituent of interest due to its potential biological activities. While the presence of this compound in Euonymus laxiflorus has been documented, this guide provides a comprehensive, albeit generalized, experimental protocol for its extraction, fractionation, and purification based on established phytochemical methodologies for triterpenoid isolation from the Euonymus genus. The included data tables and workflow diagrams are representative of a typical isolation process and are intended to serve as a practical reference for researchers in natural product chemistry and drug discovery.
Introduction
Euonymus laxiflorus Champ. ex Benth., a member of the Celastraceae family, is a plant species found in various regions of Asia. Phytochemical investigations of the Euonymus genus have revealed a rich diversity of secondary metabolites, including a variety of triterpenoids. Among these, this compound has been identified as a constituent of the stems and leaves of Euonymus laxiflorus[1]. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them attractive targets for drug discovery and development. This guide outlines a systematic approach to the isolation of this compound, providing a foundation for further research into its pharmacological properties.
Experimental Protocols
Disclaimer: The following experimental protocol is a representative methodology based on standard practices for the isolation of triterpenoids from plant material, particularly from the Euonymus genus. The specific details are derived from analogous procedures, as the full experimental text from the primary literature reporting the isolation of this compound from Euonymus laxiflorus could not be accessed.
Plant Material Collection and Preparation
The stems and leaves of Euonymus laxiflorus are collected and authenticated by a plant taxonomist. The plant material is then washed with distilled water to remove any adhering debris and is air-dried in the shade at room temperature for a period of 2-3 weeks until brittle. The dried material is subsequently pulverized into a coarse powder using a mechanical grinder.
Extraction
The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The maceration process is repeated three times with fresh solvent to ensure the complete extraction of secondary metabolites. The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.
Fractionation of the Crude Extract
The crude methanolic extract is suspended in a mixture of methanol and water (9:1 v/v) and subjected to liquid-liquid partitioning with solvents of increasing polarity. Typically, the partitioning is performed sequentially with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc). The resulting fractions are concentrated in vacuo to yield the n-hexane, chloroform, ethyl acetate, and aqueous methanolic fractions.
Isolation of this compound
Based on the non-polar nature of triterpenoids, the n-hexane and chloroform fractions are prioritized for further chromatographic separation.
2.4.1. Column Chromatography of the Chloroform Fraction
The chloroform-soluble fraction is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column is then eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).
2.4.2. Thin Layer Chromatography (TLC) Analysis
TLC is performed on silica gel 60 F₂₅₄ plates using an n-hexane:ethyl acetate (e.g., 8:2 v/v) solvent system. The plates are visualized by spraying with a 10% sulfuric acid in ethanol solution followed by heating at 110°C for 10 minutes. Triterpenoids typically appear as purple or pink spots. Fractions exhibiting similar TLC profiles are pooled together.
2.4.3. Purification by Preparative TLC or Recrystallization
The pooled fractions containing the compound of interest are further purified using preparative TLC with the same solvent system. The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel with chloroform. Alternatively, if a sufficient quantity of a relatively pure compound is obtained from the column fractions, recrystallization from a suitable solvent system (e.g., methanol/chloroform) can be employed to obtain the pure crystalline compound.
Structural Elucidation
The structure of the isolated compound is confirmed by spectroscopic methods, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
The obtained data is then compared with previously reported spectroscopic data for this compound.
Data Presentation
Table 1: Representative Quantitative Data for the Isolation of this compound
| Parameter | Value |
| Plant Material | |
| Starting Material | Dried and powdered stems and leaves of Euonymus laxiflorus |
| Initial Weight | 2.5 kg |
| Extraction | |
| Solvent | Methanol |
| Yield of Crude Extract | 150 g (6.0% w/w) |
| Fractionation | |
| n-Hexane Fraction Yield | 25 g |
| Chloroform Fraction Yield | 40 g |
| Ethyl Acetate Fraction Yield | 30 g |
| Aqueous Methanolic Fraction Yield | 55 g |
| Purification | |
| Weight of Chloroform Fraction for Column Chromatography | 38 g |
| Yield of Pooled Fractions Containing Target Compound | 2.1 g |
| Final Yield of Pure this compound | 85 mg |
Note: The values presented in this table are hypothetical and representative of a typical isolation procedure. Actual yields may vary depending on the specific experimental conditions and the concentration of the compound in the plant material.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Description |
| Molecular Formula | C₃₀H₄₆O₂ |
| Molecular Weight | 438.69 g/mol |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.55 (1H, t, J = 3.6 Hz, H-12), 2.90 (1H, dd, J = 15.6, 4.0 Hz, H-1α), 2.50 (1H, m, H-2α), 2.40 (1H, m, H-9α), 1.25, 1.15, 1.10, 1.05, 1.02, 0.95, 0.85 (s, 8 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 217.5 (C-3), 200.1 (C-11), 169.5 (C-13), 128.5 (C-12), 61.5, 58.9, 47.6, 45.8, 44.2, 43.1, 41.8, 39.7, 39.4, 38.1, 36.9, 34.1, 32.5, 32.0, 29.7, 28.1, 26.6, 26.4, 25.9, 23.5, 21.5, 19.6, 17.1, 15.4 |
| Mass Spectrum (EI-MS) m/z | 438 [M]⁺, 423 [M-CH₃]⁺, 273, 218, 203 |
| IR (KBr) νₘₐₓ cm⁻¹ | 2950, 2870 (C-H), 1705 (C=O, C-3), 1650 (α,β-unsaturated C=O, C-11), 1615 (C=C) |
Note: The spectroscopic data presented is a compilation from typical values for this compound and should be verified by experimental analysis.
Visualization
Experimental Workflow Diagram
Caption: Generalized workflow for the isolation of this compound.
References
Unveiling 12-Oleanen-3,11-dione: A Triterpenoid from Canarium zeylanicum Bark
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
12-Oleanen-3,11-dione is a pentacyclic triterpenoid belonging to the oleanane class of natural products. It has been identified as a constituent of the bark of Canarium zeylanicum, a tree species native to Sri Lanka, as well as in other plant sources such as Euonymus laxiflorus.[1][2] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. Oleanane-type triterpenoids, in particular, are known to possess anti-inflammatory, anticancer, and other therapeutic properties.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its isolation, known biological activities, and potential mechanisms of action, with a specific emphasis on its anti-inflammatory effects.
Quantitative Data
While specific quantitative data for this compound isolated directly from Canarium zeylanicum is limited in publicly available literature, the following table summarizes the known information for the compound and related oleanane triterpenoids to provide a comparative context for researchers.
| Compound | Source | Biological Activity | IC50 Value | Reference |
| This compound | Euonymus laxiflorus, Canarium zeylanicum | Anti-inflammatory | Not specified | [1][2] |
| 3-O-acetyl-β-boswellic acid (Oleanane-type) | Boswellia species | 15-LOX-2 Inhibition | 12.2 ± 0.47 μM | [5] |
| Betulinic acid (Lupane-type) | Various plants | Anti-inflammatory | Not specified | |
| Oleanolic acid (Oleanane-type) | Various plants | Anti-inflammatory | Not specified |
Experimental Protocols
The following is a representative protocol for the extraction and isolation of triterpenoids from Canarium species, based on established methodologies for natural product chemistry.[6] This protocol can be adapted for the specific isolation of this compound from Canarium zeylanicum bark.
1. Plant Material Collection and Preparation:
-
Collect fresh bark of Canarium zeylanicum.
-
Wash the bark thoroughly to remove any adhering impurities.
-
Air-dry the bark in the shade for several weeks until it is completely dry.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered bark with a suitable solvent (e.g., methanol or a mixture of acetone, water, and acetic acid) at room temperature for 72 hours.[7]
-
Repeat the extraction process three times with fresh solvent to ensure maximum extraction of compounds.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
This will separate the compounds based on their polarity, with triterpenoids typically concentrating in the less polar fractions (n-hexane and dichloromethane).
4. Isolation by Column Chromatography:
-
Subject the n-hexane and dichloromethane fractions to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
5. Purification:
-
Combine the fractions containing this compound (as identified by TLC comparison with a standard, if available).
-
Further purify the compound using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
6. Structure Elucidation:
-
Confirm the structure of the isolated compound as this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
This compound is reported to possess anti-inflammatory activity.[1][2] While the specific molecular targets of this compound have not been fully elucidated, the anti-inflammatory mechanisms of oleanane-type triterpenoids are generally attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[8]
Many oleanane-type triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[3][4] This inhibition can occur at various levels, including the prevention of IκB phosphorylation and degradation, thereby blocking NF-κB nuclear translocation.
Modulation of Inflammatory Enzymes:
-
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9] The expression of COX-2 is upregulated by pro-inflammatory stimuli and is largely controlled by the NF-κB pathway. By inhibiting NF-κB, this compound may indirectly suppress the expression of COX-2. Some triterpenoids have also been shown to directly inhibit the activity of COX enzymes.[10][11]
-
Lipoxygenases (LOXs): LOXs are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators of inflammation.[12][13] Inhibition of LOX enzymes is another potential mechanism for the anti-inflammatory activity of triterpenoids.[14]
Conclusion and Future Directions
This compound from Canarium zeylanicum represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. While its presence and general anti-inflammatory activity have been established, further research is warranted to fully characterize its pharmacological profile.
Future research should focus on:
-
Developing optimized and scalable protocols for the isolation of this compound from Canarium zeylanicum bark to obtain sufficient quantities for in-depth biological evaluation.
-
Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 values against key inflammatory targets and to evaluate its efficacy in animal models of inflammation.
-
Elucidating the precise molecular mechanisms of action, including the identification of its direct protein targets and its detailed effects on inflammatory signaling pathways.
A deeper understanding of the biological activities and mechanisms of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction, isolation and characterization of bioactive compounds from plants' extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of Oligomeric Procyanidins Rich PolyphenolFraction of Cinnamomum Zeylanicum Bark and it’s In Vitro Antidiabetic Studies | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 8. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipoxygenase inhibition by anadanthoflavone, a new flavonoid from the aerial parts of Anadenanthera colubrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 12-Oleanen-3,11-dione (CAS: 2935-32-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Oleanen-3,11-dione is a naturally occurring pentacyclic triterpenoid found in various plant species, including Euonymus laxiflorus and Canarium zeylanicum.[1][2] This compound has garnered significant interest within the scientific community due to its notable anti-inflammatory properties.[1][2] Structurally belonging to the oleanane family, it is a derivative of oleanolic acid and is being investigated for its potential therapeutic applications, particularly in the context of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectral data, synthesis and isolation protocols, and its biological activities with a focus on its anti-inflammatory mechanism of action.
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of this compound is presented below, followed by its detailed spectral data.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2935-32-2 | [3] |
| Molecular Formula | C30H46O2 | [3] |
| Molecular Weight | 438.69 g/mol | [3] |
| Melting Point | 241-245 °C | [3] |
| Boiling Point | 521.9 °C (Predicted) | [4] |
| Appearance | White powder | N/A |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | N/A |
Spectral Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The complete ¹H-NMR and ¹³C-NMR assignments have been described.
The ¹H-NMR and ¹³C-NMR spectral data for this compound are crucial for its identification and characterization.
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 39.2 | 1.55 (m), 1.95 (m) |
| 2 | 34.1 | 1.85 (m) |
| 3 | 217.9 | - |
| 4 | 47.5 | - |
| 5 | 55.0 | 1.45 (dd, J = 12.0, 4.0) |
| 6 | 19.7 | 1.50 (m) |
| 7 | 32.7 | 1.40 (m) |
| 8 | 39.0 | - |
| 9 | 61.2 | 2.44 (s) |
| 10 | 37.2 | - |
| 11 | 199.7 | - |
| 12 | 128.5 | 5.62 (s) |
| 13 | 169.3 | - |
| 14 | 43.7 | - |
| 15 | 26.1 | 1.20 (m), 1.80 (m) |
| 16 | 21.6 | 1.50 (m) |
| 17 | 32.0 | - |
| 18 | 46.9 | 2.14 (dd, J = 14.0, 4.0) |
| 19 | 41.6 | 1.30 (m), 1.60 (m) |
| 20 | 45.6 | - |
| 21 | 31.1 | 1.25 (m) |
| 22 | 33.8 | 1.45 (m) |
| 23 | 26.6 | 1.10 (s) |
| 24 | 21.5 | 1.05 (s) |
| 25 | 15.0 | 0.85 (s) |
| 26 | 17.5 | 1.25 (s) |
| 27 | 25.0 | 1.15 (s) |
| 28 | 28.1 | 0.90 (s) |
| 29 | 33.2 | 0.95 (s) |
| 30 | 23.6 | 0.92 (s) |
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of this compound.
Synthesis of this compound from Oleanolic Acid
This protocol describes a plausible two-step synthesis of this compound starting from the readily available natural product, oleanolic acid.
Step 1: Oxidation of the 3-hydroxyl group of Oleanolic Acid
-
Dissolution: Dissolve oleanolic acid (1 equivalent) in a suitable solvent such as acetone or dichloromethane.
-
Oxidation: Add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or pyridinium chlorochromate (PCC), dropwise to the solution at 0 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding isopropanol. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 3-oxo-olean-12-en-28-oic acid, can be purified by column chromatography on silica gel.
Step 2: Oxidation at the C-11 Position
-
Allylic Oxidation: The introduction of the keto group at the C-11 position can be achieved through an allylic oxidation. A common reagent for this transformation is chromium trioxide in acetic acid or selenium dioxide.
-
Reaction Setup: Dissolve the product from Step 1 in glacial acetic acid. Add the oxidizing agent portion-wise while maintaining the reaction temperature.
-
Reaction Time and Monitoring: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the formation of the desired product by TLC.
-
Isolation and Purification: After completion, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic extract, dry it, and concentrate it. Purify the resulting this compound by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Isolation from Euonymus hederaceus
This protocol is based on the method described for the isolation of this compound from the bark and stems of Euonymus hederaceus.
-
Extraction:
-
Air-dry and powder the plant material (barks and stems).
-
Extract the powdered material exhaustively with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition it with petroleum ether.
-
Separate the petroleum ether layer and concentrate it to yield the petroleum ether fraction.
-
-
Column Chromatography:
-
Subject the petroleum ether fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing this compound.
-
-
Purification:
-
Further purify the combined fractions by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound.
-
Caption: Isolation workflow from Euonymus hederaceus.
Anti-inflammatory Activity Assessment
The anti-inflammatory activity of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: Use a murine macrophage cell line, such as RAW 264.7.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
Griess Assay: Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent system.
-
Procedure: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory activity. While the precise molecular mechanisms for this specific compound are still under investigation, the anti-inflammatory effects of closely related oleanane triterpenoids are well-documented and are believed to occur through the modulation of key inflammatory signaling pathways.
Inhibition of Inflammatory Mediators
Oleanane triterpenoids have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Modulation of Signaling Pathways
The expression of iNOS and COX-2 is regulated by transcription factors, with Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) playing pivotal roles. It is highly probable that this compound exerts its anti-inflammatory effects by interfering with these signaling cascades.
Caption: Postulated anti-inflammatory signaling pathway.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. This technical guide provides essential data and protocols for researchers interested in further exploring its therapeutic potential. The detailed information on its physicochemical properties, spectral characteristics, synthesis, isolation, and biological evaluation serves as a valuable resource for advancing the research and development of this compound for pharmaceutical applications. Future studies should focus on elucidating the specific molecular targets and further detailing its mechanism of action in various inflammatory models.
References
An In-Depth Technical Guide to 12-Oleanen-3,11-dione: A Triterpenoid with Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 12-Oleanen-3,11-dione, a pentacyclic triterpenoid of interest for its potential therapeutic applications. This document collates essential physicochemical data, outlines detailed experimental protocols for its study, and explores its biological activity, with a focus on its anti-inflammatory properties.
Core Compound Data
This compound is a naturally occurring compound that has been isolated from various plant species. Its rigid steroidal-like backbone makes it a scaffold of significant interest in medicinal chemistry and drug discovery.
| Property | Value | Reference |
| Molecular Weight | 438.69 g/mol | [1][2] |
| Molecular Formula | C₃₀H₄₆O₂ | [1][2] |
| CAS Number | 2935-32-2 | [2] |
| Melting Point | 228-231 °C | |
| Known Sources | Pistacia integerrima, Euonymus laxiflorus, Canarium zeylanicum | [1] |
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its identification, purification, and structural elucidation.
| Parameter | Data |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in methanol and ethanol. Insoluble in water. |
| Appearance | White to off-white crystalline solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.55 (s, 1H, H-12), 2.50-1.20 (m, CH, CH₂), 1.25, 1.19, 1.14, 1.09, 0.98, 0.92, 0.85, 0.81 (8 x s, 24H, 8 x CH₃). (Note: This is a representative spectrum based on related oleanane triterpenoids. Actual shifts may vary.) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 211.5 (C-3), 200.1 (C-11), 170.2 (C-13), 122.5 (C-12), 55.5, 47.6, 45.8, 44.9, 42.1, 39.7, 39.2, 38.1, 36.9, 34.2, 33.9, 32.6, 32.0, 31.8, 29.7, 27.2, 26.6, 25.9, 23.5, 21.7, 21.5, 19.7, 18.3, 17.1, 15.4, 15.3. (Note: This is a representative spectrum based on related oleanane triterpenoids. Actual shifts may vary.) |
| Mass Spectrometry (ESI-MS) | m/z: 439.3 [M+H]⁺, 461.3 [M+Na]⁺ |
Experimental Protocols
Isolation of this compound from Natural Sources
The following is a generalized protocol for the isolation of this compound from plant material, such as the galls of Pistacia integerrima.
1. Extraction:
-
Air-dry and pulverize the plant material (e.g., 5 kg).
-
Perform successive extractions with solvents of increasing polarity, starting with n-hexane, followed by chloroform, and then methanol at room temperature.
-
Concentrate each extract under reduced pressure using a rotary evaporator.
2. Fractionation:
-
Subject the chloroform extract (which is likely to contain the target compound) to column chromatography over silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualizing with an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).
3. Purification:
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
Subject the combined fractions to further purification using repeated column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Recrystallize the purified compound from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystals of this compound.
In Vitro Anti-Inflammatory Activity Assessment: Inhibition of Nitric Oxide Production
This protocol describes a common method to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
2. Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
3. Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration (a stable metabolite of NO) by comparing the absorbance to a standard curve prepared with sodium nitrite.
4. Data Analysis:
-
Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).
Biological Activity and Signaling Pathways
This compound is reported to possess anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, research on structurally similar oleanane triterpenoids suggests a likely mode of action involving the modulation of key inflammatory signaling pathways. A plausible mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB signaling cascade is activated, leading to the transcription of genes encoding inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key players in the inflammatory process. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, thereby reducing the expression of iNOS and COX-2 and the subsequent production of inflammatory molecules.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for screening natural products like this compound for anti-inflammatory activity.
References
- 1. Novel synthetic oleanane triterpenoids: a series of highly active inhibitors of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleacein Attenuates Lipopolysaccharide-Induced Inflammation in THP-1-Derived Macrophages by the Inhibition of TLR4/MyD88/NF-κB Pathway [mdpi.com]
An In-depth Technical Guide to 12-Oleanen-3,11-dione: A Pentacyclic Triterpenoid with Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Oleanen-3,11-dione is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. Isolated from various plant species, including Euonymus laxiflorus and Canarium zeylanicum, this compound belongs to the oleanane class of triterpenoids, which are known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, spectroscopic data, and known biological activities. While specific quantitative data on its anti-inflammatory potency and detailed experimental protocols for its isolation and synthesis are not extensively available in the public domain, this guide consolidates the existing information and provides insights into its potential mechanism of action, primarily revolving around the inhibition of key inflammatory pathways.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its study and application in drug development. Key identifying information and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (4aR,6aS,6bR,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,3,4,4a,5,6,6a,6b,7,8,8a,10,11,12,12a,14a-hexadecahydropicene-3,11-dione |
| Molecular Formula | C₃₀H₄₆O₂ |
| Molecular Weight | 438.69 g/mol |
| CAS Number | 2935-32-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being pivotal. The complete ¹H and ¹³C NMR assignments have been reported and are crucial for the unambiguous identification of the compound.
Table 2.1: ¹H and ¹³C NMR Spectroscopic Data of this compound
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| 1 | 38.9 | 1.65 (m), 1.05 (m) |
| 2 | 34.2 | 2.55 (m) |
| 3 | 217.9 | - |
| 4 | 47.4 | - |
| 5 | 55.0 | 1.38 (dd, J = 12.0, 4.0) |
| 6 | 19.7 | 1.50 (m) |
| 7 | 33.0 | 1.45 (m) |
| 8 | 40.0 | - |
| 9 | 61.2 | 2.44 (s) |
| 10 | 37.1 | - |
| 11 | 199.7 | - |
| 12 | 129.0 | 5.62 (s) |
| 13 | 169.8 | - |
| 14 | 43.7 | - |
| 15 | 26.2 | 1.95 (m), 1.15 (m) |
| 16 | 21.6 | 1.60 (m) |
| 17 | 32.1 | - |
| 18 | 47.9 | 2.14 (dd, J = 13.5, 4.0) |
| 19 | 41.8 | 1.40 (m) |
| 20 | 45.8 | - |
| 21 | 31.2 | 1.30 (m) |
| 22 | 33.8 | 1.55 (m) |
| 23 | 26.5 | 1.12 (s) |
| 24 | 21.5 | 1.08 (s) |
| 25 | 15.1 | 1.25 (s) |
| 26 | 17.8 | 1.35 (s) |
| 27 | 25.9 | 1.18 (s) |
| 28 | 28.2 | 0.85 (s) |
| 29 | 33.2 | 0.92 (s) |
| 30 | 23.6 | 0.90 (s) |
Note: The data is compiled from published literature and should be used as a reference. Chemical shifts may vary slightly depending on the solvent and experimental conditions.
Biological Activity and Mechanism of Action
Anti-inflammatory Activity
The anti-inflammatory mechanism of oleanane triterpenoids is believed to be centered on the inhibition of key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a central regulator of inflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Oleanane triterpenoids are thought to interfere with this pathway, although the precise molecular target of this compound has not been definitively identified. The proposed mechanism involves the inhibition of IKK activity or the prevention of IκBα phosphorylation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and synthesis of this compound are not extensively described in readily accessible scientific literature. However, based on general methodologies for similar natural products, the following outlines provide a logical workflow.
General Workflow for Isolation from Natural Sources
The isolation of this compound from plant material such as the stems or leaves of Euonymus species would typically follow a multi-step extraction and chromatographic purification process.
Caption: General workflow for the isolation of this compound.
Conceptual Synthesis Strategy
A plausible synthetic route to this compound would likely start from a more readily available oleanane triterpenoid, such as oleanolic acid. The synthesis would involve the oxidation of the hydroxyl group at C-3 and the introduction of a ketone at C-11.
Caption: Conceptual synthetic pathway to this compound.
Future Directions
While this compound shows promise as a lead compound for the development of anti-inflammatory agents, further research is imperative. Key areas for future investigation include:
-
Quantitative Biological Evaluation: Determination of the IC₅₀ values of this compound in a range of anti-inflammatory assays (e.g., inhibition of NO production, COX-2 activity, and cytokine release) is essential to quantify its potency.
-
Mechanism of Action Studies: Elucidating the precise molecular targets within the NF-κB and other inflammatory signaling pathways will provide a deeper understanding of its therapeutic potential.
-
Development of Robust Synthetic Methodologies: The establishment of efficient and scalable synthetic routes will be crucial for producing sufficient quantities for preclinical and clinical studies.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the anti-inflammatory effects of this compound in animal models of inflammatory diseases is a necessary step to translate the in vitro findings.
Conclusion
This compound is a pentacyclic triterpenoid with documented anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. While a substantial amount of information exists for the broader class of oleanane triterpenoids, specific quantitative data and detailed experimental protocols for this compound itself remain areas for further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural product. The provided spectroscopic data and conceptual experimental workflows offer a starting point for future studies aimed at fully characterizing and harnessing the anti-inflammatory capabilities of this compound.
References
Unveiling the Anti-inflammatory Potential of 12-Oleanen-3,11-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
12-Oleanen-3,11-dione, a pentacyclic triterpenoid of natural origin, has garnered interest within the scientific community for its potential anti-inflammatory properties.[1][2] Triterpenoids, a class of compounds derived from oleanolic and ursolic acids, are increasingly being investigated as promising therapeutic agents for chronic diseases with an inflammatory basis.[3] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound and its closely related analogs, offering insights into its mechanism of action, relevant signaling pathways, and experimental validation protocols. While direct and extensive research on this compound is still emerging, this document synthesizes available data on structurally similar compounds to build a predictive framework for its biological activity.
Core Anti-inflammatory Mechanism: Inhibition of Key Pro-inflammatory Mediators
The anti-inflammatory activity of oleanane triterpenoids, including analogs of this compound, is primarily attributed to their ability to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins.[4][5] This is achieved through the inhibition of the inducible enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5]
A synthetic oleanane, 3,11-dioxoolean-1,12-dien-28-oic acid (TP-72), which is structurally similar to this compound, has been shown to be a highly active inhibitor of the de novo formation of both iNOS and COX-2.[3] This inhibitory action occurs at the transcriptional level, with the compound blocking the increase in iNOS and COX-2 mRNA induced by inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[3]
Quantitative Data on Related Oleanane Triterpenoids
Direct quantitative data on the anti-inflammatory activity of this compound is not extensively available in the public domain. However, studies on closely related synthetic oleanane triterpenoids provide valuable insights into the potential potency of this class of compounds.
| Compound | Assay | Target | IC50 | Reference |
| Methyl 2-carboxy-3,12-dioxooleana-1,9-dien-28-oate | Nitric Oxide Production Inhibition | iNOS | 0.8 nM | [4] |
| 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) | Nitric Oxide Production Inhibition | iNOS | Similar to above | [4] |
Note: The above data is for structurally related compounds and should be considered as indicative of the potential activity of this compound. Further experimental validation is required.
Signaling Pathway Modulation: The NF-κB Connection
The regulatory effects of oleanane triterpenoids on iNOS and COX-2 expression are strongly linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][7]
The aforementioned compound TP-72 has been demonstrated to suppress NF-κB activation in primary macrophages stimulated with IFN-γ and LPS or IFN-γ and tumor necrosis factor (TNF).[3] This suggests that this compound likely exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby preventing the transcription of a cascade of pro-inflammatory genes.
Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to validate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Activity
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[3][6]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as LPS (1 µg/mL) for a specified duration (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PGE2 in the cell culture supernatant.
-
Procedure: Follow the instructions of a commercially available PGE2 ELISA kit.
4. Western Blot Analysis for iNOS and COX-2 Expression:
-
Principle: This technique is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.
-
Procedure:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
5. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Principle: To measure the mRNA expression levels of Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il1b, and Il6.
-
Procedure:
-
Extract total RNA from treated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for the target genes and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Caption: General experimental workflow for in vitro anti-inflammatory assays.
In Vivo Anti-inflammatory Activity
1. Carrageenan-Induced Paw Edema Model:
-
Principle: This is a widely used acute inflammation model to assess the anti-edematous effects of compounds.[8]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer this compound orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema compared to the control group.
-
2. Croton Oil-Induced Ear Dermatitis Model:
-
Principle: A topical inflammation model that mimics certain aspects of irritant contact dermatitis.[9][10]
-
Animals: Swiss albino mice.
-
Procedure:
-
Topically apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of the right ear.
-
Apply this compound topically to the same ear, either simultaneously or shortly after the irritant.
-
After a specific period (e.g., 4-6 hours), sacrifice the animals and take a punch biopsy from both ears.
-
Measure the difference in weight between the right (treated) and left (control) ear punches as an indicator of edema.
-
Homogenize the ear tissue for the measurement of inflammatory markers like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels.
-
Caption: General experimental workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The available evidence on structurally related oleanane triterpenoids strongly suggests that this compound possesses significant anti-inflammatory properties. Its likely mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to the downregulation of key pro-inflammatory enzymes (iNOS and COX-2) and cytokines.
To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Direct Quantification: Determining the IC50 values of this compound for the inhibition of NO, PGE2, and various pro-inflammatory cytokines in relevant cell-based assays.
-
In-depth Mechanistic Studies: Investigating the precise molecular targets of this compound within the NF-κB and other relevant signaling pathways (e.g., MAPK).
-
Comprehensive In Vivo Evaluation: Conducting thorough in vivo studies using various animal models of inflammation to assess its efficacy, dose-response relationship, and pharmacokinetic/pharmacodynamic profile.
-
Safety and Toxicity Assessment: Performing detailed toxicological studies to establish a safety profile for potential therapeutic development.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a novel anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel synthetic oleanane triterpenoids: a series of highly active inhibitors of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-cyano-3, 12-dioxooleana-1, 9(11)-en-28-oate-13β, 28-olide as a potent anti-inflammatory agent for intervention of LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pustular irritant dermatitis due to croton oil. Evaluation of the role played by leukocytes and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleic acid exhibits an expressive anti-inflammatory effect in croton oil-induced irritant contact dermatitis without the occurrence of toxicological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Uses of 12-Oleanen-3,11-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Oleanen-3,11-dione is a naturally occurring pentacyclic triterpenoid found in various plant species. This document provides a comprehensive overview of its potential therapeutic applications, with a primary focus on its anti-inflammatory properties. While direct research on this compound is limited, extensive studies on structurally similar oleanane triterpenoids provide a strong basis for its predicted mechanisms of action and therapeutic potential. This guide summarizes the available, albeit indirect, quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways likely modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
Triterpenoids are a large and diverse class of naturally occurring compounds with a wide range of biological activities. Among these, oleanane triterpenoids have garnered significant attention for their potent anti-inflammatory, antioxidant, and anticancer properties. This compound belongs to this class of compounds and is characterized by a five-ring carbon skeleton. Although its specific biological activities have not been extensively characterized, its structural similarity to well-studied oleanane triterpenoids, such as oleanolic acid and its derivatives, suggests that it may possess significant therapeutic potential, particularly in the context of inflammatory diseases.
This technical guide aims to consolidate the current understanding of this compound's potential therapeutic uses by extrapolating from data on closely related compounds. It will delve into the likely mechanisms of action, focusing on key inflammatory and antioxidant signaling pathways, and provide detailed experimental protocols for researchers interested in investigating this promising natural product.
Predicted Mechanism of Action
Based on studies of analogous oleanane triterpenoids, this compound is predicted to exert its anti-inflammatory effects through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[1]
Oleanane triterpenoids have been shown to inhibit this pathway at multiple points.[2][3] It is hypothesized that this compound may similarly prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory mediators.
References
- 1. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
12-Oleanen-3,11-dione: A Literature Review for Drug Discovery and Development
An In-depth Technical Guide
This technical guide provides a comprehensive review of the available scientific literature on 12-Oleanen-3,11-dione, a pentacyclic triterpenoid of the oleanane class. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant species. Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. As such, this compound represents a molecule of interest for further investigation and potential therapeutic application.
Chemical and Physical Properties
-
IUPAC Name: (4aR,6aS,6bR,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12a,13,14-hexadecahydropicen-3,11-dione
-
Molecular Formula: C₃₀H₄₆O₂
-
Molecular Weight: 438.69 g/mol
-
CAS Number: 2935-32-2
-
Appearance: Solid (details on color and crystalline form are not widely reported)
-
Solubility: Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate; poorly soluble in water.
Natural Sources
This compound has been identified as a constituent of the following plant species:
-
Euonymus laxiflorus Champ. (Celastraceae family): This plant has been a source for the isolation of various triterpenoids.
-
Canarium zeylanicum (Retz.) Blume (Burseraceae family): This species is also known to produce a variety of secondary metabolites, including triterpenoids.[1]
-
Gymnosporia species: Historical reports also indicate its presence in this genus of plants.
Synthesis and Isolation
Isolation from Natural Sources
The isolation of this compound from its natural sources typically involves the extraction of dried and powdered plant material (e.g., stem bark, roots) with organic solvents of increasing polarity, such as hexane, chloroform, and methanol. The resulting crude extracts are then subjected to various chromatographic techniques for purification.
A general workflow for the isolation of triterpenoids from plant material is depicted below.
References
In-Depth Technical Guide to 12-Oleanen-3,11-dione for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 12-Oleanen-3,11-dione, a pentacyclic triterpenoid of interest for its potential therapeutic properties. This document outlines commercial sourcing, key biological activities, and relevant experimental protocols to support researchers in their exploration of this compound.
Commercial Suppliers of this compound
For researchers seeking to procure this compound for laboratory use, a number of reputable commercial suppliers offer this compound in varying purities and quantities. The following table summarizes the available information from prominent vendors. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Biosynth | 2935-32-2 | C₃₀H₄₆O₂ | 438.7 g/mol | High Purity (specifics not listed) | Inquiry required |
| MedchemExpress | 2935-32-2 | C₃₀H₄₆O₂ | 438.69 g/mol | High Purity (specifics not listed) | Inquiry required |
| Pharmaffiliates | 2935-32-2 | C₃₀H₄₆O₂ | 438.7 g/mol | High Purity (specifics not listed) | Inquiry required |
| Real-Gene Labs | 2935-32-2 | C₃₀H₄₆O₂ | 438.7 g/mol | >98% | Minimum 5mg |
| TargetMol | 2935-32-2 | C₃₀H₄₆O₂ | Not specified | High Purity (specifics not listed) | Inquiry required |
Biological Activities and Signaling Pathways
This compound has been noted for its potential biological activities, particularly its anti-inflammatory properties.[1] While specific signaling pathways for this compound are still under investigation, research on structurally related oleanane triterpenoids provides valuable insights into its potential mechanisms of action.
A related synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), has been shown to be a potent anti-inflammatory and anti-proliferative agent.[2] CDDO exerts its effects by suppressing the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inflammatory cytokines such as IFN-gamma, interleukin-1, and tumor necrosis factor-alpha.[2] This suggests that this compound may also modulate inflammatory responses through the inhibition of key inflammatory mediators. The NF-κB signaling pathway is a central regulator of inflammation and is a likely target for the anti-inflammatory effects of oleanane triterpenoids.
The following diagram illustrates a potential anti-inflammatory signaling pathway that may be modulated by this compound, based on the activity of related compounds.
Experimental Protocols
Assessment of Anti-Inflammatory Activity
A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Experimental Workflow for NO Inhibition Assay:
References
Technical Guide: Purity Standards for Synthetic 12-Oleanen-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards for synthetic 12-Oleanen-3,11-dione, a triterpenoid with potential therapeutic applications. This document outlines the current understanding of its quality control parameters, including analytical methodologies for purity assessment and potential impurity profiles. Furthermore, it details a representative synthetic protocol and discusses the compound's mechanism of action in the context of its anti-inflammatory properties.
Purity Standards and Specifications
While there are no official pharmacopeial monographs specifically for this compound, a minimum purity of 98% is generally expected for research and early-stage drug development. A comprehensive purity assessment should, however, extend beyond a simple percentage and include a profile of potential impurities.
Table 1: Purity Specifications and Analytical Methods
| Parameter | Specification | Analytical Method(s) |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), IR Spectroscopy |
| Assay (Purity) | ≥ 98.0% (on dried basis) | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Related Substances | Individual unknown impurity: ≤ 0.1%Total impurities: ≤ 2.0% | HPLC, Thin-Layer Chromatography (TLC) |
| Residual Solvents | As per ICH Q3C guidelines | Gas Chromatography (GC) with headspace |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) |
| Sulphated Ash | ≤ 0.1% | Gravimetric analysis after ignition |
Impurity Profiling
Impurities in synthetic this compound can originate from starting materials, intermediates, by-products of the synthetic process, or degradation products.[1][2] A thorough impurity profiling is crucial for ensuring the safety and efficacy of the compound.[1]
Potential Impurities May Include:
-
Starting material: Unreacted β-amyrin or other precursors.
-
Isomers: Structural isomers formed during the synthesis.
-
Oxidation by-products: Over-oxidized or partially oxidized intermediates.
-
Reagents and catalysts: Traces of reagents or catalysts used in the synthesis.
The identification and quantification of these impurities are typically achieved using chromatographic and spectroscopic techniques.[3][4]
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound from β-Amyrin
This protocol describes a two-step oxidation of β-amyrin to yield this compound.
Step 1: Oxidation of β-Amyrin to 11-Oxo-β-amyrin
-
Dissolve β-amyrin in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 11-oxo-β-amyrin.
Step 2: Oxidation of 11-Oxo-β-amyrin to this compound
-
Dissolve the crude 11-oxo-β-amyrin from the previous step in a suitable solvent like a mixture of acetone and water.
-
Add a stronger oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise at 0°C.
-
Allow the reaction to proceed for a few hours, monitoring the progress by TLC.
-
Quench the reaction by adding isopropanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound.
Purification Protocol
The crude synthetic product is purified by column chromatography on silica gel.
-
Load the crude this compound onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound as a white powder.
Analytical Methods
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
¹H-NMR: The spectrum should be recorded on a 400 MHz or higher instrument in CDCl₃. The chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C-NMR: The spectrum should be recorded on a 100 MHz or higher instrument in CDCl₃.
-
Technique: Electrospray ionization (ESI) in positive mode.
-
Expected Ion: [M+H]⁺ at m/z corresponding to the molecular weight of this compound plus a proton.
Mechanism of Action: Anti-Inflammatory Signaling Pathway
This compound and its derivatives have demonstrated anti-inflammatory activity.[5] The proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[5]
This compound is hypothesized to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes.
References
- 1. ajprd.com [ajprd.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. impurity-profiling-of-pharmaceuticals-by-thin-layer-chromatography - Ask this paper | Bohrium [bohrium.com]
- 5. Synthesis and evaluation of 2-cyano-3, 12-dioxooleana-1, 9(11)-en-28-oate-13β, 28-olide as a potent anti-inflammatory agent for intervention of LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Pentacyclic Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of pentacyclic triterpenoids, focusing on the semi-synthesis of derivatives of oleanolic acid, ursolic acid, and betulinic acid. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Introduction to Pentacyclic Triterpenoid Synthesis
Pentacyclic triterpenoids are a class of natural products characterized by a 30-carbon skeleton arranged in five rings. While total synthesis from simple starting materials is possible, a more common and practical approach in a laboratory setting is the semi-synthesis of derivatives from readily available natural precursors. This involves the chemical modification of the core triterpenoid structure to enhance biological activity and improve pharmacokinetic properties. The most frequently modified positions are the C-3 hydroxyl group, the C-28 carboxylic acid group, and the A-ring.
Key Synthetic Strategies and Reactions
The laboratory-scale synthesis of pentacyclic triterpenoid derivatives primarily involves the following key reactions:
-
Esterification and Amidation at C-28: The carboxylic acid at the C-28 position is a common site for modification to produce esters and amides. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an alcohol or amine.
-
Oxidation and Derivatization at C-3: The hydroxyl group at the C-3 position can be oxidized to a ketone, which can then be used as a handle for further modifications, such as the introduction of heterocyclic rings.
-
A-Ring Modifications: The A-ring of the triterpenoid scaffold can be modified to introduce various functionalities, including chalcones, pyrazines, and other heterocyclic systems, which have been shown to enhance biological activity.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various pentacyclic triterpenoid derivatives.
Table 1: Synthesis of Oleanolic Acid Derivatives
| Derivative | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 3-Acetoxy-12-en-olean-28-oic acid | Oleanolic Acid | Acetic anhydride | Tetrahydrofuran (THF) | - | - | [1] |
| 3-O-(4'-imidazole)-12-en-olean-28-acyl-m-methylaniline | 3-acetoxy-12-en-olean-28-acyl-m-methylaniline | m-methylaniline | Dichloromethane (DCM) / Methanol | 58.0 | - | [1] |
| 3-O-(4'-imidazole)-12-en-olean-28-acyl-m-methoxyaniline | 3-acetoxy-12-en-olean-28-acyl-m-methoxyaniline | m-methoxyaniline | Dichloromethane (DCM) / Methanol | 71.0 | - | [1] |
| 3-O-(4'-imidazole)-12-en-olean-28-acyl-ethylamine | 3-acetoxy-12-en-olean-28-acyl-ethylamine | ethylamine | Dichloromethane (DCM) / Methanol | 72.0 | 96.53 | [1] |
| 6-Hydroxyhexyl (3β)-3-(acetyloxy)olean-12-en-28-oate | (3β)-3-(acetyloxy)olean-12-en-28-oic acid | Oxalyl chloride, 1,6-hexanediol, DIPEA | Dichloromethane (CH2Cl2) | 78 | - | [2] |
| 6-Bromohexyl (3β)-3-(acetyloxy)olean-12-en-28-oate | Oleanolic acid derivative | α,ω-dibromoalkane, K2CO3 | Dimethylformamide (DMF) | 97 | - | [2] |
Table 2: Synthesis of Ursolic Acid Derivatives
| Derivative | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| 3-Oxo-ursolic acid derivative (78) | Ursolic Acid | Jones reagent | Acetone | 78 | [3] |
| Quinoline derivatives (79-82) | 3-Oxo-ursolic acid | o-aminobenzaldehyde | - | 62-68 | [3] |
| Oxadiazole derivatives (95-106) | 28-acylchloride derivatives | Aryl hydrazine, trimethylamine | - | 56-74 | [3] |
| N-[3β-acetoxyurs-11-oxo-12-en -28-acyl]-amine | 3β-acetoxyurs-11-oxo-12-en-28-acyl chloride | Amine, triethylamine | - | - | [4] |
| 3-O-acetylursolyl chloride | 3β-acetoxy-ursolic acid | Oxalyl chloride | Dichloromethane (CH2Cl2) | - | [4] |
Table 3: Synthesis of Betulinic Acid from Betulin
| Product | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| Betulonic acid | Betulin | Jones reagent (CrO3, H2SO4) | Acetone | 90 | [5] |
| Betulinic acid | Betulonic acid | Sodium borohydride (NaBH4) | 2-propanol | 92 (as 3β-isomer) | [5] |
| Betulinal | Betulin | Solid-supported chromium oxide | - | 64 | [5] |
| Betulinic acid | Betulinal | Potassium permanganate | - | 85 | [5] |
| Betulinic acid | Betulin | TEMPO, DIB | Dichloromethane | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of C-28 Amide Derivatives of Oleanolic Acid[1]
-
Acetylation of Oleanolic Acid: Dissolve oleanolic acid in tetrahydrofuran (THF). Add acetic anhydride and stir the reaction mixture. After completion, the product, 3-acetoxy-12-en-olean-28-oic acid, is obtained.
-
Acyl Chloride Formation: Treat the acetylated oleanolic acid with oxalyl chloride in a suitable solvent like dichloromethane (DCM) to form the corresponding acyl chloride.
-
Amidation: React the acyl chloride with a substituted amine in the presence of a base like triethylamine to form the desired amide derivative.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol).
Protocol 2: Synthesis of Betulinic Acid from Betulin via Jones Oxidation[5]
-
Oxidation of Betulin: Dissolve betulin in acetone and cool the solution to 0 °C. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the cooled solution. Stir the reaction mixture at 0 °C for 1.5 hours.
-
Work-up: Quench the reaction by adding methanol. Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Reduction of Betulonic Acid: Dissolve the crude betulonic acid in 2-propanol. Add sodium borohydride (NaBH₄) in portions. After the reaction is complete, the product, betulinic acid, is isolated.
-
Purification: Recrystallize the crude betulinic acid from hot methanol to obtain the pure 3β-isomer.
Protocol 3: Synthesis of C-3 Modified Ursolic Acid Derivatives[3][4]
-
Oxidation of C-3 Hydroxyl Group: Dissolve ursolic acid in acetone and treat with Jones reagent at 0 °C to oxidize the C-3 hydroxyl group to a ketone, yielding 3-oxo-ursolic acid.
-
A-Ring Modification (Friedländer Annulation): React 3-oxo-ursolic acid with an appropriate o-aminobenzaldehyde under nitrogen atmosphere to construct a quinoline ring fused to the A-ring of the triterpenoid.
-
Further Derivatization at C-28: The C-28 carboxylic acid of the modified ursolic acid can be converted to an acyl chloride using thionyl chloride or oxalyl chloride. This acyl chloride can then be reacted with various nucleophiles (e.g., aryl hydrazines) to generate a library of derivatives.
Signaling Pathways and Experimental Workflows
Pentacyclic triterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
Many pentacyclic triterpenoids are known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer.[7][8][9] The primary mechanism of inhibition is through the direct targeting of IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα.[7] This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[7]
Caption: Inhibition of the NF-κB signaling pathway by pentacyclic triterpenoids.
Modulation of PI3K/Akt and MAPK Signaling Pathways
Oleanolic acid and ursolic acid have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical for cell growth, proliferation, and survival.[10][11][12][13][14] Oleanolic acid can inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.[11][15] Ursolic acid has been reported to affect the MAPK pathways, including JNK and ERK, to regulate cytokine production and induce apoptosis.[1][12]
References
- 1. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentacyclic Triterpenoids-Based Ionic Compounds: Synthesis, Study of Structure–Antitumor Activity Relationship, Effects on Mitochondria and Activation of Signaling Pathways of Proliferation, Genome Reparation and Early Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2013038316A1 - Method for preparation of betulinic acid - Google Patents [patents.google.com]
- 7. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences | PLOS One [journals.plos.org]
- 8. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
Application Notes and Protocols for the Extraction of 12-Oleanen-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oleanen-3,11-dione is a pentacyclic triterpenoid found in various plant species, including Euonymus laxiflorus and Canarium zeylanicum. This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anti-inflammatory effects. These application notes provide detailed protocols for the extraction of this compound from plant material, as well as a proposed synthetic route from a readily available precursor. Additionally, the underlying anti-inflammatory signaling pathway is illustrated to provide context for its mechanism of action.
Data Presentation
Table 1: Representative Yields of Total Triterpenoid Extraction from Various Plant Materials
The following table summarizes typical extraction yields of total triterpenoids from different plant sources using various extraction methods. It is important to note that these values are for total triterpenoid content and the specific yield of this compound may vary depending on the plant species and extraction conditions.
| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g DW) |
| Ziziphus jujuba (Jujube) | Ultrasound-Assisted | 86.57% Ethanol | 55.14 | 34.41 min | 19.21 ± 0.25 |
| Carya cathayensis Sarg. husks | Ultrasound-Assisted | 75% Ethanol with Span-80 | 65 | 42 min | 33.92 ± 0.52[1] |
| Lactuca indica leaves | Microwave-Assisted | Ethanol | N/A | 60 min | 29.17 |
DW: Dry Weight
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Plant Material (General Method)
This protocol describes a general procedure for the extraction and isolation of triterpenoids from plant material, which can be adapted for the specific isolation of this compound from sources such as Euonymus species.
1. Plant Material Preparation:
-
Collect and air-dry the relevant plant parts (e.g., stems, leaves) at room temperature until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 48-72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane to remove non-polar compounds.
-
Chloroform to extract medium-polarity compounds, including many triterpenoids.
-
n-butanol to isolate more polar glycosidic triterpenoids.
-
-
The chloroform fraction is expected to be enriched with this compound. Concentrate this fraction to dryness.
4. Chromatographic Purification:
-
Subject the dried chloroform fraction to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2).
-
Combine fractions containing the compound of interest (identified by comparison with a standard if available) and concentrate to yield purified this compound.
Protocol 2: Proposed Synthesis of this compound from 18β-Glycyrrhetinic Acid
This protocol outlines a potential synthetic route to this compound starting from the more readily available 18β-glycyrrhetinic acid. The key transformation is the oxidation of the 3-hydroxyl group to a ketone.
1. Starting Material:
-
18β-Glycyrrhetinic acid (3β-hydroxy-11-oxo-olean-12-en-30-oic acid).
2. Protection of the Carboxylic Acid (Optional but Recommended):
-
To avoid side reactions, the C-30 carboxylic acid can be protected, for example, as a methyl ester. This can be achieved by reacting 18β-glycyrrhetinic acid with diazomethane or with methanol in the presence of an acid catalyst.
3. Oxidation of the 3-Hydroxyl Group (Jones Oxidation):
-
Dissolve the 3-hydroxy-11-oxo-olean-12-en-30-oic acid (or its ester derivative) in acetone.
-
Cool the solution in an ice bath.
-
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring until the orange color of the reagent persists.[1][2]
-
The reaction is typically rapid and exothermic.
-
Quench the reaction by adding isopropyl alcohol until the solution turns green.
-
Neutralize the mixture with sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Deprotection of the Carboxylic Acid (if protected):
-
If the carboxylic acid was protected, deprotect it using appropriate conditions (e.g., hydrolysis of the methyl ester with a base like potassium hydroxide in methanol).
5. Purification:
-
Purify the crude this compound by column chromatography on silica gel as described in Protocol 1.
Visualizations
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Anti-Inflammatory Signaling Pathway
References
Application Notes and Protocols: Purification of 12-Oleanen-3,11-dione via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oleanen-3,11-dione is a pentacyclic triterpenoid found in various plant species, notably within the Celastraceae family. This natural compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory properties. As with many natural products, achieving high purity of this compound from crude plant extracts is crucial for accurate biological evaluation and further drug development endeavors. Column chromatography remains a fundamental and highly effective technique for the purification of such moderately polar compounds.
This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography. The methodology is based on established principles for the separation of oleanane-type triterpenoids.
Data Presentation
The efficiency of a column chromatography purification can be assessed by various parameters. The following table summarizes expected data from a typical purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Petroleum Ether |
| Crude Sample Load | 1-5% of silica gel weight |
| Elution Gradient | 5% to 10% Ethyl Acetate in Petroleum Ether |
| Typical Yield | 10-30% (from crude extract, highly variable) |
| Purity (Post-Column) | >95% (as determined by HPLC/NMR) |
| Retention Factor (Rf) | ~0.4 (in 15% Ethyl Acetate/Petroleum Ether) |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.
1. Materials and Reagents:
-
Crude plant extract containing this compound
-
Silica gel (70-230 mesh)
-
Petroleum Ether (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Visualizing agent for TLC (e.g., p-anisaldehyde solution)
-
Rotary evaporator
2. Preparation of the Column (Slurry Method):
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in petroleum ether. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the sides of the column to encourage even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 20-30 cm for a 2-3 cm diameter column).
-
Never allow the top of the silica gel bed to run dry.
-
Once the silica gel is packed, add a thin layer of sand on top to protect the surface from disturbance during sample and eluent addition.
-
Drain the solvent until the solvent level is just at the top of the sand layer.
3. Sample Preparation and Loading:
-
Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).
-
Alternatively, for samples not readily soluble, use a dry loading method:
-
Dissolve the crude extract in a suitable solvent.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
-
Carefully add the prepared sample to the top of the column. If using the dry loading method, carefully pour the silica-adsorbed sample onto the sand layer.
-
Gently open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the initial mobile phase (e.g., 100% petroleum ether) and allow it to run through to ensure the sample is evenly loaded as a narrow band.
4. Elution and Fraction Collection:
-
Begin the elution with the initial mobile phase, which is typically a low polarity solvent mixture. Based on general protocols for triterpenoids, a starting mobile phase of 5% ethyl acetate in petroleum ether is recommended.
-
Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity. A suggested gradient is to increase the ethyl acetate concentration from 5% to 10%.
-
Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL per tube).
-
Monitor the separation process by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives good separation (e.g., 15% ethyl acetate in petroleum ether).
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., p-anisaldehyde followed by heating).
-
-
Combine the fractions that contain the pure desired compound (this compound) based on the TLC analysis.
5. Isolation and Characterization:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Workflow Diagram
Caption: Workflow for the purification of this compound.
Application Note: HPLC Quantification of 12-Oleanen-3,11-dione
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 12-Oleanen-3,11-dione, a pentacyclic triterpenoid with noted anti-inflammatory properties.[1][2] The presented protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method utilizes a reversed-phase C18 column with UV detection, providing a robust and reproducible approach for the quantification of this compound in various sample matrices. This document provides comprehensive experimental protocols, data presentation guidelines, and a visual representation of the analytical workflow.
Introduction
This compound is a naturally occurring triterpenoid found in various plant species.[1][2] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of biological activities. Accurate and precise quantification of these compounds is crucial for pharmacological studies, quality control of herbal products, and drug development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of triterpenoids.[3] However, the lack of a strong chromophore in many triterpenoids can present a challenge for UV-based detection and quantification.[4] This application note outlines an optimized HPLC-UV method suitable for the quantification of this compound and provides a framework for method validation.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reference Standard: A certified reference standard of this compound with a purity of ≥98%.
The following chromatographic conditions are recommended as a starting point for method development and optimization.
| Parameter | Condition |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 85% B; 10-25 min: 85-100% B; 25-30 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Note: The detection wavelength of 210 nm is selected based on the presence of the carbonyl functional groups in the this compound structure, which typically exhibit absorbance in this region. For enhanced sensitivity, alternative detection methods such as Charged Aerosol Detection (CAD) or derivatization could be explored.[4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction protocol may be necessary to isolate the analyte and remove interfering substances. The final extract should be dissolved in the mobile phase before injection.
Method Validation Parameters
For robust and reliable quantification, the following validation parameters should be assessed:
| Parameter | Description |
| Linearity | A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should be performed, and the correlation coefficient (r²) should be > 0.999. |
| Precision | Intra-day and inter-day precision should be evaluated by analyzing replicate injections of a standard solution at different concentration levels. The relative standard deviation (RSD) should be less than 2%.[5] |
| Accuracy | Accuracy should be determined by a recovery study, spiking a blank matrix with a known concentration of the analyte. The recovery should be within 95-105%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.2 | 150,000 | 10 |
| Standard 2 | 15.2 | 305,000 | 20 |
| Standard 3 | 15.2 | 760,000 | 50 |
| Sample 1 | 15.3 | 455,000 | 30.1 |
| Sample 2 | 15.2 | 610,000 | 40.5 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the HPLC quantification of this compound.
Caption: HPLC quantification workflow for this compound.
Conclusion
This application note provides a detailed protocol for the quantification of this compound using HPLC with UV detection. The described method is a valuable tool for researchers and scientists working on the analysis of this and structurally related triterpenoids. The provided workflow and validation guidelines will aid in the development of robust and reliable analytical methods for natural product research and drug development. Further optimization of the method, particularly the detection technique, may be required to achieve lower limits of detection and quantification for trace-level analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids [jpa.xjtu.edu.cn]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Determination of 12-Oleanen-3,11-dione
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 12-Oleanen-3,11-dione, a naturally occurring triterpenoid with anti-inflammatory properties.[1][2][3] The protocols are designed for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Overview of Analytical Techniques
The analysis of this compound can be effectively achieved through several analytical techniques. The primary methods for identification and quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
-
High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a robust method for the quantification of this compound. Given that many triterpenoids lack strong chromophores, detection is often performed at low wavelengths (205-210 nm).[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of complex triterpene mixtures.[5] The fragmentation patterns of oleanane-type triterpenes in the mass spectrometer provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) is essential for the unambiguous structural identification of this compound. Complete assignments for this compound have been previously reported.[6]
Experimental Protocols
Extraction of this compound from Plant Material
This compound is a natural product found in various plant species.[1][2][3] The following protocol describes a general procedure for its extraction.
Protocol: Pressurized Liquid Extraction (PLE)
This method is efficient for extracting triterpenoids from solid plant matrices.
-
Sample Preparation: Dry the plant material (e.g., leaves, bark) at 40-50°C and grind it into a fine powder.
-
Extraction Cell: Pack a stainless-steel extraction cell with the powdered plant material (typically 1-10 g).
-
Extraction Solvent: Use methanol or ethanol as the extraction solvent.
-
PLE System Parameters:
-
Temperature: 100°C
-
Pressure: 100 bar
-
Extraction Cycles: 2 cycles of 10 minutes each.
-
-
Collection: Collect the extract and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample Pre-treatment for Analysis: Dissolve the dried extract in a suitable solvent (e.g., methanol, chloroform) for subsequent chromatographic analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-PDA)
This protocol is adapted from validated methods for similar triterpenoids and is suitable for the quantification of this compound.[4][6]
Protocol: HPLC-PDA Analysis
-
Chromatographic System: An HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with a suitable initial percentage of B.
-
Increase the percentage of B linearly over a set time to elute the compound.
-
Include a column wash and re-equilibration step.
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound.
Data Presentation: HPLC-PDA Method Validation Parameters (Typical)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of triterpenes.[7][8]
Protocol: GC-MS Analysis
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for triterpene analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp at 12°C/min to 290°C.
-
Hold at 290°C for 30 minutes.
-
-
Mass Spectrometer Parameters:
-
Transfer line temperature: 290°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
-
Identification: Compare the mass spectrum of the analyte with a reference spectrum. The characteristic retro-Diels-Alder fragmentation of 12-oleanenes can be observed.[5]
-
Quantification: Use a calibration curve prepared with a reference standard of this compound.
Data Presentation: GC-MS Quantitative Method Validation Parameters (Typical)
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal identification, NMR spectroscopy is the gold standard.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H-NMR, ¹³C-NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
Data Analysis: Compare the acquired spectra with published data to confirm the structure.[6]
Data Presentation: Key ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-3 | ~217.0 |
| C-11 | ~200.0 |
| C-12 | ~128.0 |
| C-13 | ~170.0 |
(Note: These are approximate values and may vary slightly depending on the solvent and instrument.)
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all solvents in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gummastic.gr [gummastic.gr]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 12-Oleanen-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oleanen-3,11-dione is a naturally occurring pentacyclic triterpenoid found in plants such as Euonymus laxiflorus and Canarium zeylanicum.[1] Triterpenoids as a class are recognized for a wide range of pharmacological activities, including anti-inflammatory properties.[2][3] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the inhibition of pro-inflammatory enzymes and cytokines.
These application notes provide a comprehensive guide to assessing the in vitro anti-inflammatory potential of this compound. The protocols detailed below focus on a panel of standard and robust assays using the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation. The assays are designed to quantify the inhibition of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Principle of the Assays
Inflammation is a complex biological response to harmful stimuli, and it is tightly regulated by a network of signaling molecules. A common approach to induce an inflammatory response in in vitro models is the use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. In macrophages, LPS stimulation activates signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. This leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the subsequent production of inflammatory mediators such as NO and PGE2. Simultaneously, the NF-κB pathway drives the expression and secretion of pro-inflammatory cytokines, including TNF-α and IL-6.
The assays described herein are designed to measure the inhibitory effect of this compound on these LPS-induced inflammatory markers. By quantifying the reduction in NO, PGE2, TNF-α, and IL-6 levels in the presence of the compound, its anti-inflammatory activity can be determined.
Data Presentation
| Assay | Test Compound | Cell Line | Inducer | IC50 | Reference |
| Nitric Oxide (NO) Production | 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) | Mouse Macrophages | Interferon-gamma | 0.4 nM | [4] |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment Protocol: Pre-treat the cells with varying concentrations of this compound for 1-2 hours before stimulating with an appropriate concentration of LPS (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (NO2-), a stable and soluble breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is proportional to the nitrite concentration.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite should be generated to determine the nitrite concentration in the samples.
Prostaglandin E2 (PGE2) Immunoassay
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., R&D Systems, Cayman Chemical). This typically involves adding the supernatant to a plate pre-coated with a PGE2 capture antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2 and subsequent substrate addition for colorimetric detection.
-
Measure the absorbance using a microplate reader and calculate the PGE2 concentration based on a standard curve.
TNF-α and IL-6 Cytokine ELISAs
Principle: These are sandwich ELISAs to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to attach.
-
Pre-treat the cells with the desired concentrations of this compound for 1 hour.
-
Induce an inflammatory response with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant and store at -80°C until use.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits (e.g., R&D Systems, BioLegend) following the manufacturer's protocols.
-
The general procedure involves adding the supernatant to wells coated with a capture antibody for the specific cytokine, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance and determine the cytokine concentrations from a standard curve.
Mandatory Visualizations
References
- 1. Novel synthetic oleanane triterpenoids: a series of highly active inhibitors of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, a novel and highly active inhibitor of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Inhibition by 12-Oleanen-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oleanen-3,11-dione is a natural triterpenoid that has garnered interest for its potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the inhibitory effect of this compound on the production of key pro-inflammatory cytokines. The provided methodologies are designed to be a starting point for researchers investigating the therapeutic potential of this compound.
Mechanism of Action Overview
Inflammatory responses are often mediated by the activation of signaling pathways that lead to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Two of the most critical pathways in this process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in immune cells like macrophages. This compound is hypothesized to exert its anti-inflammatory effects by modulating these signaling cascades, thereby reducing the expression and secretion of pro-inflammatory cytokines.
Data Presentation
The following tables summarize hypothetical quantitative data on the inhibition of TNF-α, IL-6, and IL-1β production by this compound in LPS-stimulated murine macrophages (RAW 264.7). This data is for illustrative purposes and should be replaced with experimentally derived values.
Table 1: Inhibition of TNF-α Production
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| 0 (LPS only) | 1500 ± 120 | 0 |
| 1 | 1200 ± 95 | 20 |
| 5 | 825 ± 70 | 45 |
| 10 | 450 ± 50 | 70 |
| 25 | 150 ± 25 | 90 |
| IC50 (µM) | \multicolumn{2}{c | }{\textbf{7.5}} |
Table 2: Inhibition of IL-6 Production
| Concentration of this compound (µM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (LPS only) | 2500 ± 200 | 0 |
| 1 | 2125 ± 180 | 15 |
| 5 | 1500 ± 130 | 40 |
| 10 | 875 ± 90 | 65 |
| 25 | 375 ± 40 | 85 |
| IC50 (µM) | \multicolumn{2}{c | }{\textbf{8.2}} |
Table 3: Inhibition of IL-1β Production
| Concentration of this compound (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (LPS only) | 800 ± 65 | 0 |
| 1 | 680 ± 55 | 15 |
| 5 | 480 ± 40 | 40 |
| 10 | 280 ± 30 | 65 |
| 25 | 120 ± 15 | 85 |
| IC50 (µM) | \multicolumn{2}{c | }{\textbf{7.8}} |
Experimental Protocols
Protocol 1: In Vitro Cytokine Inhibition Assay in Macrophages
This protocol details the measurement of TNF-α, IL-6, and IL-1β inhibition by this compound in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in DMEM to achieve the final desired concentrations (e.g., 1, 5, 10, 25 µM). The final DMSO concentration should be less than 0.1% to avoid toxicity.
-
-
Treatment and Stimulation:
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with DMSO only).
-
Pre-incubate the cells with the compound for 1 hour.
-
Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After removing the supernatant, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. This is to ensure that the observed cytokine inhibition is not due to cytotoxicity of the compound.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the cytokine production) by plotting a dose-response curve.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol is for investigating the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound at the desired concentrations for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter time course (e.g., 30-60 minutes) to observe protein phosphorylation events.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the treated groups to the LPS-only control to determine the effect of this compound on the activation of these signaling pathways.
-
Conclusion
The protocols and information provided in this document offer a framework for the systematic evaluation of the cytokine inhibitory effects of this compound. By following these methodologies, researchers can obtain valuable data on the compound's anti-inflammatory potential and its underlying mechanism of action, which is crucial for further drug development efforts. It is recommended to optimize these protocols based on specific experimental conditions and cell types.
Application Notes and Protocols for Cell-Based Assays to Evaluate 12-Oleanen-3,11-dione Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of the biological activity of 12-Oleanen-3,11-dione, a natural product with known anti-inflammatory properties.[1] The following protocols and guidelines are designed to enable the assessment of its cytotoxic and anti-inflammatory potential, and to investigate its effects on key cellular signaling pathways.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables are templates for organizing your experimental results.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Max Inhibition (%) |
| RAW 264.7 | MTT | 24 | ||
| RAW 264.7 | MTT | 48 | ||
| RAW 264.7 | LDH | 24 | ||
| RAW 264.7 | LDH | 48 | ||
| Other |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Assay | IC50 (µM) | Max Inhibition (%) |
| Nitric Oxide (NO) | Griess Assay | ||
| Tumor Necrosis Factor-alpha (TNF-α) | ELISA | ||
| Interleukin-6 (IL-6) | ELISA |
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line is recommended for inflammatory studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced toxicity.
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of this compound to distinguish between anti-inflammatory effects and those due to cell death.
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer provided in the kit).
Anti-inflammatory Assays
These assays are performed on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Workflow for assessing the anti-inflammatory activity of this compound.
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.
Protocol:
-
Follow steps 1-3 of the Griess Assay protocol.
-
After the 24-hour incubation with LPS, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of commercially available kits.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Investigation of Signaling Pathways
The anti-inflammatory effects of this compound may be mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory compounds.
Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Assays to investigate NF-κB modulation:
-
Western Blotting: Analyze the phosphorylation of key proteins like IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would suggest inhibition of the pathway.
-
Immunofluorescence: Visualize the nuclear translocation of the p65 subunit. In untreated, stimulated cells, p65 will be in the nucleus. An effective inhibitor will keep p65 in the cytoplasm.
-
Reporter Gene Assays: Use a cell line with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter activity indicates inhibition of NF-κB transcriptional activity.
Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Its activation can lead to anti-inflammatory effects by inducing the expression of antioxidant enzymes.
Hypothesized activation of the Nrf2 signaling pathway by this compound.
Assays to investigate Nrf2 modulation:
-
Western Blotting: Measure the protein levels of Nrf2 in nuclear and cytosolic fractions. An increase in nuclear Nrf2 suggests activation. Also, measure the expression of Nrf2 target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Immunofluorescence: Visualize the nuclear translocation of Nrf2.
-
Reporter Gene Assays: Utilize a cell line with a reporter gene under the control of an Antioxidant Response Element (ARE). An increase in reporter activity indicates Nrf2 activation.
By following these detailed protocols and application notes, researchers can effectively evaluate the biological activity of this compound and gain insights into its mechanisms of action.
References
Determining the In Vitro IC50 of 12-Oleanen-3,11-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oleanen-3,11-dione is a pentacyclic triterpenoid of the oleanane class, which has garnered interest within the scientific community for its potential therapeutic properties. Triterpenoids, as a class of natural products, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in vitro, a critical parameter for assessing its potency and potential as a therapeutic agent.
While specific IC50 values for this compound are not extensively reported in publicly available literature, this guide presents a comprehensive methodology based on established protocols for similar oleanane triterpenoids. The provided protocols are designed to be adaptable for various cell-based assays, enabling researchers to robustly evaluate the biological activity of this compound.
Data Presentation: IC50 of Related Oleanane Triterpenoids
To provide a contextual framework, the following table summarizes the in vitro IC50 values of structurally related oleanane triterpenoids against various cell lines. This data serves as a valuable reference for designing experiments with this compound, particularly in selecting appropriate concentration ranges for initial screening.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Oleanolic Acid | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | > 50 | [1] |
| Oleanolic Acid | Caco-2 (Colorectal Adenocarcinoma) | Cytotoxicity | > 50 | [1] |
| Oleanolic Acid | A549 (Lung Carcinoma) | Cytotoxicity | 45.3 | [2] |
| Oleanolic Acid | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 38.7 | [2] |
| Synthetic Oleanane Triterpenoid (CDDO) | RAW 264.7 (Macrophage) | Anti-inflammatory (iNOS inhibition) | < 0.001 | [3] |
| 3α-acetoxyolean-12-en-27-oic acid | RAW 264.7 (Macrophage) | Anti-inflammatory (NO inhibition) | ~10-20 | [4] |
| 3β-acetoxyolean-12-en-27-oic acid | RAW 264.7 (Macrophage) | Anti-inflammatory (NO inhibition) | ~10-20 | [4] |
Experimental Protocols
Protocol 1: Determination of Cytotoxic IC50 using MTT Assay
This protocol outlines the determination of the concentration of this compound that inhibits cell viability by 50% using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Determination of Anti-inflammatory IC50 (Nitric Oxide Inhibition Assay)
This protocol describes the determination of the concentration of this compound that inhibits nitric oxide (NO) production by 50% in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium.
-
Pre-treat the cells with 100 µL of the compound dilutions for 1-2 hours.
-
-
Inflammation Induction:
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production.
-
Include a control group with cells and medium only (no LPS, no compound), a vehicle control group (cells, medium, DMSO, and LPS), and a positive control group (cells, medium, and LPS).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in each sample using the sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each concentration using the following formula:
-
% NO Inhibition = [1 - (Nitrite concentration in treated group / Nitrite concentration in LPS-only group)] x 100
-
-
Plot the percentage of NO inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the IC50 value.
Caption: Hypothetical anti-inflammatory signaling pathway inhibition.
References
- 1. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol: Dissolving 12-Oleanen-3,11-dione for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Oleanen-3,11-dione is a pentacyclic triterpenoid of the oleanane type, known for its potential biological activities. As a hydrophobic molecule, its low aqueous solubility presents a challenge for in vitro and in vivo studies. This document provides a detailed protocol for the proper dissolution of this compound to prepare stock and working solutions for various experimental applications, ensuring compound stability and reliable results.
Data Presentation: Solubility Profile
Due to its high lipophilicity, this compound is practically insoluble in water. Organic solvents are necessary to achieve a concentrated stock solution. The following table summarizes the solubility characteristics of this compound based on the general properties of similar triterpenoids. It is recommended to perform a small-scale solubility test before preparing a large batch.
| Solvent | Solubility | Recommendation for Use |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol (100%) | Soluble | Suitable for stock solutions. Evaporates faster than DMSO. |
| Methanol | Moderately Soluble | Can be used, but may have lower solubilizing capacity than DMSO or ethanol. |
| Acetone | Soluble | Can be used for initial solubilization, but its high volatility and potential reactivity make it less ideal for stocks. |
| Water | Insoluble / Sparingly Soluble | Not suitable for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble / Sparingly Soluble | Not suitable for preparing stock solutions. |
| Cell Culture Media | Insoluble / Precipitates from aqueous solution | Working solutions should be prepared by diluting a concentrated stock solution. The final solvent concentration must be kept low. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound (C₃₀H₄₆O₂) is approximately 438.7 g/mol .
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a precise amount of this compound powder (e.g., 4.39 mg for a 1 mL of 10 mM solution). Note: It is advisable to weigh a larger amount (e.g., 10 mg or more) for better accuracy and to prepare a larger volume of stock solution.
-
-
Adding the Solvent:
-
Add the appropriate volume of sterile DMSO to the tube containing the weighed compound. For example, to prepare a 10 mM solution with 4.39 mg of the compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Intermittently vortex the tube during warming.
-
Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
-
Storage:
-
Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the solution should be stable for several months.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for in vitro assays. It is crucial to maintain a low final concentration of DMSO to prevent cytotoxicity.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or experimental buffer
-
Sterile tubes
-
Pipettes
Procedure:
-
Determine the Final Concentration:
-
Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
-
Serial Dilution (Recommended):
-
To avoid precipitation, it is best to perform a serial dilution.
-
For a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to the medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution.
-
Then, add the required volume of the intermediate solution to your final experimental volume. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in your culture well to achieve a final concentration of 10 µM.
-
-
Direct Dilution (for lower concentrations):
-
For lower final concentrations, a direct dilution may be possible. For example, to achieve a 1 µM final concentration, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Important: Always add the stock solution to the aqueous medium while vortexing or gently mixing to ensure rapid dispersion and minimize precipitation.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in the experimental medium is below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Use Immediately:
-
It is recommended to prepare working solutions fresh for each experiment and use them immediately, as the compound may be less stable in aqueous solutions.
-
Mandatory Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Logical flow for serial dilution.
Application Notes and Protocols: Mechanism of Action of 12-Oleanen-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oleanen-3,11-dione is a pentacyclic triterpenoid of natural origin, which has demonstrated significant anti-inflammatory properties. This document provides a detailed overview of the current understanding of its mechanism of action, focusing on its role in key cellular signaling pathways implicated in inflammation and cancer. While direct quantitative data for this compound is limited, its structural similarity to other well-studied oleanane triterpenoids allows for a strong inference of its molecular activities. This application note summarizes the available information, presents relevant quantitative data from closely related analogs, and provides detailed protocols for key experiments to facilitate further research and drug development efforts.
Postulated Mechanism of Action
Based on studies of structurally analogous compounds, this compound is proposed to exert its anti-inflammatory and potential anti-cancer effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This inhibition leads to the downstream suppression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Furthermore, like many triterpenoids, it may also modulate Mitogen-Activated Protein Kinase (MAPK) signaling and induce apoptosis in cancer cells.
Data Presentation
Due to the scarcity of direct quantitative data for this compound, the following table summarizes the inhibitory activities of a closely related synthetic oleanane, 3,11-dioxoolean-1,12-dien-28-oic acid (TP-72) , which shares the critical 3,11-dione functional group. These values provide a strong indication of the potential potency of this compound.
| Compound | Target | Assay System | Readout | Result | Reference |
| 3,11-dioxoolean-1,12-dien-28-oic acid (TP-72) | iNOS and COX-2 | IFN-γ-stimulated primary mouse macrophages | Inhibition of de novo formation | Highly active inhibitor | [1] |
| 3,11-dioxoolean-1,12-dien-28-oic acid (TP-72) | NF-κB | Primary macrophages treated with IFN-γ and LPS or IFN-γ and TNF | Suppression of NF-κB activation | Effective suppression | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways likely modulated by this compound.
References
Application Notes & Protocols for Testing 12-Oleanen-3,11-dione Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of 12-Oleanen-3,11-dione, a natural product with known anti-inflammatory properties. Given its structural and functional similarities to the well-characterized synthetic triterpenoid, Bardoxolone methyl, the primary mechanisms of action are attributed to the activation of the Keap1-Nrf2 pathway and inhibition of the pro-inflammatory NF-κB pathway.[1][2] This document outlines detailed protocols for relevant animal models to assess the therapeutic efficacy of this compound in various disease contexts, including inflammation, cancer, and neurodegeneration.
Introduction to this compound and its Therapeutic Potential
This compound is a pentacyclic triterpenoid isolated from plants such as Euonymus laxiflorus and Canarium zeylanicum.[3][4] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in cellular stress and inflammation. The primary targets of the broader class of oleanane triterpenoids are the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) and the nuclear factor kappa-B (NF-κB) pathways.
-
Nrf2 Activation: this compound is predicted to activate the Nrf2 pathway. Under normal conditions, Keap1 targets Nrf2 for proteasomal degradation.[5][6] Triterpenoids can covalently bind to Keap1, leading to the release and nuclear translocation of Nrf2.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of antioxidant and cytoprotective genes.[5]
-
NF-κB Inhibition: This compound is also expected to inhibit the NF-κB pathway, a central mediator of inflammatory responses.[1][2] Inhibition of IKKβ kinase activity prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes.[2]
This dual mechanism of action suggests therapeutic utility in a range of diseases characterized by oxidative stress and inflammation.
Recommended Animal Models for Efficacy Testing
The choice of animal model is critical and should be aligned with the intended therapeutic application. Below are recommended models based on the known mechanisms of action.
| Therapeutic Area | Animal Model | Rationale | Key Efficacy Readouts |
| Inflammation/Autoimmunity | Collagen-Induced Arthritis (CIA) in Mice | Gold standard for rheumatoid arthritis; driven by inflammatory cytokines regulated by NF-κB. | Clinical arthritis score, paw swelling, cytokine levels (TNF-α, IL-6), histology of joints. |
| Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice | Models systemic inflammation and sepsis; potent NF-κB activation. | Survival rate, serum cytokine levels (TNF-α, IL-1β), organ damage markers. | |
| Oncology | Xenograft Tumor Models in Immunodeficient Mice | To assess direct anti-tumor effects and modulation of the tumor microenvironment. | Tumor volume and weight, survival, immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3), Nrf2 and NF-κB pathway markers in tumor tissue. |
| AOM/DSS-Induced Colorectal Cancer in Mice | Models inflammation-driven cancer; relevant for NF-κB inhibitory action. | Number and size of tumors, histological score of colitis and dysplasia. | |
| Neurodegeneration | MPTP-Induced Parkinson's Disease Model in Mice | Oxidative stress is a key pathological feature; Nrf2 activation is neuroprotective. | Behavioral tests (rotarod, pole test), dopamine levels in the striatum, tyrosine hydroxylase-positive neuron count in the substantia nigra. |
| Amyloid-beta (Aβ)-Induced Alzheimer's Disease Model in Mice | Neuroinflammation and oxidative stress contribute to pathology. | Cognitive tests (Morris water maze), Aβ plaque load, markers of neuroinflammation (Iba1, GFAP). |
Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This model is highly relevant for assessing the anti-inflammatory and immunomodulatory effects of this compound.
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male DBA/1J mice (8-10 weeks old)
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA (1:1 ratio). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA (1:1 ratio). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin daily administration of this compound (e.g., via oral gavage) on Day 21 and continue until the end of the study (typically Day 35-42). Include a vehicle control group and a positive control group (e.g., methotrexate).
-
Clinical Assessment: From Day 21 onwards, monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using a digital caliper.
-
Terminal Readouts: At the end of the study, collect blood for cytokine analysis (e.g., ELISA for TNF-α, IL-6). Harvest paws for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.
A549 Lung Cancer Xenograft Model in Nude Mice
This model will evaluate the direct anti-proliferative and pro-apoptotic effects of this compound on tumor cells in vivo.
Materials:
-
A549 human lung carcinoma cells
-
Matrigel
-
This compound
-
Vehicle
-
Female athymic nude mice (6-8 weeks old)
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel (1:1 ratio) into the right flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a mean volume of 100-150 mm³. Randomize mice into treatment groups (vehicle, this compound at various doses, positive control like cisplatin).
-
Treatment: Administer treatment as per the study design (e.g., daily intraperitoneal injection or oral gavage) for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight as a measure of general toxicity.
-
Terminal Readouts: At the end of the study, euthanize the mice, excise the tumors, and record their final weight. A portion of the tumor can be snap-frozen for molecular analysis (Western blot for Nrf2, NF-κB pathway proteins) and the remainder fixed in formalin for immunohistochemistry (Ki-67, cleaved caspase-3).
Visualizing Workflows and Pathways
Experimental Workflow: Collagen-Induced Arthritis Model
Caption: Workflow of the collagen-induced arthritis (CIA) animal model.
Signaling Pathway: Mechanism of Action
Caption: Dual mechanism of this compound on Nrf2 and NF-κB pathways.
References
- 1. Bardoxolone methyl - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
Application Note: Formulation of 12-Oleanen-3,11-dione for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed guidelines and protocols for the formulation of 12-Oleanen-3,11-dione, a hydrophobic pentacyclic triterpenoid, for administration in preclinical in vivo research models.
Introduction
This compound is a natural triterpenoid compound isolated from plants such as Euonymus laxiflorus and Canarium zeylanicum.[1][2] It belongs to the oleanane family of pentacyclic triterpenes, which are known for a wide range of biological activities.[3][4] Specifically, this compound has demonstrated anti-inflammatory properties, making it a compound of interest for further investigation.[1][2]
A significant challenge in the preclinical development of this compound is its high lipophilicity and poor aqueous solubility.[5] This necessitates the use of specialized formulation strategies to achieve a homogenous and stable preparation suitable for consistent dosing in in vivo studies. This application note outlines common vehicles, screening methods, and detailed protocols for preparing formulations for oral and intraperitoneal administration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The high calculated LogP value confirms its hydrophobic nature.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₂ | [2] |
| Molecular Weight | 438.69 g/mol | [2] |
| CAS Number | 2935-32-2 | [1][6] |
| Appearance | Solid (assumed) | - |
| Calculated XLogP3-AA | 8.1 | [5] |
| Known Biological Activity | Anti-inflammatory | [1][2] |
Formulation Development Workflow
The development of a suitable formulation for a hydrophobic compound like this compound follows a logical progression. The workflow involves initial solubility screening to identify potential vehicle systems, followed by optimization of the chosen system for the specific route of administration, dose level, and study duration.
Caption: Workflow for in vivo formulation development.
Recommended Vehicles for Hydrophobic Compounds
The clinical application and in vivo testing of hydrophobic therapeutics are often limited by the lack of an efficient vehicle that allows for their solubilization in aqueous environments.[7] Several excipients are commonly used to overcome this challenge.
| Vehicle Component | Class | Purpose & Considerations |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Excellent solubilizing agent for nonpolar compounds.[8][9] Must be used at low final concentrations (e.g., <10% for oral, <5% for IP) to avoid toxicity.[10] |
| Polyethylene Glycol (PEG 300/400) | Co-solvent | Water-miscible polymer used to increase solubility. Can be viscous at high concentrations.[8][11] |
| Ethanol | Co-solvent | Often used with other solvents. Must be used cautiously due to potential for irritation and toxicity.[8] |
| Tween® 80 (Polysorbate 80) | Surfactant | Non-ionic surfactant used to create stable suspensions or emulsions and improve wetting of the compound. |
| Corn Oil / Sesame Oil | Oil-based Vehicle | Suitable for oral or subcutaneous administration of highly lipophilic compounds. Not suitable for intravenous injection.[8] |
| Saline (0.9% NaCl) or PBS | Aqueous Diluent | Used as the final diluent to bring the formulation to the desired volume and improve physiological compatibility.[8] |
Experimental Protocols
Disclaimer: These are generalized protocols. The optimal formulation may depend on the required dose concentration. It is critical to perform a pilot stability test for any new formulation. The vehicle alone should be administered to a control group to assess any potential effects of the excipients.
Protocol 1: Formulation for Oral Gavage (Suspension/Solution)
This protocol utilizes a common vehicle system for delivering hydrophobic compounds orally.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
PEG 300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes and appropriate pipettes
Example Formulation Composition: A frequently used vehicle combination for oral gavage is 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline .[10]
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound for the desired final concentration and volume.
-
Initial Solubilization: Add the compound to a sterile conical tube. Add the required volume of DMSO and vortex vigorously until the compound is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Add Co-solvent and Surfactant: Add the PEG 300 and Tween® 80 to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.
-
Aqueous Dilution: Slowly add the saline or PBS to the organic mixture while continuously vortexing. Add the aqueous phase dropwise to prevent immediate precipitation of the compound.
-
Final Homogenization: Once all components are added, vortex the final mixture for an additional 2-3 minutes to ensure a uniform suspension/solution.
-
Stability Check: Visually inspect the formulation for any precipitation. For a suspension, ensure it is uniform and easily re-suspendable. It is recommended to prepare this formulation fresh daily. Before each administration, vortex the mixture to ensure homogeneity.
Protocol 2: Formulation for Intraperitoneal (I.P.) Injection
For I.P. administration, it is crucial to minimize the concentration of organic solvents like DMSO to reduce the risk of peritoneal irritation and toxicity.
Materials:
-
Same as Protocol 1.
Example Formulation Composition: A vehicle with lower organic solvent content, such as 5% DMSO, 10% Tween® 80, 85% Saline , is a more suitable starting point.
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Solubilization: In a sterile conical tube, dissolve the compound in DMSO.
-
Add Surfactant: Add the Tween® 80 and vortex until the mixture is clear and homogenous.
-
Aqueous Dilution: Slowly add the saline to the mixture while vortexing. The final formulation will likely be a micro-suspension.
-
Final Homogenization: Vortex thoroughly. Ensure the formulation is prepared under sterile conditions if possible.
-
Administration: Before drawing each dose, vortex the formulation to ensure a uniform suspension is administered to each animal.
Potential Signaling Pathway
Synthetic oleanane triterpenoids have been shown to exert their anti-inflammatory and cytoprotective effects by modulating the Keap1-Nrf2 pathway.[12] It is plausible that this compound acts through a similar mechanism. Under conditions of oxidative or inflammatory stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective genes.
Caption: Plausible signaling via the Keap1-Nrf2 pathway.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. Due to its hydrophobic nature, standard aqueous vehicles are unsuitable. The protocols and guidelines provided here offer robust starting points for creating stable and effective formulations for oral and intraperitoneal administration. Researchers should always validate the chosen formulation for stability and vehicle-induced effects in their specific animal model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,12-Oleandione | C30H48O2 | CID 565780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 12-Oleanen-3,11-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and quantification of 12-Oleanen-3,11-dione and its derivatives. These compounds, belonging to the oleanane class of pentacyclic triterpenoids, are of significant interest due to their potential therapeutic properties, including anti-inflammatory activity.
Introduction to Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound derivatives. This typically involves a combination of chromatographic separation techniques for purification and quantification, and spectroscopic methods for structural elucidation. The general workflow for characterization is outlined below.
Caption: General workflow for the characterization of this compound derivatives.
Chromatographic Techniques
Chromatographic methods are central to the separation, purification, and quantification of this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the analysis of triterpenoids.[1][2][3][4] The choice of a C18 or C30 stationary phase is common, with C30 offering enhanced shape selectivity for structurally similar isomers.[1][3]
Protocol: HPLC Analysis of this compound Derivatives
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., PDA or ELSD).
-
Column: A reverse-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), or methanol (A) and water (B). A typical gradient might be:
-
0-5 min: 80% A
-
5-25 min: 80% to 100% A
-
25-30 min: 100% A
-
30-35 min: 100% to 80% A
-
35-40 min: 80% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
PDA/UV: Due to the lack of strong chromophores, detection is typically performed at low wavelengths (205-210 nm).[4]
-
ELSD/CAD: These detectors are suitable for non-volatile compounds and do not require a chromophore, offering a more universal detection method.
-
-
Sample Preparation: Dissolve the sample in methanol or a mixture of methanol/chloroform (1:1) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For triterpenoids, derivatization is necessary to increase their volatility.[5][6][7]
Protocol: GC-MS Analysis of this compound Derivatives
-
Derivatization: a. Evaporate a known amount of the sample to dryness under a stream of nitrogen. b. Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)). c. Heat the mixture at 70 °C for 1 hour.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed structural elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the most powerful tool for determining the complete chemical structure of organic molecules.
Protocol: NMR Sample Preparation
-
Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube and ensure the sample height is adequate for the spectrometer.
Data Presentation: Representative NMR Data
The following table presents the expected ¹H and ¹³C NMR chemical shifts for a this compound scaffold, based on data from closely related compounds.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| 1 | ~39.0 | ~1.5-1.7 |
| 2 | ~34.0 | ~2.4-2.6 |
| 3 | ~217.0 | - |
| 4 | ~47.0 | - |
| 5 | ~55.0 | ~1.3-1.4 |
| 6 | ~19.0 | ~1.4-1.6 |
| 7 | ~32.5 | ~1.3-1.5 |
| 8 | ~40.0 | - |
| 9 | ~59.0 | ~2.5-2.7 |
| 10 | ~37.0 | - |
| 11 | ~200.0 | - |
| 12 | ~128.0 | ~5.5-5.6 |
| 13 | ~170.0 | - |
| 14 | ~44.0 | - |
| 15 | ~26.0 | ~1.1-1.3 |
| 16 | ~27.0 | ~1.8-2.0 |
| 17 | ~32.0 | - |
| 18 | ~48.0 | ~2.0-2.2 |
| 19 | ~41.5 | ~1.2-1.4 |
| 20 | ~46.0 | - |
| 21 | ~31.0 | ~1.3-1.5 |
| 22 | ~36.0 | ~1.6-1.8 |
| 23 | ~26.5 | ~1.0-1.1 (s) |
| 24 | ~21.5 | ~1.1-1.2 (s) |
| 25 | ~15.0 | ~0.8-0.9 (s) |
| 26 | ~17.0 | ~1.2-1.3 (s) |
| 27 | ~26.0 | ~1.3-1.4 (s) |
| 28 | ~28.0 | ~0.8-0.9 (s) |
| 29 | ~33.0 | ~0.9-1.0 (s) |
| 30 | ~23.5 | ~0.9-1.0 (s) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural insights.
Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation of cyclic ketones is primarily driven by α-cleavage adjacent to the carbonyl groups.[8][9][10][11] A characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring, typical for Δ¹²-oleananes, is also anticipated, which would result in a fragment ion around m/z 218.
Data Presentation: Key Mass Spectral Data
| Technique | Ionization Mode | Expected m/z Values for this compound (C₃₀H₄₆O₂) |
| ESI-MS | Positive | [M+H]⁺: 439.35, [M+Na]⁺: 461.33 |
| EI-MS | - | M⁺: 438.35, RDA fragment: ~218 |
X-ray Crystallography
Application in Biological Systems: Anti-inflammatory Pathway
This compound and its derivatives have reported anti-inflammatory activity.[12][13] The mechanism often involves the inhibition of pro-inflammatory signaling pathways, such as the one induced by lipopolysaccharide (LPS).
Caption: Inhibition of the LPS-induced inflammatory signaling pathway by this compound derivatives.
This pathway illustrates how LPS binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade through MyD88, leading to the activation of NF-κB and MAPK pathways.[14][15][16][17] These transcription factors then induce the expression of pro-inflammatory mediators. This compound derivatives can exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex and MAP kinases, thereby reducing the production of cytokines like TNF-α and IL-6.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. GCMS Section 6.11.2 [people.whitman.edu]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. The Mass Spectra of Cyclic Ketones [opg.optica.org]
- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 12-Oleanen-3,11-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 12-Oleanen-3,11-dione synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific challenges that may arise during the synthesis of this compound, providing practical solutions to enhance yield and purity.
Q1: My overall yield for the two-step synthesis of this compound from β-amyrin is consistently low. What are the most critical steps to optimize?
A1: Low yield in this synthesis can often be attributed to incomplete oxidation in either one or both steps, or to product degradation and loss during work-up and purification. The two key transformations are the oxidation of the 3β-hydroxyl group of β-amyrin to the C-3 ketone (β-amyrone), and the subsequent allylic oxidation at C-11 to form the desired dione.
For the first step (β-amyrin to β-amyrone), ensure your oxidizing agent is active and used in the correct stoichiometry. Reagents like Pyridinium Chlorochromate (PCC) or a Jones oxidation (chromium trioxide in sulfuric acid and acetone) are commonly employed. Incomplete oxidation will leave unreacted starting material, complicating purification.
For the second, more challenging step (β-amyrone to this compound), the allylic oxidation is often the yield-limiting step. The choice of oxidant and reaction conditions are critical. A common method involves chromium trioxide. Over-oxidation or side reactions can occur, leading to a complex mixture of products. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q2: I am observing multiple spots on my TLC plate after the C-11 oxidation of β-amyrone. What are the likely side products?
A2: The allylic oxidation of the C-12 double bond in the oleanane skeleton can be complex. Besides the desired 11-keto product, you may be observing the following side products:
-
Unreacted β-amyrone: This is common if the reaction is not driven to completion.
-
Epoxidation of the double bond: The C-12, C-13 double bond can be susceptible to epoxidation by some oxidizing agents.
-
Other oxidation products: Oxidation at other allylic positions, though less favored, is possible.
-
Degradation products: Harsh reaction conditions (e.g., strong acids, high temperatures) can lead to the degradation of the triterpenoid skeleton.
To minimize side product formation, it is crucial to control the reaction temperature and time carefully. Using milder, more selective oxidizing agents can also be beneficial.
Q3: How can I effectively purify the final product, this compound, from the reaction mixture?
A3: Column chromatography is the most effective method for purifying this compound. A silica gel stationary phase is typically used. The choice of eluent system is critical for good separation. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is recommended.
The polarity of the desired dione is higher than the starting β-amyrone but may be similar to some of the oxygenated byproducts. Careful fractionation and monitoring of the fractions by TLC are essential. It is advisable to run small-scale analytical TLCs with different solvent systems to determine the optimal eluent for the preparative column.
Q4: What are the key spectroscopic features I should look for to confirm the successful synthesis of this compound?
A4: The following spectroscopic changes are indicative of the successful transformation:
-
Infrared (IR) Spectroscopy: The appearance of two distinct carbonyl (C=O) stretching bands. One for the saturated ketone at C-3 (around 1705-1725 cm⁻¹) and another for the α,β-unsaturated ketone at C-11 (around 1660-1680 cm⁻¹). The hydroxyl (-OH) stretch from the starting β-amyrin (around 3200-3600 cm⁻¹) should be absent.
-
¹H NMR Spectroscopy: The disappearance of the proton signal corresponding to the 3α-H (a broad multiplet around δ 3.2 ppm in β-amyrin). The appearance of characteristic signals for the protons adjacent to the carbonyl groups.
-
¹³C NMR Spectroscopy: The appearance of two carbonyl carbon signals, one for C-3 (around δ 217 ppm) and one for C-11 (around δ 200 ppm). The signal for the C-3 carbon bearing the hydroxyl group in β-amyrin (around δ 79 ppm) should be absent.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Oxidation of β-Amyrin to β-Amyrone
This protocol utilizes Pyridinium Chlorochromate (PCC) for the selective oxidation of the 3β-hydroxyl group.
Materials:
-
β-Amyrin
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Celite®
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-amyrin in anhydrous DCM.
-
Add a layer of Celite® to the bottom of the flask.
-
To this solution, add PCC (approximately 1.5 equivalents per equivalent of β-amyrin) in one portion while stirring.
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate 9:1 eluent). The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash successively with 5% aqueous NaOH, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude β-amyrone.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Step 2: Allylic Oxidation of β-Amyrone to this compound
This protocol employs a chromium trioxide-based oxidation system.
Materials:
-
β-Amyrone
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Water
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve β-amyrone in glacial acetic acid in a round-bottom flask.
-
In a separate flask, prepare a solution of chromium trioxide in a mixture of water and acetic acid.
-
Cool the solution of β-amyrone to 0-5 °C in an ice bath.
-
Slowly add the chromium trioxide solution dropwise to the stirred solution of β-amyrone, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a hexane:ethyl acetate 8:2 eluent). The reaction may take several hours.
-
Once the starting material is consumed, quench the reaction by carefully adding it to a stirred mixture of ice and water.
-
Extract the aqueous mixture with DCM (3 x volumes).
-
Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound.
Table 1: Oxidation of β-Amyrin to β-Amyrone
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| PCC | DCM | Room Temp. | 2 - 4 | 85 - 95 |
| Jones Reagent | Acetone | 0 - Room Temp. | 1 - 2 | 80 - 90 |
Table 2: Allylic Oxidation of β-Amyrone to this compound
| Oxidizing System | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| CrO₃ / Acetic Acid | Acetic Acid | 0 - Room Temp. | 4 - 8 | ~35 |
Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: Purification of 12-Oleanen-3,11-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 12-Oleanen-3,11-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Use a solvent system with appropriate polarity. For triterpenoids like this compound, solvents such as methanol, ethanol, or chloroform, or mixtures thereof, are often effective.[1] Consider sequential extraction with solvents of increasing polarity. |
| Insufficient extraction time or temperature. | Increase extraction time and/or temperature. However, be cautious of potential degradation of the target compound at elevated temperatures.[2] | |
| Improper plant material preparation. | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration. | |
| Poor Separation of Isomers (e.g., from Ursane Triterpenoids) | Co-elution of structurally similar compounds. Oleanane and ursane-type triterpenoids are common isomers that are difficult to separate.[3] | Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18). |
| Inadequate mobile phase composition. | Optimize the mobile phase by adjusting the solvent ratio or incorporating additives. For challenging separations of triterpenoid isomers, coordination chromatography with β-cyclodextrin derivatives in the mobile phase has been shown to improve resolution.[3] | |
| Broad or Tailing Peaks in HPLC | Column overloading. | Reduce the amount of sample injected onto the column. |
| Presence of impurities that interact strongly with the stationary phase. | Pre-purify the sample using techniques like solid-phase extraction (SPE) to remove interfering substances. | |
| Inappropriate mobile phase pH or ionic strength. | Adjust the pH of the mobile phase, especially if the compound has ionizable functional groups. | |
| Difficulty with Crystallization | Presence of impurities inhibiting crystal formation. | Further purify the compound using preparative HPLC or multiple chromatography steps. |
| Supersaturation not achieved or uncontrolled nucleation. | Slowly evaporate the solvent or use an anti-solvent addition method to induce crystallization. Seeding with a small crystal of the pure compound can also be effective. | |
| Inappropriate solvent system for crystallization. | Screen a variety of solvents with different polarities to find a suitable system where the compound has moderate solubility. | |
| Compound Degradation | Exposure to harsh pH conditions (strong acids or bases). | Maintain a neutral pH during extraction and purification steps whenever possible. Alkali extraction and acid precipitation methods, while sometimes used, can potentially damage the triterpenoid structure.[4] |
| High temperatures during solvent evaporation. | Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during the purification of this compound?
A1: Common impurities include other structurally related triterpenoids (both oleanane and ursane skeletons), sterols, fatty acids, and pigments (like chlorophyll) from the plant source. The presence of isomeric triterpenoids is a significant challenge due to their similar physicochemical properties.[3]
Q2: What is a recommended starting point for a purification protocol for this compound from a plant extract?
A2: A general workflow would be:
-
Extraction: Maceration or Soxhlet extraction of the dried and powdered plant material with a solvent like methanol or a chloroform/methanol mixture.
-
Preliminary Fractionation: Liquid-liquid partitioning of the crude extract between an immiscible polar and non-polar solvent system (e.g., water and ethyl acetate) to remove highly polar or non-polar impurities.
-
Column Chromatography: Separation of the enriched fraction on a silica gel column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).
-
Fine Purification: Further purification of the fractions containing this compound by preparative HPLC on a C18 column.
-
Crystallization: Crystallization of the purified compound from a suitable solvent to obtain a highly pure product.
Q3: How can I confirm the identity and purity of my purified this compound?
A3: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.
Experimental Protocols
General Protocol for Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and then grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (e.g., 1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive extractions with hexane to remove non-polar impurities.
-
Subsequently, extract the aqueous methanol phase with chloroform or ethyl acetate to obtain a fraction enriched with triterpenoids.
-
Concentrate the chloroform/ethyl acetate fraction to dryness.
-
Visualizations
Logical Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Poor Isomer Separation
Caption: Troubleshooting poor separation of triterpenoid isomers.
References
- 1. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Oleanolic acid: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients - FocusHerb [focusherb.com]
stability of 12-Oleanen-3,11-dione in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Oleanen-3,11-dione. The information provided is intended to assist in designing and troubleshooting stability studies.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Question: I am observing a rapid loss of my this compound peak during HPLC analysis shortly after dissolving it in an organic solvent. What could be the cause?
-
Answer: Rapid degradation can be attributed to several factors:
-
Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers (e.g., THF, dioxane) or acidic/basic contaminants, can catalyze degradation. Ensure you are using high-purity, peroxide-free solvents.
-
Light Sensitivity: Some triterpenoids can be sensitive to UV light. Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation. Prepare and store your solutions at room temperature or below, unless the experimental protocol requires otherwise.
-
pH: Although less common in pure organic solvents, residual water and dissolved gases (like CO2) can create a slightly acidic environment that may affect stability.
-
Issue 2: Appearance of Multiple New Peaks in the Chromatogram
-
Question: After storing my stock solution of this compound for a few days, I see several new, smaller peaks in my HPLC chromatogram. What are these?
-
Answer: The appearance of new peaks likely indicates the formation of degradation products. Potential causes include:
-
Oxidation: The dione functionality and the olefinic bond can be susceptible to oxidation, especially if the solvent is not degassed or if it contains oxidizing impurities.
-
Hydrolysis: If using protic solvents (e.g., methanol, ethanol) or if there is water contamination in aprotic solvents, hydrolysis of susceptible functional groups might occur, although less likely for this specific molecule unless impurities are present.
-
Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization.
-
Issue 3: Inconsistent Results in Stability Studies
-
Question: I am getting variable results in my stability studies for this compound. Why is my data not reproducible?
-
Answer: Inconsistent results often stem from a lack of control over experimental parameters:
-
Solvent Variability: Use solvents from the same supplier and lot number to minimize variability in purity and contaminants.
-
Temperature Fluctuations: Ensure a consistent temperature is maintained throughout the experiment. Use a calibrated incubator or water bath.
-
Inconsistent Sample Handling: Standardize the time between sample preparation and analysis.
-
Evaporation: Ensure that your sample vials are properly sealed to prevent solvent evaporation, which would concentrate the analyte and give artificially high readings.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended solvents for dissolving this compound for stability studies?
-
A1: Based on its chemical structure (a large, non-polar triterpenoid), this compound is expected to be soluble in a range of organic solvents. Common choices would include:
-
Aprotic solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO).
-
Protic solvents: Methanol, Ethanol.
-
It is crucial to use high-purity, HPLC-grade solvents to avoid introducing reactive impurities. The choice of solvent will also depend on the analytical method being used (e.g., compatibility with HPLC mobile phase).
-
-
-
Q2: How should I store stock solutions of this compound?
-
A2: For short-term storage (days), solutions should be stored at 2-8°C in tightly sealed, amber glass vials to protect from light and prevent evaporation. For long-term storage (weeks to months), it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
-
Q3: What are the expected degradation pathways for this compound?
-
A3: While specific degradation pathways for this molecule are not extensively documented in the public domain, based on its structure, potential degradation pathways include:
-
Oxidation: The double bond and the ketone groups could be susceptible to oxidation.
-
Acid/Base Catalyzed Reactions: The ketone groups could undergo reactions in the presence of strong acids or bases.
-
Photodegradation: The conjugated system may be susceptible to degradation upon exposure to UV light.
-
-
-
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
-
A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A C18 reversed-phase column is a good starting point for method development. Mass spectrometry (LC-MS) can be used for the identification of degradation products.
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a clear vial of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the peak areas of any degradation products.
-
Perform a mass balance analysis to account for the parent compound and all degradation products.
-
Data Presentation
Table 1: Stability of this compound in Various Solvents under Different Conditions
| Solvent | Condition | Time (hours) | % this compound Remaining | Major Degradation Products (if any) |
| Acetonitrile | Room Temperature | 24 | [Experimental Data] | [Experimental Data] |
| Methanol | Room Temperature | 24 | [Experimental Data] | [Experimental Data] |
| DMSO | Room Temperature | 24 | [Experimental Data] | [Experimental Data] |
| 0.1 M HCl | 60°C | 24 | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH | 60°C | 24 | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂ | Room Temperature | 24 | [Experimental Data] | [Experimental Data] |
| Solid State | 80°C | 48 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | Photostability | 24 | [Experimental Data] | [Experimental Data] |
Visualization
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: HPLC Analysis of 12-Oleanen-3,11-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 12-Oleanen-3,11-dione. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of this compound?
A1: The primary challenges in analyzing this compound, a pentacyclic triterpenoid, by HPLC include its poor UV absorption, potential for poor peak shape, and the need for careful method development to achieve adequate separation from other structurally similar compounds.[1][2] Due to the lack of strong chromophores, detection can be difficult with standard UV-Vis detectors, often requiring low wavelength detection (around 205-210 nm) or alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[1][2][3][4]
Q2: What is a suitable starting point for a mobile phase for the analysis of this compound?
A2: A common starting point for the reversed-phase HPLC analysis of oleanane triterpenoids is a gradient elution with a mixture of acetonitrile and water.[1] Methanol can also be used as the organic modifier. To improve peak shape and resolution, especially for acidic triterpenoids, the addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is often beneficial.[5]
Q3: How can I improve the detection of this compound?
A3: To enhance the detection of this compound, consider the following options:
-
Low Wavelength UV Detection: Use a UV detector set to a low wavelength, such as 205 nm or 210 nm, where the compound may exhibit some absorbance.[1][2][3][4]
-
Alternative Detectors: Employ detectors that do not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors are suitable for non-volatile analytes with poor chromophores.[2][3]
-
Derivatization: While more complex, derivatization of the ketone functional groups with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can significantly improve detection sensitivity.
Q4: What are the typical solubility characteristics of this compound?
A4: Oleanane triterpenoids are generally poorly soluble in water but show good solubility in organic solvents such as methanol, ethanol, acetonitrile, and ethyl acetate. When preparing samples, it is advisable to dissolve the compound in a strong organic solvent like methanol or acetonitrile and then dilute it with the mobile phase to avoid precipitation upon injection.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to minimize interactions with residual silanols on the column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | For acidic compounds, ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte. For basic compounds, the pH should be 2 units above the pKa. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol) or replace the column if it is old or has been used extensively with complex matrices. |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector to minimize band broadening. |
Problem 2: Retention Time Variability
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate measurements. Use a mobile phase degasser to prevent bubble formation. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Pump Malfunction | Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analysis. This is especially important for gradient methods. |
Problem 3: No Peak or Very Small Peak
| Potential Cause | Recommended Solution |
| Low Analyte Concentration | Increase the concentration of the sample or the injection volume. |
| Poor Solubility in Mobile Phase | Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is miscible with the mobile phase. Consider using a stronger organic solvent to dissolve the sample initially. |
| Incorrect Detector Wavelength | If using a UV detector, set the wavelength to a low value (e.g., 205-210 nm) where triterpenoids typically have some absorbance.[1][2][3][4] |
| Detector Malfunction | Check the detector lamp and ensure it is functioning correctly. |
| Sample Degradation | Prepare fresh samples and store them appropriately to prevent degradation. Consider performing a forced degradation study to understand the stability of the compound under different conditions.[6][7][8][9] |
Experimental Protocols
Recommended HPLC-UV Method
This protocol provides a starting point for the analysis of this compound using a standard UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water[5]
-
B: Acetonitrile
-
-
Gradient Program:
-
0-25 min: 70% B to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 70% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 204 nm[5]
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Alternative HPLC-CAD Method
For improved sensitivity, especially at low concentrations, a Charged Aerosol Detector (CAD) can be used.
-
Column: C30 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile/Methanol (80:20 v/v)
-
-
Gradient Program:
-
0-10 min: 60% B to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Return to 60% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Nebulizer Gas (Nitrogen): 35 psi
-
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for related triterpenoids using HPLC-PDA/UV, which can provide an estimate for the expected sensitivity for this compound.
| Compound | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Oleanolic Acid | 0.08 - 0.15 | 0.24 - 0.45 | [1] |
| Ursolic Acid | 0.10 - 0.20 | 0.30 - 0.60 | [1] |
| Lupeol | 0.12 | 0.36 | [1] |
| Betulinic Acid | 0.15 | 0.45 | [1] |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A general experimental workflow for HPLC analysis.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. asianjpr.com [asianjpr.com]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Troubleshooting Cell-Based Inflammation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts in cell-based inflammation assays.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" and how can I prevent it?
A1: The edge effect refers to the phenomenon where wells on the perimeter of a microplate exhibit different results compared to the interior wells. This is often caused by increased evaporation and temperature gradients in the outer wells.[1][2][3] Evaporation can lead to changes in the concentration of media components, salts, and reagents, which can impact cell viability and assay performance.[2][4]
To mitigate the edge effect:
-
Create a humidity barrier: Fill the outer wells with sterile water or media to create a moisture-saturated environment around the experimental wells.
-
Use specialized plates: Some microplates are designed with moats or reservoirs on the edges that can be filled with liquid to act as an evaporation buffer.[2]
-
Ensure proper incubation: Maintain a humidified incubator (at least 95% humidity) and minimize the frequency of opening the incubator door.[2]
-
Use plate sealers: Sealing plates with breathable or foil tapes can significantly reduce evaporation.[3][4]
-
Optimize assay time: Reducing the overall assay time can minimize the cumulative effects of evaporation.[4]
Q2: My assay is showing high background noise. What are the common causes and solutions?
A2: High background noise in an inflammation assay can obscure the true signal and lead to inaccurate results. Common causes include non-specific binding of antibodies, cross-reactivity, and issues with reagents or sample preparation.[5]
Here are some troubleshooting steps:
-
Optimize antibody concentrations: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[5]
-
Use high-quality antibodies: Ensure your antibodies have high specificity and affinity for the target antigen.[5]
-
Implement blocking steps: Use an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) to minimize non-specific binding.[5][6]
-
Perform thorough washing: Increase the number and duration of wash steps to remove unbound antibodies and other reagents.
-
Check for endogenous enzyme activity: Some tissues contain endogenous peroxidases or phosphatases that can generate background signal. Use appropriate quenching agents like hydrogen peroxide for peroxidases or levamisole for phosphatases.[5]
Q3: How can I ensure my cells are healthy and viable throughout the experiment?
A3: Maintaining cell health is crucial for obtaining reliable and reproducible data in cell-based assays. Cell stress or death can introduce significant artifacts.
Key considerations for cell viability include:
-
Monitor cell confluence: Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase when starting the experiment.[6]
-
Check for contamination: Regularly inspect cultures for signs of microbial contamination.
-
Handle cells gently: Use proper pipetting techniques to avoid causing mechanical stress to the cells.[7]
-
Optimize reagent concentrations: High concentrations of certain reagents, like DMSO, can be toxic to cells.[7] Perform dose-response curves to determine the optimal non-toxic concentration.
-
Perform viability assays: Use a reliable cell viability assay, such as the MTT or trypan blue exclusion assay, to assess cell health before and after treatment.[8][9]
Troubleshooting Guides
Table 1: Troubleshooting High Background in Immunoassays
| Observed Problem | Potential Cause | Recommended Solution |
| High signal in negative control wells | Non-specific binding of primary or secondary antibody. | Optimize antibody concentrations through titration. Increase the stringency and number of wash steps. Use a different blocking buffer.[5] |
| Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[5] | |
| Endogenous enzyme activity in the cells/tissue. | Add a quenching step to the protocol (e.g., 3% H2O2 for peroxidase activity).[5] | |
| Inconsistent background across the plate | Uneven washing or reagent addition. | Ensure consistent and thorough washing of all wells. Use a multichannel pipette or automated plate washer for reagent addition. |
| "Edge effect" leading to higher signal in outer wells. | Implement strategies to mitigate the edge effect as described in the FAQ section.[1][2][10] |
Table 2: Troubleshooting Inconsistent or Non-Reproducible Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use reverse pipetting to dispense cells. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.[10] |
| Pipetting errors. | Calibrate pipettes regularly. Use fresh pipette tips for each reagent and sample.[7] | |
| Edge effect. | See recommendations for mitigating the edge effect in the FAQ section.[1][2][10] | |
| Assay works on some days but not others | Reagent degradation. | Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Variation in cell passage number. | Use cells within a consistent and defined passage number range for all experiments.[11] | |
| Inconsistent incubation times or temperatures. | Standardize all incubation steps. Use a calibrated incubator. |
Experimental Protocols & Workflows
General Experimental Workflow for a Cell-Based Inflammation Assay
Caption: A generalized workflow for a typical cell-based inflammation assay.
Protocol: ELISA for Cytokine Measurement
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample Addition: Add cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Solution: Add a stop solution (e.g., 2N H2SO4) to stop the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Signaling Pathways in Inflammation
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway upon activation by LPS.
MAPK Signaling Pathway
Caption: A generalized overview of the Mitogen-Activated Protein Kinase (MAPK) cascade.
References
- 1. The edge effect in microplate assays [wakoautomation.com]
- 2. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. m.youtube.com [m.youtube.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microplates Knowledge Base | Revvity [revvity.com]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Technical Support Center: Optimizing Triterpenoid Extraction from Plants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of triterpenoids from various plant materials.
Troubleshooting Guides
This section addresses common problems encountered during triterpenoid extraction experiments.
Issue: Low Triterpenoid Yield
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the extraction solvent is critical for efficiently dissolving triterpenoids.
-
Solution: Triterpenoids are generally soluble in organic solvents like methanol, ethanol, and ethyl acetate.[1][2] The optimal solvent and its concentration can vary depending on the specific triterpenoids and the plant matrix. For instance, a 70% ethanol solution was found to be optimal for desorbing triterpenoids from macroporous adsorption resin in one study.[3] For loquat peel, a 65% ethanol concentration yielded the best results in an ultrasonic-assisted extraction.[4] It is recommended to perform small-scale pilot extractions with a range of solvents and concentrations to determine the most effective system for your specific application.
-
-
Suboptimal Extraction Temperature: Temperature can significantly influence extraction efficiency, but excessive heat can lead to the degradation of thermolabile triterpenoids.
-
Solution: The ideal extraction temperature is a balance between maximizing yield and preserving the integrity of the target compounds. For example, in the extraction of triterpenoids from Ficus racemosa leaves, increasing the drying temperature from 40°C to 70°C led to a decrease in the total triterpenoid content.[5] For ultrasonic-assisted extraction of triterpenoids from loquat pulp, the optimal temperature was determined to be 44°C.[4]
-
-
Insufficient Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of triterpenoids from the plant material into the solvent.
-
Solution: The optimal extraction time can vary with the extraction method and plant material. For microwave-assisted extraction of triterpenoids from Lactuca indica, the yield increased significantly up to 60 minutes and then began to decline.[6] For ultrasonic-assisted extraction from Vietnamese Ganoderma lucidum, the optimal time was found to be 55 minutes.[7] Time-course experiments are recommended to identify the point of diminishing returns.
-
-
Inadequate Solid-to-Liquid Ratio: A proper ratio of plant material to solvent is crucial for achieving a concentration gradient that favors the extraction process.
-
Solution: A higher solvent volume generally leads to a better extraction yield, but there is a point beyond which further increases in solvent do not significantly improve the yield and only increase cost and waste. For loquat peel, the total triterpenoid acid content increased significantly from a solid-to-liquid ratio of 1:5 to 1:10 (g/mL), with no significant change with further increases in solvent.[4] For Schisandra sphenanthera canes, a ratio of 1:30 g/mL was found to be optimal.[1]
-
-
Inefficient Extraction Method: The chosen extraction technique can have a major impact on efficiency.
-
Solution: Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[1][6] UAE, for example, was found to be more efficient for extracting triterpenoids from Vietnamese Ganoderma lucidum compared to hot water extraction.[7] MAE has been shown to provide higher recoveries of triterpenoids from Actinidia deliciosa root compared to ultrasonic and reflux extraction, with a significant reduction in extraction time and solvent consumption.[8]
-
Issue: Co-extraction of Impurities (e.g., pigments, waxes)
Possible Causes and Solutions:
-
Non-selective Solvent System: Solvents that are highly effective at extracting triterpenoids may also co-extract other compounds like chlorophyll and lipids.
-
Solution: A multi-step extraction or purification process can be employed. For example, a preliminary defatting step using a non-polar solvent like n-hexane can remove lipids before the main triterpenoid extraction.[9] Alternatively, a liquid-liquid extraction can be used to remove more polar impurities.[2] Another approach is to use an alkaline ethanol solution which can yield pigment-free and low-polyphenol content extracts.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting triterpenoids?
There is no single "best" method, as the optimal technique depends on the specific plant material, the target triterpenoids, and the available resources. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred for their higher efficiency and shorter extraction times compared to conventional methods.[1][6] For instance, UAE was found to be more efficient than hot water extraction for Ganoderma lucidum.[7]
Q2: How can I optimize the parameters for my specific plant material?
A systematic approach is recommended. Start with a literature review to find established protocols for similar plant species. Then, use a single-factor experiment to evaluate the effect of individual parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio on the extraction yield.[4] For further refinement, a response surface methodology (RSM) can be employed to study the interactions between different factors and determine the optimal conditions.[6][7]
Q3: What are the key factors to consider when choosing an extraction solvent?
The primary consideration is the polarity of the solvent and its ability to dissolve the target triterpenoids. Ethanol and methanol are commonly used polar solvents.[1][9] The choice may also be influenced by factors such as cost, safety, and environmental impact. For instance, using an alkalinized hydrated ethanol solution can be a cost-effective and environmentally friendly method.[9]
Q4: How can I confirm the presence of triterpenoids in my extract?
Preliminary qualitative tests can be performed. The Salkowski test and the Libermann-Burchard test are common colorimetric assays used for the initial detection of steroids and triterpenoids.[10] For definitive identification and quantification, chromatographic techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[2][11]
Data Presentation
Table 1: Comparison of Optimal Conditions for Ultrasonic-Assisted Extraction (UAE) of Triterpenoids from Different Plant Sources.
| Plant Material | Optimal Ethanol Concentration (%) | Optimal Temperature (°C) | Optimal Time (min) | Optimal Solid-to-Liquid Ratio (g/mL) | Triterpenoid Yield (mg/g) | Reference |
| Loquat Peel | 71 | 30 | 45 | 1:10 | 13.92 ± 0.20 | [4] |
| Loquat Pulp | 85 | 44 | 51 | 1:8 | 11.69 ± 0.25 | [4] |
| Ganoderma lucidum | - | - | 55 | 27:1 (mL/g) | 9.5768 | [7] |
| Schisandra sphenanthera Canes | 78 (Methanol) | - | 52 | 1:30 | 1.14 ± 0.23 (%) | [1] |
| Schisandra sphenanthera Leaves | 91 (Methanol) | - | 76 | 1:21 | 1.745 (%) | [1] |
Table 2: Comparison of Triterpenoid Yields using Different Extraction Methods.
| Plant Material | Extraction Method | Triterpenoid Yield (mg/g) | Reference |
| Ganoderma lucidum | Ultrasound-Assisted Extraction (UAE) | 9.5768 | [7] |
| Ganoderma lucidum | Hot Water Extraction (HWE) | 3.687 | [7] |
| Actinidia deliciosa Root | Microwave-Assisted Extraction (MAE) | 84.96% (extracted) | [8] |
| Actinidia deliciosa Root | Ultrasonic Extraction | Lower than MAE | [8] |
| Actinidia deliciosa Root | Reflux Extraction | Lower than MAE | [8] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Triterpenoids from Loquat Peel [4]
-
Sample Preparation: Dry the loquat peel and grind it into a fine powder.
-
Extraction:
-
Mix the powdered peel with 71% ethanol at a solid-to-liquid ratio of 1:10 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction at a temperature of 30°C for 45 minutes with an ultrasonic power of 160 W.
-
-
Separation: Centrifuge the mixture to separate the supernatant from the solid residue.
-
Analysis: Analyze the supernatant for total triterpenoid content using a suitable analytical method (e.g., colorimetry or HPLC).
Protocol 2: Alkaline Extraction of Triterpene Acids from Plant Leaves [9]
-
Sample Preparation: Mill the dried leaves into a powder.
-
Extraction:
-
Prepare a fresh solution of 2% NaOH in 95% ethanol.
-
Mix the milled leaves with the alkaline ethanol solution at a weight-to-volume ratio of 1:4.
-
Shake the mixture at room temperature for 6 hours.
-
-
Precipitation:
-
Filter the mixture.
-
Acidify the filtrate with an aqueous acid solution to precipitate the triterpene acids.
-
-
Purification and Analysis:
-
Collect the precipitate by filtration.
-
Wash the precipitate to remove impurities.
-
Quantify the triterpene acids using Gas Chromatography (GC).
-
Mandatory Visualization
Caption: General workflow for the extraction and analysis of triterpenoids from plants.
Caption: Troubleshooting guide for low triterpenoid extraction yield.
References
- 1. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. researchgate.net [researchgate.net]
- 9. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Degradation Products of 12-Oleanen-3,11-dione
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 12-Oleanen-3,11-dione?
A1: Based on its chemical structure, which includes a carbon-carbon double bond and two ketone functional groups, this compound is potentially susceptible to degradation under various stress conditions. The primary hypothetical degradation pathways include:
-
Oxidation: The double bond at position 12 is a likely site for oxidative attack, potentially leading to the formation of epoxides or oxidative cleavage products.
-
Hydrolysis (Acidic and Basic): While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially promote rearrangements or other transformations.
-
Photodegradation: Exposure to UV or visible light may induce isomerization of the double bond or other radical-mediated reactions.
-
Thermal Degradation: High temperatures can lead to various decomposition reactions, the nature of which would need to be determined experimentally.
Q2: What are the potential degradation products I should be monitoring?
A2: While specific degradation products have not been reported, based on the potential degradation pathways, you should look for the following types of compounds:
-
Epoxides: Formed by the oxidation of the C12-C13 double bond.
-
Diols: Resulting from the opening of the epoxide ring.
-
Products of Oxidative Cleavage: If the double bond is cleaved, smaller, more polar molecules could be formed.
-
Isomers: Photodegradation could lead to the formation of geometric isomers.
Q3: What analytical techniques are recommended for monitoring these degradation products?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation of degradation products from the parent peak in HPLC. | Inadequate mobile phase composition or column chemistry. | Optimize the mobile phase by varying the organic modifier, pH, and gradient slope. Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| New, unexpected peaks appear during the analysis of a stability sample. | Formation of new degradation products or contamination. | Use LC-MS to identify the molecular weight of the new peaks to aid in their identification. Verify that the new peaks are not artifacts from the sample matrix or solvent. |
| Mass balance in forced degradation studies is less than 95%. | Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore). | Use a more universal detection method, such as a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in addition to UV. For volatile impurities, consider using gas chromatography (GC). |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.
3. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method, such as the HPLC-UV method described below.
Stability-Indicating HPLC-UV Method
This method is a starting point and may require optimization for your specific instrumentation and degradation products.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Data Presentation
The results of a forced degradation study should be summarized to show the extent of degradation and the formation of degradation products under different stress conditions.
Table 2: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (Relative Retention Time) |
| Control | 99.8 | 0.2 | - |
| 0.1 M HCl, 80°C, 24h | 92.5 | 7.5 | 0.85 |
| 0.1 M NaOH, 80°C, 24h | 95.1 | 4.9 | 1.15 |
| 3% H₂O₂, RT, 24h | 85.3 | 14.7 | 0.72, 0.91 |
| UV Light, 24h | 98.2 | 1.8 | 1.05 |
| 105°C, 24h | 97.6 | 2.4 | 0.98 |
Visualizations
Hypothetical Degradation Pathway of this compound
Technical Support Center: Contamination Issues in Natural Product Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues encountered during natural product isolation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in natural product isolation?
A1: The most common contaminants encountered during natural product isolation can be broadly categorized as:
-
Plasticizers: Phthalates and other plasticizers are ubiquitous environmental contaminants that can leach from plastic labware, solvents, and packaging materials.[1][2][3][4][5] Dialkyl phthalates have been used for decades in polymers and have become widespread in the environment.[1][2]
-
Microbial Contaminants: Bacteria and fungi can be introduced from the source material, equipment, or the laboratory environment, leading to the presence of unwanted microbial metabolites in the extract.[6][7]
-
Solvent and Reagent Impurities: Solvents and reagents used in extraction and chromatography can contain impurities or degradation products that may contaminate the isolated compounds.[8][9] Artifacts can also be formed through reactions between the natural products and the solvents.[8][10]
-
Cross-Contamination: During chromatographic purification, residues from previous samples can carry over and contaminate the current sample, especially if columns or systems are not cleaned thoroughly.[11]
-
Heavy Metals: Plant-based natural products can be contaminated with heavy metals like lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg) from the soil and environment where the plants were grown.[12]
Q2: How can I distinguish between a genuine natural product and a contaminant like a phthalate?
A2: Distinguishing between a true natural product and a contaminant can be challenging, as some contaminants like phthalates have been reported as bona fide natural products from various sources, including plants, bacteria, and fungi.[1][2][4] However, their ubiquitous presence as environmental pollutants often raises doubts.[1][2][4] Key steps to differentiate include:
-
Blank Analysis: Run a blank extraction and analysis using the same solvents, glassware, and equipment to identify any background contamination.
-
Literature Review: Check if the isolated compound has been previously reported as a known natural product from a similar source or if it is a common laboratory contaminant.
-
Isotopic Labeling Studies: In some cases, feeding isotopically labeled precursors to the organism can help confirm if the compound is biosynthesized by the organism.
-
Rigorous Cleaning Protocols: Employ stringent cleaning procedures for all glassware and equipment to minimize external contamination and re-analyze the sample.
Q3: What are the primary sources of plasticizer contamination in the laboratory?
A3: Plasticizer contamination, particularly from phthalates, is a significant issue in natural product research.[3][4][13] The primary sources include:
-
Plastic Labware: Polypropylene tubes, pipette tips, and plastic containers can leach plasticizers into solvents and samples.[13]
-
Solvents: Solvents are often stored in plastic containers or may come into contact with plastic tubing during transfer, leading to contamination.
-
Tubing and Seals: Plastic tubing and seals in extraction and chromatography equipment are common sources of leached plasticizers.
-
Packaging Materials: Plastic bags and containers used for storing raw plant or microbial material can be a source of contamination.[3]
-
Gloves: Some disposable gloves can be a source of plasticizer contamination.
Q4: Can microbial contamination affect the final isolated compound?
A4: Yes, microbial contamination can significantly impact the final isolated compound in several ways:
-
Introduction of Microbial Metabolites: The contaminating microorganisms can produce their own secondary metabolites, which may be co-isolated with the target natural product.
-
Degradation of Target Compound: Enzymes produced by microbial contaminants can degrade the target natural product, leading to lower yields or the isolation of degradation products.
-
Altered Biological Activity: The presence of microbial contaminants or their metabolites can interfere with bioassays, leading to false-positive or false-negative results.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Peaks in Chromatographic Analysis
Problem: You observe unexpected peaks in your HPLC, GC, or other chromatographic analysis that do not correspond to your target natural product.
| Possible Cause | Troubleshooting Steps |
| Solvent/Reagent Contamination | 1. Run a blank gradient with your mobile phase to check for solvent impurities.[8] 2. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. 3. Filter all solvents and samples before injection. |
| Plasticizer Contamination | 1. Avoid the use of plastic containers and labware wherever possible; opt for glass or stainless steel.[14] 2. Run a blank extraction using your entire workflow to identify the source of plasticizer leaching.[13] 3. Wash all glassware with a suitable organic solvent before use. |
| Cross-Contamination from Previous Runs | 1. Thoroughly flush the HPLC/GC system and column with a strong solvent between runs.[11] 2. Dedicate specific columns to specific types of samples if possible. 3. Inject a blank solvent after a concentrated sample to check for carryover. |
| Sample Degradation | 1. Ensure proper storage of your sample (e.g., low temperature, protected from light). 2. Analyze the sample as quickly as possible after preparation. |
Guide 2: Addressing Low Yield or Absence of Target Compound
Problem: You are experiencing a significantly lower than expected yield of your target natural product, or it is not detected at all.
| Possible Cause | Troubleshooting Steps |
| Degradation by Microbial Contaminants | 1. Ensure the raw material is properly dried and stored to prevent microbial growth. 2. Sterilize all equipment and glassware used for extraction and isolation. 3. Consider adding antimicrobial agents during the initial extraction steps if appropriate for your target compound. |
| Reaction with Solvents (Artifact Formation) | 1. Be aware of the reactivity of your target compound with the solvents being used. For example, alcohols can react with carboxylic acids to form esters.[8] 2. Use the mildest possible extraction and purification conditions (e.g., low temperature). 3. Minimize the time the sample is in contact with reactive solvents. |
| Improper Extraction or Purification Technique | 1. Optimize the extraction solvent and method for your specific target compound.[10][15] 2. Ensure the chosen chromatographic conditions (column, mobile phase) are suitable for the separation.[11][16] 3. Perform a small-scale pilot extraction and purification to validate the methodology. |
Quantitative Data Summary
Table 1: Common Plasticizer Contaminants and Their Typical Concentration Ranges in Laboratory Settings
| Plasticizer | Common Abbreviation | Typical Concentration Range in Solvents (µg/L) |
| Di(2-ethylhexyl) phthalate | DEHP | 0.1 - 10 |
| Dibutyl phthalate | DBP | 0.5 - 20 |
| Diisobutyl phthalate | DIBP | 0.2 - 15 |
| Benzyl butyl phthalate | BBP | 0.1 - 5 |
Note: These values are indicative and can vary significantly based on the purity of solvents, storage conditions, and laboratory practices.
Table 2: Detection Limits of Analytical Techniques for Common Contaminants
| Analytical Technique | Contaminant Type | Typical Detection Limit |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Phthalates, Volatile Organic Compounds | 0.01 - 1 µg/L |
| High-Performance Liquid Chromatography (HPLC) with UV/MS Detector | Plasticizers, Non-volatile organic compounds | 0.1 - 10 µg/L |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Heavy Metals | 0.001 - 1 µg/L |
| Deep UV Fluorescence | Organic surface contamination | < 1 ng/cm²[17] |
Experimental Protocols
Protocol 1: Blank Analysis for Detecting Solvent and System Contamination
Objective: To identify background contamination originating from solvents, reagents, and the analytical instrumentation.
Methodology:
-
Prepare a "blank" sample by following your entire analytical procedure without the actual natural product sample. This includes using the same solvents, reagents, and volumes.
-
For an HPLC analysis, this would involve preparing the mobile phase and injecting a sample of the initial mobile phase composition.
-
Run the blank sample using the same analytical method (e.g., HPLC gradient program, GC temperature program) as you would for your actual sample.
-
Analyze the resulting chromatogram for any peaks.
-
Any peaks observed in the blank run represent contaminants from your solvents, system, or sample preparation workflow.
Protocol 2: Orthogonal Chromatography for Separating Co-eluting Impurities
Objective: To separate a contaminant that is co-eluting with the target natural product.
Methodology:
-
If a contaminant co-elutes with your target compound during purification (e.g., reversed-phase HPLC), re-process the impure fraction using a different chromatographic technique (orthogonal chromatography).[11]
-
A change in one of the following parameters can provide the necessary change in selectivity:
-
Stationary Phase: Switch from a C18 column to a different stationary phase like phenyl-hexyl or a cyano column.
-
Mobile Phase: Change the organic modifier in the mobile phase (e.g., from methanol to acetonitrile) or alter the pH.[11]
-
Chromatographic Mode: Switch from reversed-phase to normal-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[11]
-
-
Analyze the fractions from the orthogonal separation to determine if the contaminant has been successfully separated from the target compound.
Visualizations
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Caption: Key stages and strategies for preventing contamination in natural product isolation.
References
- 1. [PDF] Isolation of Phthalates and Terephthalates from Plant Material – Natural Products or Contaminants? | Semantic Scholar [semanticscholar.org]
- 2. Isolation of Phthalates and Terephthalates from Plant Material – Natural Products or Contaminants? [benthamopenarchives.com]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Biofilm-Forming Bacteria from Food Processing Equipment Surfaces and the Biofilm-Degrading Activity of Bacillus licheniformis YJE5 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 10. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 11. biotage.com [biotage.com]
- 12. mdpi.com [mdpi.com]
- 13. Isolation of Phthalates and Terephthalates from Plant Material – Natural Products or Contaminants? [ouci.dntb.gov.ua]
- 14. Functional chromatographic technique for natural product isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 16. column-chromatography.com [column-chromatography.com]
- 17. photonsystems.com [photonsystems.com]
Technical Support Center: Consistent 12-Oleanen-3,11-dione Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent quantification of 12-Oleanen-3,11-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I seeing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound standard or sample?
A1: Poor peak shape can arise from several factors related to the chromatography system or the sample itself.
-
Column Issues:
-
Contamination: The column may be contaminated with strongly retained compounds from previous injections. Solution: Flush the column with a strong solvent, such as isopropanol or methanol.
-
Column Degradation: The stationary phase may be degraded. Solution: Replace the column with a new one of the same type.
-
-
Mobile Phase Mismatch: The solvent used to dissolve the sample may be too different from the mobile phase. Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.
-
Co-eluting Contaminants: An impurity may be co-eluting with the analyte. Solution: Optimize the gradient to improve separation or enhance the sample cleanup procedure.
-
Injector Problems: A partially blocked injector port or a worn injector seal can cause peak splitting. Solution: Inspect and clean the injector port and replace the seal if necessary.
Q2: My retention times for this compound are drifting between injections. What could be the cause?
A2: Retention time drift is often indicative of a lack of system stability.
-
Inadequate Equilibration: The column may not be fully equilibrated between gradient runs. Solution: Increase the column equilibration time to ensure the system returns to the initial conditions before the next injection.
-
Pumping Issues: Fluctuations in the pump flow rate can lead to inconsistent retention times. Solution: Check for air bubbles in the pump and degas the mobile phase. Ensure pump seals are in good condition.
-
Temperature Fluctuations: Changes in the column temperature will affect retention. Solution: Use a column oven to maintain a consistent temperature.
-
Mobile Phase Composition Change: Inconsistent mobile phase preparation can alter its elution strength. Solution: Prepare fresh mobile phase carefully and consistently.
Q3: I am experiencing low sensitivity or no peak at all for this compound. What should I check?
A3: Low or no signal can be due to a variety of issues from sample preparation to detector settings.
-
Sample Degradation: this compound may be unstable in the sample solvent or under the storage conditions. Solution: Prepare fresh samples and store them appropriately (e.g., at 2-8°C, protected from light).
-
Poor Extraction Recovery: The extraction method may not be efficient for this hydrophobic compound. Solution: Optimize the extraction solvent and technique. Consider using techniques like ultrasound-assisted or microwave-assisted extraction.
-
Detector Issues: The detector lamp may be failing, or the settings may not be optimal. Solution: Check the detector lamp status and optimize detector parameters (e.g., wavelength for UV detection, ion source parameters for MS detection).
-
Injection Problems: The injection loop may be only partially filled, or there could be a blockage in the sample path. Solution: Ensure the injection volume is appropriate for the loop size and check for any blockages.
Q4: My baseline is noisy or drifting, making it difficult to integrate the this compound peak accurately. How can I fix this?
A4: A problematic baseline can obscure small peaks and affect quantification accuracy.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy or drifting baseline. Solution: Use high-purity solvents (e.g., HPLC or LC-MS grade) and prepare fresh mobile phase daily.
-
Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, can cause baseline noise. Solution: Thoroughly degas the mobile phase and purge the system.
-
Detector Flow Cell Contamination: The flow cell may be dirty. Solution: Flush the flow cell with a strong, appropriate solvent.
-
Leaks: A leak in the system can cause pressure fluctuations and baseline instability. Solution: Carefully inspect all fittings and connections for any signs of leakage.
Quantitative Data Summary
The following tables provide representative data for the quantification of triterpenoids, which can be used as a reference for method development and validation for this compound. Note: This data is illustrative and should be validated for your specific matrix and instrumentation.
Table 1: Representative Method Validation Parameters for Triterpenoid Quantification by LC-MS.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: Example of Extraction Efficiency of Different Solvents for Triterpenoids from a Plant Matrix.
| Solvent | Extraction Method | Recovery (%) |
| Methanol | Sonication | 85 ± 5 |
| Ethanol | Maceration | 78 ± 7 |
| Acetone | Soxhlet | 92 ± 4 |
| Ethyl Acetate | Sonication | 72 ± 6 |
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of this compound.
Protocol 1: Sample Preparation - Solid-Liquid Extraction from Plant Material
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Weighing: Accurately weigh approximately 1 gram of the powdered plant material into a conical flask.
-
Extraction: Add 20 mL of methanol (or another suitable solvent) to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: To be determined by infusing a standard of this compound.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the extraction and quantification of this compound from plant matrices.
Inhibition of NF-κB Signaling Pathway by Triterpenoids
Many triterpenoids exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates the general mechanism by which triterpenoids can interfere with this pathway.
Caption: General mechanism of NF-κB pathway inhibition by triterpenoids, a potential anti-inflammatory action of this compound.
addressing matrix effects in LC-MS analysis of 12-Oleanen-3,11-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 12-Oleanen-3,11-dione.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3]
Q2: How can I determine if my analysis of this compound is experiencing matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This is a quantitative approach where the response of this compound in a standard solution is compared to the response of a blank matrix extract that has been spiked with the same concentration of the analyte. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Comparison of Calibration Curves: A shift in the slope of a calibration curve prepared in a pure solvent compared to one prepared in the sample matrix is a clear indication of matrix effects.
Q3: What are the most common sources of matrix effects in biological samples for the analysis of triterpenoids like this compound?
A3: For triterpenoids in biological matrices such as plasma, serum, or tissue homogenates, the most common sources of matrix effects are phospholipids and proteins. These molecules are abundant in biological samples and can co-elute with the analyte, leading to significant ion suppression, particularly in electrospray ionization (ESI).
Q4: What is an internal standard and how can it help mitigate matrix effects?
A4: An internal standard (IS) is a compound that is added in a known quantity to all samples, calibrators, and quality controls. The ideal IS has physicochemical properties very similar to the analyte of interest. A stable isotope-labeled (SIL) version of this compound would be the best choice as it will have nearly identical extraction recovery, chromatographic retention time, and ionization response. If a SIL-IS is not available, a structurally similar compound (a structural analog) can be used. The IS helps to compensate for variations in sample preparation and for ion suppression or enhancement because it is affected by the matrix in a similar way to the analyte. The final quantification is based on the ratio of the analyte peak area to the IS peak area.
Troubleshooting Guides
Problem: Poor peak shape and inconsistent retention times for this compound.
| Possible Cause | Troubleshooting Step |
| Matrix Overload | Dilute the sample extract to reduce the concentration of matrix components. |
| Inadequate Chromatographic Separation | Optimize the LC method. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column), adjust the mobile phase composition and gradient profile, or modify the mobile phase pH. |
| Sample Solvent Mismatch | Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. |
Problem: Low signal intensity or poor sensitivity for this compound.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Implement a more rigorous sample preparation method to remove interfering matrix components (see Experimental Protocols section). |
| Suboptimal Ionization Parameters | Optimize the mass spectrometer source parameters, such as capillary voltage, gas flows, and temperature, to maximize the ionization of this compound. |
| Inefficient Extraction | Evaluate and optimize the sample extraction procedure to ensure high recovery of the analyte. |
Problem: High variability in quantitative results between replicate injections or different samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Use a suitable internal standard, preferably a stable isotope-labeled version of this compound. |
| Variable Sample Preparation | Ensure consistent and reproducible sample preparation for all samples. Consider automating the sample preparation process if possible. |
| Matrix Effects Varying Between Lots | If using different batches of a biological matrix for calibration standards, assess the matrix effect for each lot. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects observed for oleanane triterpenoids in various biological matrices, demonstrating the impact of different sample preparation techniques.
Table 1: Matrix Effect of Oleanolic Acid in Human Plasma
| Sample Preparation Method | Analyte Concentration (ng/mL) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.05 | 92.3 | [Fictionalized Data] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 5 | 95.1 | [Fictionalized Data] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 20 | 98.7 | [Fictionalized Data] |
| Protein Precipitation (Acetonitrile) | 0.05 | 75.4 | [Fictionalized Data] |
| Protein Precipitation (Acetonitrile) | 5 | 78.9 | [Fictionalized Data] |
| Protein Precipitation (Acetonitrile) | 20 | 82.1 | [Fictionalized Data] |
| Solid-Phase Extraction (C18) | 0.05 | 98.5 | [Fictionalized Data] |
| Solid-Phase Extraction (C18) | 5 | 99.2 | [Fictionalized Data] |
| Solid-Phase Extraction (C18) | 20 | 101.3 | [Fictionalized Data] |
Table 2: Matrix Effect of Boswellic Acids in Rat Plasma
| Sample Preparation Method | Analyte | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | 11-keto-β-boswellic acid | 85.6 ± 4.2 | [Fictionalized Data based on general knowledge] |
| Protein Precipitation (Methanol) | 3-acetyl-11-keto-β-boswellic acid | 88.1 ± 3.9 | [Fictionalized Data based on general knowledge] |
| Solid-Phase Extraction (Mixed-Mode) | 11-keto-β-boswellic acid | 97.2 ± 2.5 | [Fictionalized Data based on general knowledge] |
| Solid-Phase Extraction (Mixed-Mode) | 3-acetyl-11-keto-β-boswellic acid | 99.5 ± 2.1 | [Fictionalized Data based on general knowledge] |
Experimental Protocols
Protocol 1: Quantitative Analysis of a this compound Analog (Oleanolic Acid) in Human Plasma using LC-MS/MS with Liquid-Liquid Extraction
This protocol is adapted from a validated method for oleanolic acid, a structurally similar oleanane triterpenoid.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., glycyrrhetinic acid in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: 85% B (0-5 min), 85-95% B (5-6 min), 95% B (6-8 min), 95-85% B (8-8.1 min), 85% B (8.1-10 min)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (example for Oleanolic Acid):
-
Oleanolic Acid: Q1 m/z 455.4 -> Q3 m/z 455.4
-
Glycyrrhetinic Acid (IS): Q1 m/z 469.4 -> Q3 m/z 469.4
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 12-Oleanen-3,11-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the triterpenoid 12-Oleanen-3,11-dione. Due to the limited publicly available data on this specific molecule, the following guidance is substantially based on established methodologies and data from the structurally similar and well-researched triterpenoid, oleanolic acid.[1][2][3][4] Researchers should consider these as starting points and optimize protocols for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: Like many triterpenoids, this compound is expected to have poor aqueous solubility and potentially low permeability across the intestinal epithelium.[4] This leads to low dissolution in the gastrointestinal fluids and consequently, poor absorption into the systemic circulation, resulting in low oral bioavailability.[1][4]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Based on successful strategies for the analogous compound oleanolic acid, the most promising approaches include:
-
Lipid-Based Formulations: Such as liposomes and self-nanoemulsifying drug delivery systems (SNEDDS), which can improve solubility and absorption.[1][3]
-
Nanoparticle Systems: Encapsulating the compound in nanoparticles can increase its surface area for dissolution and improve uptake by intestinal cells.[2]
-
Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can enhance its dissolution rate.
Q3: Are there any readily available starting points for developing a formulation for this compound?
A3: Yes, a self-nanoemulsifying drug delivery system (SNEDDS) is a good starting point due to its relative ease of preparation and proven effectiveness for similar compounds.[1] A formulation could consist of an oil phase, a surfactant, and a co-surfactant. The exact components and ratios will require optimization.
Q4: How can I quantify the concentration of this compound in plasma samples?
A4: A validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is the standard for quantifying triterpenoids in biological matrices.[5][6] You will need to develop a specific method for this compound, including optimizing the mobile phase, column, and mass spectrometry parameters.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Question: We administered a suspension of this compound in saline to rats and observed very low and inconsistent plasma concentrations. What could be the cause and how can we improve this?
Answer:
This is a common issue for poorly soluble compounds. The likely causes are poor dissolution and absorption.
Troubleshooting Steps:
-
Improve Formulation: A simple suspension is often inadequate. Consider developing a lipid-based formulation like a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or a liposomal formulation to improve solubility and absorption.[1][3]
-
Particle Size Reduction: If using a suspension, reducing the particle size of the compound through micronization can increase the surface area for dissolution.
-
Dose and Vehicle Volume: Ensure the dose is appropriate and the vehicle volume is sufficient for the animal model (e.g., for rats, a typical oral gavage volume is 1-2 mL).[7]
Issue 2: Difficulty in Formulating a Stable Lipid-Based System
Question: We are trying to create a liposomal formulation of this compound, but it is unstable and shows significant drug leakage. How can we address this?
Answer:
Liposomal stability is crucial for effective drug delivery. Instability can arise from several factors.
Troubleshooting Steps:
-
Optimize Lipid Composition: The choice of phospholipids and the inclusion of cholesterol are critical for vesicle stability. Experiment with different ratios of lipids to find an optimal composition.
-
Incorporate Stabilizing Agents: Adding a hydrophilic polymer like polyethylene glycol (PEG) to the liposome surface (PEGylation) can improve stability and circulation time in vivo.[8][9]
-
Refine Preparation Method: The method of preparation (e.g., thin-film hydration, sonication, extrusion) significantly impacts liposome characteristics. Ensure your method is well-controlled and produces vesicles of a consistent size.
Quantitative Data on Bioavailability Enhancement of Oleanolic Acid (as a proxy for this compound)
The following table summarizes pharmacokinetic data from in vivo studies in rats for different formulations of oleanolic acid. This data can serve as a benchmark for what might be achievable with this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase (vs. Suspension/Tablet) | Reference |
| Suspension/Tablet | 25-50 | ~18 | ~124 | - | [1][3] |
| SNEDDS | 50 | ~43 | ~298 | 2.4-fold | [1] |
| Nanoparticles | 50 | 126.14 | 126.53 | 3.4-fold | [2] |
| Liposomes (PVP-modified) | 50 | ~124 | ~755 | 6.1-fold | [3] |
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To prepare a SNEDDS formulation of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Labrasol)
-
Vortex mixer
-
Water bath
Method:
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Vortex the mixture until a homogenous solution is formed. Gentle heating in a water bath (around 40°C) may be used to facilitate mixing.
-
Add the accurately weighed this compound to the mixture.
-
Vortex the mixture until the compound is completely dissolved. Sonication may be used to aid dissolution.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the spontaneous formation of a nanoemulsion.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
HPLC-MS system
Method:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.[7][10]
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS method.[5][6]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Troubleshooting guide for low in vivo bioavailability of this compound.
References
- 1. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, characterization and in vivo pharmacokinetic study of PVP-modified oleanolic acid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Simultaneous Determination of Oleanolic and Ursolic Acids in Rat Plasma by HPLC-MS: Application to a Pharmacokinetic Study After Oral Administration of Different Combinations of QingGanSanJie Decoction Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Oleanolic acid liposomes with polyethylene glycol modification: promising antitumor drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for Scaling Up 12-Oleanen-3,11-dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 12-Oleanen-3,11-dione, particularly when scaling up the process. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and scalable approach for synthesizing this compound involves a two-step oxidation of the readily available starting material, oleanolic acid. The first step is the selective oxidation of the C-3 hydroxyl group to a ketone, followed by an allylic oxidation at the C-11 position.
Q2: Which oxidizing agent is recommended for the first step (oxidation of the C-3 hydroxyl group)?
For large-scale synthesis, Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone) is a cost-effective and efficient choice for oxidizing the C-3 hydroxyl group of oleanolic acid to yield 3-oxo-olean-12-en-28-oic acid.[1][2][3] Alternative, milder reagents like Dess-Martin periodinane can also be used, offering high yields, but may be less economical for large-scale production.[4]
Q3: What are the key considerations for the second step (allylic oxidation at C-11)?
The allylic oxidation of the 3-oxo intermediate is a critical step. Chromium trioxide-based reagents are commonly employed for this transformation. Careful control of reaction temperature and stoichiometry is crucial to prevent over-oxidation and the formation of byproducts.
Q4: What are the major challenges when scaling up the synthesis?
Key challenges in scaling up the synthesis of this compound include:
-
Exothermic Reactions: The oxidation steps, particularly with Jones reagent, can be highly exothermic and require careful temperature management.
-
Reagent Handling: Chromium(VI) compounds are toxic and carcinogenic, necessitating strict safety protocols for handling and disposal.[2][5]
-
Product Purification: Isolation and purification of the final product from the reaction mixture and chromium salts can be challenging at a large scale.
-
Byproduct Formation: Incomplete oxidation or side reactions can lead to a mixture of products, complicating purification and reducing the overall yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the first oxidation step (C-3) | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient extraction. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, add more oxidizing agent in small portions. 2. Maintain the recommended reaction temperature. For Jones oxidation, do not exceed 35°C.[6] 3. Ensure complete extraction of the product from the aqueous layer after quenching the reaction. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) are recommended. |
| Formation of multiple spots on TLC after the first oxidation | 1. Over-oxidation. 2. Incomplete oxidation. | 1. Avoid adding a large excess of the oxidizing agent at once. Add the reagent dropwise and monitor the reaction closely. 2. Ensure sufficient oxidizing agent is used for complete conversion of the starting material. |
| Low yield in the second oxidation step (C-11) | 1. Inappropriate reaction temperature. 2. Insufficient amount of oxidizing agent. 3. Competing side reactions. | 1. Optimize the reaction temperature. Allylic oxidations often require elevated temperatures, but excessive heat can lead to degradation. 2. Carefully control the stoichiometry of the oxidizing agent. A moderate excess may be required. 3. Consider using a different solvent or a more selective oxidizing agent if significant byproduct formation is observed. |
| Product is difficult to purify | 1. Presence of chromium salts. 2. Formation of closely related byproducts. | 1. After the reaction, quench with isopropyl alcohol to destroy excess chromic acid.[6] Neutralize the mixture with sodium bicarbonate and filter to remove the precipitated chromium salts.[6] 2. Employ column chromatography with a suitable solvent system for purification. Recrystallization can also be an effective final purification step. |
| Green coloration persists in the organic layer after workup | Residual chromium(III) salts are present. | Wash the organic layer thoroughly with water and brine. If necessary, a wash with a dilute solution of a chelating agent like EDTA may help remove residual chromium ions. |
Experimental Protocols
Step 1: Oxidation of Oleanolic Acid to 3-Oxo-olean-12-en-28-oic Acid (using Jones Reagent)
Reagents and Materials:
-
Oleanolic Acid
-
Chromium Trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone
-
Isopropyl Alcohol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve chromium trioxide in distilled water. Slowly add concentrated sulfuric acid. The final solution should be a clear orange-red.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve oleanolic acid in acetone. Cool the solution to approximately 20°C in a water bath.
-
Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise from the dropping funnel. Maintain the reaction temperature below 35°C by controlling the rate of addition. The color of the reaction mixture will turn green as the chromium(VI) is reduced to chromium(III). Continue adding the reagent until a faint orange color persists, indicating a slight excess of the oxidant.
-
Quenching: Add isopropyl alcohol dropwise to the reaction mixture to quench any excess Jones reagent. The color should turn completely green.
-
Neutralization and Filtration: Slowly add solid sodium bicarbonate to neutralize the excess acid. Stir until the pH is neutral. Filter the mixture to remove the precipitated chromium salts.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure to remove most of the acetone. Add water and extract the product with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-oxo-olean-12-en-28-oic acid. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Comparison for C-3 Oxidation
| Oxidizing Agent | Typical Yield | Reaction Time | Scale-Up Feasibility | Key Considerations |
| Jones Reagent | 85-95% | 1-2 hours | Excellent | Exothermic reaction, use of carcinogenic Cr(VI).[2][5] |
| Dess-Martin Periodinane | >95% | 1-3 hours | Good | Higher cost for large-scale synthesis. |
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route from Oleanolic Acid to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Relationship between Reaction Parameters and Product Purity
References
Technical Support Center: Improving the Reproducibility of 12-Oleanen-3,11-dione Bioassays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving 12-Oleanen-3,11-dione.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: Why am I observing inconsistent results or a lack of activity with this compound in my cell-based assays?
Answer: Inconsistent results with this compound are often linked to its low aqueous solubility, which is a common characteristic of oleanane triterpenoids.[1] Poor solubility can lead to compound precipitation in your stock solutions or cell culture media, resulting in a lower effective concentration than intended.
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent to prepare your stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving triterpenoids for in vitro studies.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. It is crucial to not exceed a final DMSO concentration of 0.1-0.5% in your cell culture medium, as higher concentrations can be toxic to cells.
-
Working Solution Preparation: When preparing your working solutions, add the stock solution to your pre-warmed cell culture medium and vortex or mix thoroughly immediately to prevent precipitation. Visually inspect the medium for any signs of precipitation.
-
Solubility Enhancement: If solubility issues persist, consider the use of solubilizing agents such as cyclodextrins or formulating the compound in a suitable delivery system like nanoparticles.
Question 2: I am seeing significant cytotoxicity in my control (vehicle-treated) cells. What could be the cause?
Answer: Cytotoxicity in vehicle-treated control cells is typically due to the final concentration of the solvent (e.g., DMSO) in the cell culture medium.
Troubleshooting Steps:
-
Verify Solvent Concentration: Double-check your calculations to ensure the final DMSO concentration in the wells does not exceed 0.5%. A concentration of 0.1% or lower is generally recommended.
-
Run a Vehicle Control Curve: Perform a dose-response experiment with your vehicle (e.g., DMSO) alone to determine the maximum concentration your specific cell line can tolerate without significant loss of viability.
-
Cell Line Sensitivity: Be aware that different cell lines have varying sensitivities to solvents. Consult the literature for information on the solvent tolerance of your specific cell line.
Question 3: My results for the anti-inflammatory effects of this compound are not reproducible between experiments. What factors should I consider?
Answer: Reproducibility issues in anti-inflammatory assays can stem from several factors related to both the compound and the experimental setup.
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and functional changes in cells, affecting their response to stimuli and inhibitors.
-
Stimulant Consistency: If you are using a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), ensure that the lot and concentration of the stimulant are consistent across experiments. The activity of these reagents can vary between batches.
-
Assay Timing: The timing of compound treatment relative to stimulation is critical. Optimize and standardize the pre-incubation time with this compound before adding the inflammatory stimulus.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a natural pentacyclic triterpenoid that can be isolated from plants such as Euonymus laxiflorus and Canarium zeylanicum.[2][3] It belongs to the oleanane class of triterpenoids and has demonstrated anti-inflammatory activity.[2][3]
What is the mechanism of action for the anti-inflammatory effects of this compound?
The precise mechanism of action for this compound is not fully elucidated. However, many oleanane triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.
What are some common bioassays used to assess the activity of this compound?
Common bioassays to evaluate the biological activity of this compound include:
-
Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic potential of the compound and to establish a non-toxic concentration range for further experiments.[4][5][6]
-
Nitric Oxide (NO) Production Assays: To measure the inhibition of inducible nitric oxide synthase (iNOS) activity in cells stimulated with pro-inflammatory agents.
-
Cyclooxygenase (COX) Activity Assays: To assess the inhibitory effect on COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis.
-
NF-κB Reporter Assays: To quantify the inhibition of NF-κB transcriptional activity.[7][8][9][10]
-
Western Blotting: To analyze the phosphorylation status and expression levels of key proteins in the MAPK and NF-κB signaling pathways.
What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. Based on studies of related oleanane triterpenoids, a starting concentration range of 1-50 µM is often explored. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium alone (blank) and medium with DMSO at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control.
NF-κB Luciferase Reporter Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter system.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively expressing Renilla luciferase control vector.
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
TNF-α or other NF-κB activator
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well white plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment: Prepare dilutions of this compound in culture medium as described in the MTT assay protocol. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 1-2 hours.
-
Stimulation: Prepare a solution of TNF-α in culture medium at a concentration that induces a robust luciferase signal (typically 10-20 ng/mL, but should be optimized). Add the TNF-α solution to the wells (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.[8][10]
-
Cell Lysis: Wash the cells with PBS and lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.[7]
-
Luminescence Measurement: Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the stimulated control.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, a representative table for reporting such data is provided below. Researchers should populate this table with their own experimental results.
Table 1: Bioactivity of this compound in In Vitro Assays
| Bioassay | Cell Line | Stimulant (if any) | IC₅₀ (µM) | Maximum Inhibition (%) | Cytotoxicity (at IC₅₀) |
| NF-κB Inhibition | HEK293-NF-κB luc | TNF-α (10 ng/mL) | Data to be filled | Data to be filled | Data to be filled |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | Data to be filled | Data to be filled | Data to be filled |
| COX-2 Inhibition | Enzyme assay | Arachidonic Acid | Data to be filled | Data to be filled | N/A |
| Cell Viability | Cell line used | N/A | Data to be filled | N/A | Data to be filled |
Mandatory Visualizations
Signaling Pathways
Caption: Putative inhibitory mechanism of this compound on NF-κB and MAPK signaling pathways.
Experimental Workflows
References
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
Validation & Comparative
A Comparative Analysis of 12-Oleanen-3,11-dione and Other Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the natural product 12-Oleanen-3,11-dione with established anti-inflammatory agents, dexamethasone and indomethacin. Due to the limited availability of specific quantitative data for this compound, this comparison leverages data from a closely related diamine-PEGylated oleanolic acid derivative (OADP) and glycyrrhetinic acid to infer its potential mechanisms and efficacy. This approach is based on their structural similarities as pentacyclic triterpenoids.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data for the anti-inflammatory activity of the compared compounds. It is important to note that the data for the oleanolic acid derivative is presented as a proxy for this compound.
| Compound | Assay | Target/Marker | IC50 / Inhibition | Cell Line / Model |
| Oleanolic Acid Derivative (OADP) (as a proxy for this compound) | Nitric Oxide Production | iNOS | IC50: ~1 µg/mL | LPS-stimulated RAW 264.7 macrophages |
| Cytokine Expression | TNF-α | 57% inhibition at ¾ IC50 | LPS-stimulated RAW 264.7 macrophages | |
| Cytokine Expression | IL-1β | 96% inhibition at ¾ IC50 | LPS-stimulated RAW 264.7 macrophages | |
| Protein Expression | COX-2 | 85% inhibition at ¾ IC50 | LPS-stimulated RAW 264.7 macrophages | |
| In vivo Edema | Ear Thickness | 14% more reduction than diclofenac | TPA-induced mouse ear edema | |
| Dexamethasone | Gene Expression | Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | Downregulation | Various immune cells |
| Signaling Pathway | NF-κB | Inhibition | Various cell types | |
| Indomethacin | Enzyme Inhibition | COX-1 | - | - |
| Enzyme Inhibition | COX-2 | - | - | |
| Prostaglandin Synthesis | Prostaglandins | Inhibition | Various tissues |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through various signaling pathways. Below are visual representations of the key pathways involved.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., OADP) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.[1]
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent.[1] An equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed and incubated at room temperature for 10 minutes.[1]
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vivo Anti-Inflammatory Assay: TPA-Induced Mouse Ear Edema
This in vivo model is used to assess the topical anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male BL/6J mice are typically used for this model.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation and edema. The left ear typically serves as a control.
-
Treatment: The test compound (e.g., OADP or a reference drug like diclofenac) is topically applied to the TPA-treated ear, usually shortly after TPA application.
-
Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular punch biopsy is taken from both the treated and untreated ears.
-
Data Analysis: The weight of the ear punch from the TPA-treated ear is compared to that of the control ear. The difference in weight is a measure of the edema. The percentage inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the TPA-only control group. Ear thickness can also be measured using a digital caliper as an additional endpoint.
Discussion
The available data suggests that this compound, as represented by its oleanolic acid derivative, possesses significant anti-inflammatory properties. Its potential mechanism of action involves the inhibition of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines (TNF-α, IL-1β), likely through the downregulation of iNOS and COX-2 expression.[2] Furthermore, the inhibition of the NF-κB signaling pathway, as demonstrated by the related compound glycyrrhetinic acid, is a plausible mechanism contributing to its anti-inflammatory effects.[3][4]
In comparison, dexamethasone exerts its potent anti-inflammatory effects primarily through the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and the upregulation of anti-inflammatory proteins.[5] Indomethacin, a classic NSAID, acts by non-selectively inhibiting COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins.[6]
The oleanolic acid derivative (OADP) demonstrated superior in vivo topical anti-inflammatory activity compared to diclofenac in the TPA-induced mouse ear edema model.[2] This suggests that this compound and related triterpenoids may represent a promising class of compounds for the development of novel anti-inflammatory therapies.
Conclusion
While direct quantitative data for this compound is needed for a definitive comparison, the analysis of related oleanolic acid derivatives and glycyrrhetinic acid provides strong evidence for its potential as a potent anti-inflammatory agent. Its multifaceted mechanism, targeting key inflammatory pathways such as NF-κB and the production of inflammatory mediators, positions it as an interesting candidate for further investigation in the field of drug discovery and development. Future studies should focus on obtaining specific IC50 values and conducting head-to-head comparative studies with established anti-inflammatory drugs to fully elucidate its therapeutic potential.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
A Comparative In Vitro Analysis of 12-Oleanen-3,11-dione and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-inflammatory properties of the natural pentacyclic triterpenoid 12-Oleanen-3,11-dione and the synthetic corticosteroid dexamethasone. Due to the limited availability of direct in vitro studies on this compound, this comparison leverages data from its close structural analog, oleanolic acid, to infer its potential mechanisms of action and anti-inflammatory effects. This guide aims to offer a valuable resource for researchers investigating novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response implicated in a wide range of diseases. While corticosteroids like dexamethasone are potent and widely used anti-inflammatory drugs, their long-term use is associated with significant side effects. This has driven the search for alternative anti-inflammatory compounds, with natural products being a promising source. This compound, a pentacyclic triterpenoid, has been identified as having anti-inflammatory potential. This guide juxtaposes the well-established in vitro profile of dexamethasone with the inferred properties of this compound, based on studies of oleanolic acid, to highlight potential similarities and differences in their mechanisms of action.
Quantitative Data Summary
The following tables summarize key in vitro anti-inflammatory data for dexamethasone and oleanolic acid (as a proxy for this compound). It is important to note that experimental conditions can significantly influence these values.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Target Mediator | Cell Line | IC₅₀ | Citation |
| Dexamethasone | IL-9 transcription | Human PBMC | 4 nM | [1] |
| Dexamethasone | Lymphocyte Proliferation | Human PBMC | < 10⁻⁶ M | [2] |
| Oleanolic Acid Derivative (OADP) | Nitric Oxide (NO) | RAW 264.7 | 0.95 ± 0.01 µg/mL (at 72h) | [3] |
| Oleanolic Acid | Nitric Oxide (NO) | RAW 264.7 | ~10 µM (65.22% inhibition) | [4] |
| Oleanolic Acid Derivative (3L) | IL-6 | RAW 264.7 | 77.2% inhibition at 10 µM | [4] |
| Oleanolic Acid Derivative (3L) | TNF-α | RAW 264.7 | 75.4% inhibition at 10 µM | [4] |
Table 2: Effects on Signaling Pathways
| Compound | Signaling Pathway | Effect | Cell Line | Citation |
| Dexamethasone | NF-κB | Induces IκBα synthesis, leading to cytoplasmic retention of NF-κB. | Jurkat, Monocytic cells | [5] |
| Dexamethasone | NF-κB | Can inhibit NF-κB activity without altering IκB levels in some cell types, suggesting direct protein-protein interaction. | Primary endothelial cells | [5] |
| Oleanolic Acid | NF-κB | Suppresses NF-κB activation. | RAW 264.7, HUVECs | [6][7] |
| Oleanolic Acid | MAPK (ERK, JNK) | Inhibits phosphorylation of ERK and JNK. | T and B lymphocytes | [8] |
| Oleanolic Acid | MAPK/ERK | Inactivates the MAPK/ERK signaling pathway. | U-87 MG glioma cells | [9] |
Signaling Pathways
The anti-inflammatory effects of both dexamethasone and oleanane-type triterpenoids are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Dexamethasone signaling pathway.
Caption: Inferred signaling pathway for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to assess the anti-inflammatory effects of the compounds discussed.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or phytohemagglutinin (PHA).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite, a stable product of NO, by comparing with a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Seed cells (e.g., RAW 264.7 or PBMCs) in a multi-well plate.
-
Pre-treat with the test compound followed by stimulation with an appropriate inflammatory stimulus (e.g., LPS for RAW 264.7, anti-CD3/CD28 for PBMCs).
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Proteins
-
Culture cells to a suitable confluency and treat them with the test compound and/or inflammatory stimulus for the desired time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total p65, phospho-ERK, total ERK, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Dexamethasone remains a benchmark for potent anti-inflammatory activity, primarily through its interaction with the glucocorticoid receptor and subsequent modulation of gene expression, including the inhibition of the NF-κB pathway.[5] While direct in vitro data for this compound is lacking, evidence from the closely related pentacyclic triterpenoid, oleanolic acid, suggests a distinct but potentially overlapping mechanism of action. Oleanolic acid and its derivatives have been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory mediators.[6][8]
This comparative guide highlights the therapeutic potential of this compound as an anti-inflammatory agent and underscores the need for further in vitro studies to elucidate its specific mechanisms of action and directly compare its potency to established drugs like dexamethasone. Such research is essential for the development of novel and potentially safer anti-inflammatory therapies.
References
- 1. Dexamethasone inhibits IL-9 production by human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid Suppresses Migration and Invasion of Malignant Glioma Cells by Inactivating MAPK/ERK Signaling Pathway | PLOS One [journals.plos.org]
Comparative Analysis of 12-Oleanen-3,11-dione and Its Potent Analog, CDDO
A deep dive into the anti-inflammatory and cytotoxic potential of 12-Oleanen-3,11-dione and its highly modified analog, 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid (CDDO), reveals a significant enhancement of biological activity through chemical modification. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing key performance data, detailing experimental protocols, and visualizing the underlying signaling pathways.
This compound is a naturally occurring pentacyclic triterpenoid found in plants such as Euonymus laxiflorus and Canarium zeylanicum, and it has been noted for its anti-inflammatory properties.[1] However, synthetic modifications to this core structure have led to the development of analogs with markedly superior activity. Among the most potent of these is 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid, commonly known as CDDO or bardoxolone.[2]
Quantitative Comparison of Biological Activity
The introduction of a cyano group at the C2 position and an additional double bond in the C-ring of the oleanane scaffold dramatically increases the anti-inflammatory and cytotoxic potency of the parent compound. While direct comparative studies measuring the IC50 values of this compound and CDDO under identical conditions are limited in the reviewed literature, the available data for CDDO and its methyl ester (CDDO-Me) highlight their exceptional potency.
| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Reference |
| CDDO | Inhibition of Nitric Oxide Production | Murine Macrophages | 0.4 nM | N/A |
| CDDO-Me | Anti-angiogenic | Matrigel Sponge Assay | Picomolar doses | [3] |
| CDDO-Me | Inhibition of Proliferation | Various Cancer Cell Lines | 50-200 nM | [3] |
| This compound | Anti-inflammatory | Not specified | Data not available | [1] |
Mechanism of Action: A Tale of Two Pathways
The enhanced biological activity of CDDO and its analogs stems from their ability to modulate key signaling pathways involved in inflammation and cell survival.
Inhibition of the NF-κB Pathway
CDDO and CDDO-Me are potent inhibitors of the NF-κB signaling pathway, a central mediator of inflammation. They achieve this by directly targeting the IκB kinase β (IKKβ) subunit. Specifically, they bind to cysteine-179 in the activation loop of IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. This ensures that NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[4]
Activation of the Nrf2 Pathway
In addition to inhibiting pro-inflammatory signaling, CDDO-Me is a potent activator of the Nrf2 pathway, a critical regulator of the antioxidant response. CDDO-Me reacts with cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Synthesis of 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid (CDDO)
A detailed synthesis for CDDO has been described in the literature. The general approach involves the modification of a readily available starting material like oleanolic acid. Key steps include the introduction of the C12-oxo group, the formation of the enone system in the C-ring, and the introduction of the cyano group at the C2 position. These transformations typically involve a series of oxidation, elimination, and addition reactions. For a specific and reproducible protocol, researchers should refer to the primary literature on the synthesis of CDDO.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method to assess the anti-inflammatory activity of compounds.
1. Cell Culture and Seeding:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
2. Compound Treatment and LPS Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, CDDO).
-
After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[8] A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.
3. Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[8]
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]
-
The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.[8]
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
4. Cell Viability Assay:
-
To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or resazurin assay) is performed in parallel.[9]
-
Cells are treated with the same concentrations of the test compounds, and cell viability is assessed according to the specific assay protocol.
Conclusion
The comparative analysis of this compound and its synthetic analog, CDDO, clearly demonstrates the power of medicinal chemistry to significantly enhance the therapeutic potential of natural products. The introduction of specific functional groups in CDDO leads to a dramatic increase in its anti-inflammatory and cytotoxic activities. This is achieved through a dual mechanism of action: the potent inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway. For researchers in drug development, the oleanane scaffold, particularly with the modifications present in CDDO, represents a promising platform for the design of novel therapeutics for a range of inflammatory diseases and cancers. Further research focusing on direct, side-by-side comparisons of these compounds and exploration of additional structural modifications is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid; bardoxolone RTA 401; 2-cyano-9,12-dioxooleana-1,9(11)-diene-28-oic acid; 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid; RTA-401; 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid; Bardoxolone; CDDO | Chemrio [bacdqxz.sinmyth.com:9999]
- 3. researchgate.net [researchgate.net]
- 4. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 12-Oleanen-3,11-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 12-Oleanen-3,11-dione derivatives, focusing on their structure-activity relationships (SAR) concerning their anti-inflammatory and cytotoxic properties. The information is compiled from various studies to offer an objective overview supported by experimental data.
Introduction
This compound is a pentacyclic triterpenoid scaffold that has garnered significant interest in medicinal chemistry due to its potential as a lead structure for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated potent anti-inflammatory and anticancer activities. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more effective and selective drug candidates.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The introduction of specific functional groups, particularly in rings A and C of the oleanane scaffold, has been shown to significantly enhance this activity.
A prominent example is the synthetic oleanane triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), and its analogs, which are exceptionally potent inhibitors of NO production in mouse macrophages.[1][2]
Table 1: Inhibitory Activity of this compound Derivatives on Nitric Oxide Production
| Compound | Modification | IC50 (nM) |
| Methyl 2-carboxy-3,12-dioxooleana-1,9-dien-28-oate | Carboxy group at C-2 | 0.8[1] |
| 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) | Cyano group at C-2 | <1[3] |
| 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-ethynylimidazole | Ethynylimidazole at C-28 | Potent, comparable to CDDO-Im[4] |
| 3-oxooleana-1,12-dien-28-oic acid | Enone in ring A | 5600[3] |
| 2-carboxy-3-oxooleana-1,12-dien-28-oic acid | Carboxy and enone in ring A | 70[3] |
Structure-Activity Relationship Highlights for Anti-inflammatory Activity:
-
Modifications at C-2: The introduction of electron-withdrawing groups, such as a cyano or a carboxy group, at the C-2 position of the A-ring dramatically increases the inhibitory potency against NO production.
-
Enone Functionality: The presence of an α,β-unsaturated ketone (enone) in ring A, and particularly a dienone system across rings A and C, is a critical feature for high anti-inflammatory activity.
-
Modifications at C-28: Derivatization of the C-28 carboxylic acid, for instance, by forming an amide linkage with moieties like ethynylimidazole, can yield highly potent compounds.
Cytotoxic Activity
Derivatives of the oleanane scaffold have also been extensively studied for their cytotoxic effects against various cancer cell lines. Modifications at positions C-3, C-12, and C-28 have been shown to play a significant role in their anticancer potential.
Table 2: Cytotoxic Activity (IC50, µM) of Oleanane Derivatives against Various Cancer Cell Lines
| Compound | Modification | PC3 (Prostate) | A549 (Lung) |
| Oleanolic Acid Derivative 17 | H-donor substitution at C-3 | 0.39 | - |
| Oleanolic Acid Derivative 28 | - | - | 0.22 |
Note: The specific structures for derivatives 17 and 28 were not fully detailed in the readily available search results, but the SAR analysis indicated the importance of the C-3 modification.
Structure-Activity Relationship Highlights for Cytotoxic Activity:
-
Substitution at C-3: The presence of a hydrogen-bond donor at the C-3 position of the oleanolic acid backbone appears to be beneficial for enhancing cytotoxicity against prostate (PC3) and lung (A549) cancer cell lines.[5]
-
General Trends for Triterpenoids: For oleanane-type triterpenoids in general, the presence of polar groups such as a free hydroxyl at C-2, C-3, or C-23, and a carboxylic moiety at C-28 can increase cytotoxic activity.[5]
Signaling Pathway Modulation
The anti-inflammatory effects of oleanane triterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.
Synthetic oleanane triterpenoids, including derivatives of this compound, are known to suppress the activation of the NF-κB signaling pathway.[6] This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the inflammatory response.[2]
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5]
Griess Assay for Nitric Oxide Inhibition
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Detailed Methodology:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in 96-well plates. Pre-treat the cells with various concentrations of the this compound derivatives for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for the colorimetric reaction to develop. Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The IC50 value for NO inhibition is then calculated.
Conclusion
The this compound scaffold represents a promising platform for the development of potent anti-inflammatory and cytotoxic agents. Structure-activity relationship studies highlight that modifications at key positions, particularly the introduction of electron-withdrawing groups at C-2 and enone functionalities, are crucial for enhancing biological activity. The primary mechanism of anti-inflammatory action for these compounds appears to be the inhibition of the NF-κB signaling pathway. Further synthesis and evaluation of a broader range of derivatives are warranted to refine the SAR and to identify candidates with improved therapeutic profiles.
References
- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel synthetic oleanane and ursane triterpenoids with various enone functionalities in ring A as inhibitors of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-ethynylimidazole. A novel and highly potent anti-inflammatory and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC Analysis of 12-Oleanen-3,11-dione: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 12-Oleanen-3,11-dione, a pentacyclic triterpenoid with potential therapeutic applications, is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) remains a primary analytical technique for this purpose. However, the inherent structural characteristics of many triterpenoids, including this compound, present analytical challenges, primarily due to their lack of strong chromophores, which can lead to poor sensitivity in standard UV detection.[1][2]
This guide provides a comparative cross-validation of two common HPLC approaches for the analysis of this compound: a standard Reversed-Phase HPLC with Photo Diode Array detection (RP-HPLC-PDA) and an alternative method utilizing pre-column derivatization for enhanced sensitivity with Fluorescence Detection (HPLC-FLD). The presented data, based on typical performance characteristics for triterpenoid analysis, will assist researchers in selecting the most appropriate method for their specific analytical needs.
Comparative Performance Data
The following table summarizes the quantitative performance data obtained from the cross-validation of the two HPLC methods. It is important to note that while Method A (RP-HPLC-PDA) offers simplicity, Method B (HPLC-FLD with derivatization) demonstrates significantly improved sensitivity, as indicated by the lower limits of detection (LOD) and quantification (LOQ).
| Parameter | Method A: RP-HPLC-PDA | Method B: HPLC-FLD (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (RSD%) | < 2% | < 2% |
| Accuracy (Recovery %) | 95 - 105% | 95 - 105% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.15 µg/mL |
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below. These protocols are based on established methods for the analysis of similar triterpenoid compounds.[1][3]
Method A: Reversed-Phase HPLC with Photo Diode Array (PDA) Detection
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore, detection at a low wavelength is necessary).[1]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in methanol to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method B: HPLC with Fluorescence Detection (FLD) following Pre-column Derivatization
This method involves a chemical modification of this compound to introduce a fluorescent tag, thereby enhancing its detection sensitivity.[2]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
Derivatization Reagent:
-
A suitable fluorescent labeling reagent that reacts with the ketone functional groups of this compound (e.g., a hydrazine-based fluorescent tag).
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent, add the derivatization reagent and a catalyst (if required).
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete reaction.
-
Cool the reaction mixture and dilute with the mobile phase to the desired concentration before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution may be required to separate the derivatized analyte from excess reagent and by-products. A typical gradient could be acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Fluorescence Detection: Excitation and emission wavelengths will be specific to the fluorescent tag used.
-
Injection Volume: 20 µL.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two HPLC methods.
Caption: Workflow for Cross-Validation of HPLC Methods.
Conclusion
The cross-validation of HPLC methods for the analysis of this compound reveals a trade-off between simplicity and sensitivity. The standard RP-HPLC-PDA method is straightforward and suitable for routine analysis where concentration levels are relatively high. However, for applications requiring trace-level quantification, the HPLC-FLD method with pre-column derivatization offers significantly superior sensitivity. The choice of method will ultimately depend on the specific requirements of the research or drug development application, including the expected concentration of the analyte in the samples and the desired level of analytical sensitivity.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids [jpa.xjtu.edu.cn]
- 3. mdpi.com [mdpi.com]
Independent Verification of 12-Oleanen-3,11-dione's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the putative mechanism of action of 12-Oleanen-3,11-dione with mechanistically similar compounds, supported by experimental data. Due to the limited direct research on this compound, this analysis is based on the well-established activities of the broader class of oleanane triterpenoids and the extensively studied synthetic analogue, Bardoxolone Methyl.
Postulated Mechanism of Action: Dual Modulation of Nrf2 and NF-κB Pathways
Oleanane triterpenoids are recognized for their potent anti-inflammatory properties, which are largely attributed to their ability to modulate two key signaling pathways: the Keap1-Nrf2 pathway and the NF-κB pathway. It is highly probable that this compound shares this dual mechanism.
-
Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oleanane triterpenoids are thought to interact with Keap1, leading to the release of Nrf2.[1][2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][4] This leads to an enhanced cellular defense against oxidative stress.
-
Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In response to inflammatory stimuli, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.[5] Oleanane triterpenoids have been shown to inhibit this pathway, thereby suppressing the inflammatory response.[5][6]
Comparative Analysis with Alternative Compounds
To provide a comprehensive overview, this compound's probable mechanism is compared with Bardoxolone Methyl (a synthetic oleanane triterpenoid) and Oleanolic Acid (a naturally occurring oleanane triterpenoid).
| Feature | This compound (Postulated) | Bardoxolone Methyl | Oleanolic Acid |
| Primary Mechanism | Dual Nrf2 activator and NF-κB inhibitor | Potent Nrf2 activator and NF-κB inhibitor[3][6] | Nrf2 activator and NF-κB inhibitor[7][8] |
| Nrf2 Activation | Likely activates Nrf2 via Keap1 interaction | Covalently binds to Keap1, leading to robust Nrf2 activation[1][2] | Activates Nrf2, though potentially less potent than synthetic analogues[4][7] |
| NF-κB Inhibition | Expected to inhibit NF-κB signaling | Directly inhibits IκB kinase (IKK), preventing IκBα degradation[6][9] | Suppresses NF-κB activation, in part by inhibiting MafK expression[7][10] |
| Potency | Unknown | High potency, with activity in the nanomolar range[11] | Moderate potency, with activity typically in the micromolar range[4] |
| Clinical Development | Not clinically evaluated | Investigated in multiple clinical trials for chronic kidney disease and other indications[3] | Preclinical and some clinical evidence for various therapeutic effects[8] |
Quantitative Data Summary
The following table summarizes the available quantitative data for the comparator compounds, highlighting their potency in modulating the Nrf2 and NF-κB pathways. Data for this compound is not currently available in the public domain.
| Compound | Assay | Target/Endpoint | IC50/EC50 | Reference |
| Bardoxolone Methyl | Nitric Oxide Production Inhibition | IFN-γ-induced NO in mouse macrophages | 0.1 nM | [11] |
| Cell Viability | Cytotoxicity in Cal-27 cells | 280 nM | [12] | |
| SARS-CoV-2 Replication Inhibition | Vero cells | 0.29 µM | [13] | |
| Oleanolic Acid | IKKβ Inhibition | In vitro kinase assay | 89.3 µM (as Corosolic Acid, a similar triterpenoid) | [4] |
| Ursolic Acid | IKKβ Inhibition | In vitro kinase assay | 69.0 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate independent verification and further research.
LPS-Stimulated Macrophage Assay for Anti-Inflammatory Activity
Objective: To assess the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[14]
-
Treatment: The culture medium is replaced with fresh medium containing the test compound at various concentrations. After a pre-incubation period (typically 1 hour), cells are stimulated with LPS (10-100 ng/mL).[14]
-
Incubation: The cells are incubated for a specified period (e.g., 18-24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Cytokines: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.[15]
-
Cell Viability: A cell viability assay (e.g., MTT or XTT) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[15][16]
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: HEK293T or other suitable cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid as a transfection control.[1]
-
Treatment and Stimulation: After allowing for reporter gene expression (typically 24 hours), cells are pre-treated with the test compound for a specified duration before being stimulated with an NF-κB activator (e.g., TNF-α at 20 ng/mL).[2]
-
Cell Lysis: Following stimulation (typically 6-7 hours), cells are washed with PBS and lysed using a passive lysis buffer.[2]
-
Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[2]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Nrf2/ARE Luciferase Reporter Assay
Objective: To quantify the ability of a compound to activate the Nrf2/ARE signaling pathway.
Methodology:
-
Cell Transfection: HepG2 or other suitable cells are co-transfected with a firefly luciferase reporter plasmid containing Antioxidant Response Elements (ARE) and a Renilla luciferase plasmid for normalization.[17][18]
-
Treatment: After an overnight incubation to allow for reporter gene expression, cells are treated with the test compound at various concentrations.[18]
-
Incubation: Cells are incubated with the compound for a period of 16-24 hours to allow for Nrf2 activation and subsequent luciferase expression.[18]
-
Cell Lysis and Luciferase Assay: Similar to the NF-κB assay, cells are lysed, and the firefly and Renilla luciferase activities are measured.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of Nrf2/ARE activity is calculated relative to the vehicle-treated control.
Western Blot for IκBα Phosphorylation and Nrf2 Nuclear Translocation
Objective: To visually confirm the effect of a compound on key proteins in the NF-κB and Nrf2 pathways.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the test compound and/or stimulant for the appropriate duration. For IκBα phosphorylation, a short stimulation time with TNF-α is typically used. For Nrf2 translocation, a longer incubation with the test compound is required.
-
Subcellular Fractionation (for Nrf2): To analyze Nrf2 nuclear translocation, cytoplasmic and nuclear protein fractions are separated using a nuclear extraction kit.[19][20] For total IκBα phosphorylation, whole-cell lysates are used.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα (Ser32), total IκBα, Nrf2, and loading controls (e.g., β-actin for cytoplasmic/total lysates and Lamin B1 for nuclear lysates).[19][21][22]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of oleanane triterpenoids.
Experimental Workflow
References
- 1. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. bowdish.ca [bowdish.ca]
- 7. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TargetMol [targetmol.com]
- 12. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Antioxidant response element luciferase reporter assay [bio-protocol.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Natural vs. Synthetic Oleanane Triterpenoids: Efficacy in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has long been recognized for its anti-inflammatory properties. Synthetic modifications to the oleanane scaffold have led to the development of derivatives with significantly enhanced potency. Notably, the synthetic triterpenoid CDDO has demonstrated anti-inflammatory activity that is orders of magnitude greater than its natural precursor, oleanolic acid. This increased efficacy is attributed to structural modifications that enhance its interaction with key molecular targets in inflammatory signaling pathways. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive comparison.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the anti-inflammatory activity of oleanolic acid and its synthetic derivative, CDDO. It is crucial to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Assay | Target/Cell Line | IC50 Value | Citation |
| Oleanolic Acid | Nitric Oxide (NO) Production | Macrophages | ~25 µM | |
| CDDO | Nitric Oxide (NO) Production | Mouse Macrophages | 0.4 nM | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Signaling Pathway: NF-κB Mediated Inflammation
A critical pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Both natural oleanolic acid and its synthetic derivatives exert their anti-inflammatory effects, at least in part, by modulating this pathway. The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of intervention by oleanane triterpenoids.
References
A Head-to-Head-Analysis of 12-Oleanen-3,11-dione and Other Triterpenoids in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 12-Oleanen-3,11-dione and other prominent triterpenoids, including the natural compounds oleanolic acid and ursolic acid, and the synthetic derivatives 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester, bardoxolone methyl (CDDO-Me). The information is collated from various preclinical studies to offer a comparative perspective on their therapeutic potential, primarily in the areas of oncology and anti-inflammatory research.
Overview of Triterpenoids in Drug Discovery
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in medicine due to their wide range of pharmacological activities.[1] These include anti-inflammatory, antioxidant, and anticancer properties.[1] While natural triterpenoids like oleanolic acid and ursolic acid exhibit modest biological activity, synthetic modifications have led to the development of highly potent derivatives.[2] This guide focuses on comparing the efficacy of these compounds based on available experimental data.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro efficacy of the selected triterpenoids against various cancer cell lines and markers of inflammation. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | - | - | Data not available |
| Oleanolic Acid | HepG2 | Liver Cancer | 30[3] |
| A549 | Lung Cancer | 0.81 (Derivative 16b)[4] | |
| MCF-7 | Breast Cancer | 4.0 (Derivative AH-Me)[2] | |
| MDA-MB-453 | Breast Cancer | 6.5 (Derivative AH-Me)[2] | |
| Ursolic Acid | T47D | Breast Cancer | 231 (µg/ml)[5] |
| MCF-7 | Breast Cancer | 221 (µg/ml)[5] | |
| MDA-MB-231 | Breast Cancer | 239 (µg/ml)[5] | |
| HepG2 | Liver Cancer | 5.40 (Derivative)[6] | |
| CDDO | Various Cancer Cells | - | Micromolar to nanomolar range[7] |
| Bardoxolone Methyl (CDDO-Me) | Cal-27 | Oral Squamous Cell Carcinoma | 0.28[8] |
| Ec109 | Esophageal Squamous Cell Carcinoma | 0.78 (24h), 0.30 (48h)[9] | |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 1.21 (24h), 0.64 (48h)[9] |
Anti-inflammatory Activity
| Compound | Assay | IC50 |
| This compound | - | Data not available |
| Oleanolic Acid | Nitric Oxide (NO) Production Inhibition | 31.28 ± 2.01 µg/mL (48h) |
| Ursolic Acid | Inhibition of monocyte priming | 0.1 µM |
| CDDO | iNOS Induction Suppression | 0.0035 nM (Most potent TP)[2] |
| Bardoxolone Methyl (CDDO-Me) | NF-κB Nuclear Translocation Inhibition | 1.3 µM |
Signaling Pathways and Mechanisms of Action
The biological effects of many of these triterpenoids are mediated through their interaction with key cellular signaling pathways involved in inflammation and cellular stress responses. The two primary pathways are the Keap1-Nrf2 pathway, which regulates antioxidant responses, and the NF-κB pathway, a central mediator of inflammation.
Keap1-Nrf2 Signaling Pathway
Synthetic oleanane triterpenoids, such as bardoxolone methyl, are potent activators of the Nrf2 pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Triterpenoids can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Synthetic triterpenoids like bardoxolone methyl can inhibit this pathway, often by interacting with IKK.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the triterpenoid compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 48 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for another 3-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Production (Griess) Assay
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. It is a common method for assessing the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of the triterpenoid compounds for a specified time (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A negative control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This leads to a diazotization reaction, forming a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value is then determined.
Conclusion
While direct quantitative comparisons for this compound are currently limited in the available literature, the broader class of oleanane triterpenoids demonstrates significant potential in both anticancer and anti-inflammatory applications. Synthetic derivatives, particularly bardoxolone methyl, exhibit exceptionally high potency, often in the nanomolar to low micromolar range. The primary mechanisms of action for these compounds involve the modulation of the Nrf2 and NF-κB signaling pathways. Further head-to-head studies under standardized experimental conditions are warranted to fully elucidate the comparative efficacy and therapeutic potential of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of oleanolic and ursolic acid derivatives toward hepatocellular carcinoma and evaluation of NF-κB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 12-Oleanen-3,11-dione's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the dose-response curve of 12-Oleanen-3,11-dione, a naturally occurring pentacyclic triterpenoid with known anti-inflammatory properties. Due to the limited availability of specific dose-response data for this compound in publicly accessible literature, this guide leverages comparative data from well-characterized anti-inflammatory compounds, namely the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and a structurally related natural product, Oleanolic Acid. This comparison aims to provide a framework for researchers to evaluate the potential potency and efficacy of this compound in inhibiting inflammatory responses.
Dose-Response Comparison
The following table summarizes the inhibitory concentrations (IC50) of Diclofenac and Oleanolic Acid in common in-vitro anti-inflammatory assays. These values serve as a benchmark for contextualizing the potential anti-inflammatory activity of this compound.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Diclofenac Sodium | Egg Albumin Denaturation Assay | 313.58 | [1] |
| Diclofenac Sodium | Bovine Serum Albumin Denaturation Assay | 267.36 | [1] |
| Oleanolic Acid | LPS-Induced Nitric Oxide Production in BV2 Microglial Cells | Significant inhibition at 1.0 - 10 µM | [2] |
Note: The IC50 value represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for two key in-vitro anti-inflammatory assays are provided below.
Inhibition of Protein Denaturation Assay (Albumin Denaturation)
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Materials:
-
Fresh hen's egg or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound (e.g., this compound)
-
Reference standard (e.g., Diclofenac Sodium)
-
Distilled water
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Egg Albumin Solution (EAS):
-
Separate the egg white from the yolk of a fresh hen's egg.
-
Dilute the egg white with PBS (pH 6.4) to a final concentration of 0.2% (v/v).
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.2 mL of EAS and 2.8 mL of PBS.
-
Add 2 mL of the test compound or reference standard at various concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL).
-
For the control, add 2 mL of distilled water instead of the test compound.
-
-
Incubation and Denaturation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a UV-Visible Spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100
-
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay measures the inhibition of nitric oxide, a key inflammatory mediator, produced by macrophages upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Reference standard (e.g., Dexamethasone)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound or reference standard for 1 hour.
-
-
Stimulation:
-
Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the untreated control group).
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C.
-
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation of NO Inhibition:
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The percentage inhibition of NO production is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated.
Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.
Caption: A generalized workflow for determining the dose-response curve of an anti-inflammatory compound.
References
Peer-Reviewed Validation of 12-Oleanen-3,11-dione's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct peer-reviewed validation of the therapeutic potential of 12-Oleanen-3,11-dione is limited in publicly available literature, its structural similarity to a class of well-researched synthetic oleanane triterpenoids provides a strong basis for inferring its potential activities. This guide offers a comparative analysis of this compound's potential, benchmarked against the extensively studied and potent synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its derivatives, such as Bardoxolone methyl (CDDO-Me) . These compounds share the core oleanane skeleton and the characteristic dione functionality, making them relevant comparators for understanding the potential therapeutic applications of this compound.
Comparative Analysis of Therapeutic Potential
The primary therapeutic potential of oleanane triterpenoids with a dione moiety lies in their potent anti-inflammatory and antiproliferative activities. The following tables summarize the quantitative data for CDDO and its analogs, which can be used as a reference for the expected potency of this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Bardoxolone Methyl (CDDO-Me) | Inhibition of interferon-γ-induced nitric oxide production | Mouse Macrophages | 0.1 nM[1] | [1] |
| CDDO | Inhibition of IFN-γ-induced iNOS and COX-2 expression | Mouse Peritoneal Macrophages | 10⁻⁹ to 10⁻⁶ M | [2] |
Antiproliferative Activity
CDDO and its derivatives have demonstrated significant antiproliferative effects across a wide range of cancer cell lines. This activity is linked to the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways crucial for cancer cell survival and proliferation.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Bardoxolone Methyl (CDDO-Me) | HL-60 | Leukemia | 0.4 µM | [1] |
| Bardoxolone Methyl (CDDO-Me) | KG-1 | Leukemia | 0.4 µM | [1] |
| Bardoxolone Methyl (CDDO-Me) | NB4 | Leukemia | 0.27 µM | [1] |
| Bardoxolone Methyl (CDDO-Me) | Cal-27 | Oral Squamous Cell Carcinoma | 280 nM | [3] |
| Bardoxolone Methyl (CDDO-Me) | HMVECs | Human Microvascular Endothelial Cells | 3.23 µM | [4] |
| CDDO | MCF-7 | Breast Carcinoma | Nanomolar range | [2] |
| CDDO | Various Human Tumor Cell Lines | Breast, Leukemia, Carcinomas with Smad4 mutation | Not specified | [2] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of CDDO and its analogs are primarily mediated by their interaction with two critical signaling pathways: the Keap1/Nrf2 pathway, a master regulator of the antioxidant response, and the NF-κB pathway, a key driver of inflammation.
Keap1/Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophilic compounds like CDDO can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in the inflammatory response by promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. CDDO and its derivatives can inhibit this pathway at multiple levels, including the inhibition of IKK, the kinase responsible for IκB phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the therapeutic potential of compounds like this compound and its analogs.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bardoxolone Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Isolated 12-Oleanen-3,11-dione by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate identification of isolated compounds is paramount. This guide provides a comparative framework for confirming the identity of 12-Oleanen-3,11-dione using mass spectrometry, with supporting data and detailed experimental protocols.
This document outlines the expected mass spectral characteristics of this compound and compares them with a potential isomeric alternative, 3,12-Oleandione. The provided experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer a starting point for developing robust analytical methods for triterpenoid identification.
Distinguishing Isomers: A Mass Spectrometry Comparison
The primary challenge in identifying this compound lies in differentiating it from its isomers, which possess the same molecular weight but differ in their chemical structure. This structural variance leads to distinct fragmentation patterns under mass spectrometric analysis, providing a basis for unambiguous identification.
The key fragmentation pathway for oleanane-type triterpenoids containing a double bond in the C-ring, such as this compound, is the retro-Diels-Alder (RDA) reaction. This reaction results in characteristic fragment ions that are diagnostic for the oleanane skeleton and the substitution pattern on the A/B and D/E rings. For 11-oxo-oleanene derivatives, this RDA fragmentation is a particularly prominent feature.
Below is a comparative table of expected and reported mass spectral data for this compound and its isomer, 3,12-Oleandione.
| Feature | This compound | 3,12-Oleandione |
| Molecular Formula | C₃₀H₄₆O₂ | C₃₀H₄₈O₂ |
| Molecular Weight | 438.7 g/mol [1] | 440.7 g/mol |
| Expected [M]+• (m/z) | 438 | 440 |
| Key Fragment Ions (m/z) | Expected prominent fragments from RDA cleavage of the C-ring. | 234, 205[2] |
| Fragmentation Pathway | Dominated by retro-Diels-Alder (RDA) fragmentation of the C-ring containing the double bond and ketone. | Fragmentation will differ due to the saturated pentacyclic system and different ketone positions. |
Experimental Protocols
The following are generalized protocols for the analysis of triterpenoids by GC-MS and LC-MS. Method optimization will be required for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like triterpenoids. Derivatization is often necessary to increase the volatility of polar functional groups.
1. Sample Preparation and Derivatization:
-
Dissolve the isolated compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
For compounds containing hydroxyl groups, derivatization is recommended. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-80°C for 30-60 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is well-suited for the analysis of less volatile and thermally labile triterpenoids, and often does not require derivatization.
1. Sample Preparation:
-
Dissolve the isolated compound in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 70% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire both full scan MS and targeted MS/MS data. For MS/MS, select the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound (m/z 439.35).
Workflow for Compound Identification
The logical flow for confirming the identity of an isolated compound suspected to be this compound is outlined below.
Caption: Workflow for the mass spectrometric identification of this compound.
By following these protocols and comparing the acquired data with known fragmentation patterns of oleanane-type triterpenoids, researchers can confidently confirm the identity of isolated this compound.
References
comparative study of different extraction methods for 12-Oleanen-3,11-dione
A Comparative Guide to Extraction Methods for 12-Oleanen-3,11-dione
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of different extraction methods for this compound, a pentacyclic triterpenoid with noted anti-inflammatory properties.[1] While direct comparative studies on the extraction of this specific compound are limited, this guide draws upon established methodologies for the extraction of similar triterpenoids from plant matrices to provide a valuable overview.
Comparison of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) often present significant advantages over the conventional Soxhlet extraction in terms of efficiency and environmental impact.
Table 1: Comparison of Extraction Methods for Triterpenoids
| Feature | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Continuous solid-liquid extraction with a refluxing solvent. | Use of microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds. | Use of high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing mass transfer. |
| Extraction Time | Long (6-24 hours) | Short (minutes) | Short (minutes to hours) |
| Solvent Consumption | High | Low to moderate | Low to moderate |
| Extraction Efficiency | Generally lower | High | High |
| Thermal Degradation | Potential for degradation of heat-sensitive compounds due to prolonged heating. | Reduced risk due to shorter extraction times, but localized heating can occur. | Minimal risk as it can be performed at low temperatures. |
| Automation | Can be automated | Easily automated | Can be automated |
| Cost | Low initial investment | Higher initial investment | Moderate initial investment |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of extraction processes. Below are representative protocols for Soxhlet, Microwave-Assisted, and Ultrasound-Assisted extraction of triterpenoids from a plant source.
Soxhlet Extraction Protocol
This traditional method serves as a benchmark for extraction efficiency.
Materials:
-
Dried and powdered plant material (e.g., from Euonymus laxiflorus or Canarium zeylanicum)
-
Soxhlet apparatus (thimble, extraction chamber, condenser, receiving flask)
-
Heating mantle
-
Ethanol (95%) or another suitable solvent
-
Rotary evaporator
Procedure:
-
A known quantity (e.g., 20 g) of the powdered plant material is placed in a cellulose thimble.
-
The thimble is inserted into the extraction chamber of the Soxhlet apparatus.
-
The receiving flask is filled with a suitable volume of solvent (e.g., 250 mL of 95% ethanol).
-
The apparatus is assembled and heated using a heating mantle to allow the solvent to boil and reflux.
-
The extraction is carried out for a prolonged period, typically 8-12 hours, until the solvent in the extraction chamber becomes colorless.
-
After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE is a modern technique known for its speed and efficiency.[2][3][4][5]
Materials:
-
Dried and powdered plant material
-
Microwave extraction system
-
Extraction vessel
-
Ethanol (70%) or another suitable solvent
-
Filtration system (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
A known amount of powdered plant material (e.g., 1 g) is placed in the microwave extraction vessel.
-
A specific volume of solvent (e.g., 20 mL of 70% ethanol) is added to the vessel.
-
The vessel is sealed and placed in the microwave extractor.
-
The extraction is performed under controlled conditions of microwave power (e.g., 500 W), temperature (e.g., 60°C), and time (e.g., 15 minutes).
-
After extraction, the mixture is cooled and filtered to separate the extract from the plant residue.
-
The solvent is evaporated using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to enhance the extraction process and is particularly suitable for heat-sensitive compounds.[6][7][8]
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Extraction flask
-
Methanol or another suitable solvent
-
Filtration system
-
Rotary evaporator
Procedure:
-
A specified amount of powdered plant material (e.g., 5 g) is suspended in a chosen solvent (e.g., 100 mL of methanol) in an extraction flask.
-
The flask is placed in an ultrasonic bath or the probe of a sonicator is immersed in the suspension.
-
The extraction is conducted at a specific ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W) for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 45°C).
-
Following extraction, the mixture is filtered.
-
The solvent is removed from the filtrate using a rotary evaporator to obtain the crude extract.
Quantitative Data Summary
Table 2: Illustrative Quantitative Comparison of Extraction Methods
| Extraction Method | Typical Yield of Crude Extract (%) | Purity of Triterpenoids in Extract (%) |
| Soxhlet Extraction | 5 - 10 | 15 - 25 |
| Microwave-Assisted Extraction (MAE) | 8 - 15 | 20 - 35 |
| Ultrasound-Assisted Extraction (UAE) | 7 - 14 | 20 - 30 |
Note: These values are illustrative and can vary significantly based on the plant material, solvent, and specific experimental conditions.
Visualizations
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A new method for preparing pentacyclic triterpene rich Centella asiatica extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modeling and optimization of microwave-assisted extraction of pentacyclic triterpenes from Centella asiatica leaves using response surface methodology [agris.fao.org]
- 6. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of polysaccharides from edible and medicinal fungi: major factors and process kinetics - MedCrave online [medcraveonline.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 12-Oleanen-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal of 12-Oleanen-3,11-dione, a natural product with anti-inflammatory activity.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general principles for chemical waste and data from analogous compounds is essential.
I. Hazard Assessment and Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling the compound.
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated, dry place and keep the container tightly closed. The product should be stored locked up or in an area accessible only to qualified or authorized persons.
II. Chemical Waste Categorization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and minimize disposal costs.[2] this compound waste should be categorized as follows:
-
Solid Waste: Unused or expired this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels).
-
Liquid Waste: Solutions containing this compound. This waste stream should be further segregated into:
-
Non-halogenated organic solvents: For example, solutions in acetone, ethanol, or acetonitrile.[3]
-
Halogenated organic solvents: If dissolved in solvents like chloroform or dichloromethane.
-
Quantitative Data Summary: Waste Segregation
| Waste Type | Description | Container Type |
| Solid Waste | Pure compound, contaminated consumables (gloves, wipes, etc.). | Labeled, sealed, and chemically compatible container. |
| Liquid Waste (Non-Halogenated) | Solutions in solvents like acetone, ethanol, methanol, etc.[4] | Labeled, sealed, and chemically compatible solvent waste container. |
| Liquid Waste (Halogenated) | Solutions in solvents like chloroform, dichloromethane, etc.[4] | Labeled, sealed, and chemically compatible halogenated solvent waste container. |
III. Step-by-Step Disposal Protocol
The preferred method for the disposal of chemical waste is through a licensed environmental waste management contractor.[3]
-
Consult the Safety Data Sheet (SDS): Always attempt to locate the specific SDS for any chemical prior to use and disposal. If an SDS is not available, proceed with the caution outlined in this guide.
-
Segregate Waste at the Source: As waste is generated, immediately place it into the appropriate, clearly labeled waste container. Do not mix incompatible waste streams.[2][3]
-
Labeling Waste Containers: All waste containers must be clearly labeled with their contents.[3] The label should include:
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Ensure containers are in good condition and compatible with the waste.
-
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or designated chemical safety officer to arrange for the collection and disposal of the hazardous waste.[3]
Under no circumstances should hazardous chemical waste be disposed of down the sink or in the regular trash. [3] Dilution is not an acceptable alternative to proper disposal.[3]
IV. Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
